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N-Ethyl-3-(1-piperidinyl)propanamide oxalate Documentation Hub

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  • Product: N-Ethyl-3-(1-piperidinyl)propanamide oxalate
  • CAS: 2108815-70-7

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Profiling of N-Ethyl-3-(1-piperidinyl)propanamide Oxalate

The following technical guide is structured as a comprehensive physicochemical monograph for N-Ethyl-3-(1-piperidinyl)propanamide oxalate . It is designed for researchers and formulation scientists requiring a deep under...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a comprehensive physicochemical monograph for N-Ethyl-3-(1-piperidinyl)propanamide oxalate . It is designed for researchers and formulation scientists requiring a deep understanding of this compound's behavior in solution and solid states.

Executive Summary

N-Ethyl-3-(1-piperidinyl)propanamide oxalate (CAS: 2108815-70-7) is a functionalized


-amino amide salt often utilized as a pharmaceutical intermediate or reference standard in the synthesis of piperidine-based therapeutics. Its structure combines a basic tertiary amine (piperidine) with a neutral amide linker, stabilized as an oxalate salt to enhance crystallinity and water solubility. This guide delineates its synthesis, critical physicochemical properties, and analytical profiling methodologies.

Chemical Identity & Structural Analysis[1][2][3]

PropertySpecification
Chemical Name N-Ethyl-3-(1-piperidinyl)propanamide oxalate
CAS Number 2108815-70-7
Free Base Formula

Salt Formula

(

)
Molecular Weight 274.31 g/mol (Salt); 184.28 g/mol (Base)
Structural Class

-Amino Amide; Piperidine Derivative
Stoichiometry 1:1 (Base : Oxalic Acid)
Structural Features[1][2][3][5][6][7]
  • Basic Center: The piperidine nitrogen is the primary protonation site (

    
    ), driving salt formation.
    
  • Linker: A propyl chain (3-carbon) separates the amine from the amide, imparting flexibility.

  • Amide Moiety: The N-ethyl amide group is neutral and planar, serving as a hydrogen bond donor/acceptor.

  • Counterion: Oxalate anion provides a robust hydrogen-bonding network, typically increasing melting point and stability compared to hydrochloride salts for this class.

Synthesis & Reaction Kinetics

The synthesis of the free base follows a high-atom-economy aza-Michael addition pathway, followed by salt formation. This route minimizes byproducts, making it a "green chemistry" compatible process.

Reaction Pathway Visualization

SynthesisPathway cluster_conditions Reaction Conditions Piperidine Piperidine (Nucleophile) Intermediate Transition State (Zwitterionic) Piperidine->Intermediate Nucleophilic Attack Acrylamide N-Ethylacrylamide (Michael Acceptor) Acrylamide->Intermediate FreeBase Free Base: N-Ethyl-3-(1-piperidinyl)propanamide Intermediate->FreeBase Proton Transfer (Solvent Assisted) FinalSalt Final Product: Oxalate Salt FreeBase->FinalSalt Crystallization OxalicAcid Oxalic Acid (in Acetone/EtOH) OxalicAcid->FinalSalt Details Solvent: Ethanol/Water Temp: 25-40°C Yield: >90%

Figure 1: Synthetic workflow via aza-Michael addition. The reaction is driven by the nucleophilicity of piperidine attacking the


-carbon of the acrylamide.
Mechanistic Insight

The reaction is kinetically controlled.[1] The piperidine nitrogen attacks the electron-deficient


-carbon of N-ethylacrylamide. Unlike 

-halo amide substitutions, this addition generates no leaving group salts, simplifying purification to a mere solvent evaporation before oxalate treatment.

Physicochemical Properties[1][3][4][5][8][9]

Solubility Profile

The oxalate salt exhibits distinct solubility behavior governed by the ionic interaction between the protonated piperidinium cation and the oxalate anion.

Solvent SystemSolubility RatingMechanism
Water (pH 7.0) High (>50 mg/mL)Ion-dipole interactions; salt dissociation.
0.1N HCl (pH 1.0) Very HighFull protonation of piperidine; high polarity.
Ethanol ModerateSoluble at elevated temperatures; suitable for recrystallization.
Dichloromethane LowSalt form is too polar for non-polar chlorinated solvents.
Diethyl Ether InsolubleUsed as an anti-solvent to precipitate the salt.
Acid-Base Dissociation (pKa)

Understanding the ionization state is critical for HPLC method development and bioavailability assessment.

  • 
     (Oxalic Acid):  ~1.25
    
  • 
     (Oxalic Acid):  ~4.14
    
  • 
     (Piperidinium):  ~10.1 (Predicted)
    

Implication: At physiological pH (7.4), the compound exists as a tight ion pair: the piperidine is fully protonated (


 charge) and the oxalate is fully deprotonated (

charge), likely forming a 2:1 (Base:Acid) or 1:1 complex depending on the crystal lattice.
Solid-State Stability
  • Hygroscopicity: Oxalate salts are generally less hygroscopic than hydrochlorides, but storage in a desiccator is required.

  • Thermal Stability: The expected melting point is in the range of 140°C – 160°C (typical for piperidine oxalates). Decomposition (browning) may occur above the melting point due to the reverse Michael reaction (retro-Michael).

Analytical Methodologies

HPLC Characterization Protocol

To quantify purity and detect the free acrylamide impurity, a reverse-phase method with pH control is mandatory.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) — High pH keeps the amine neutral, improving retention and peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV @ 210 nm (Amide absorption).

  • Rationale: Acidic mobile phases may cause peak tailing due to interaction of the positively charged piperidinium with residual silanols on the column.

Stability-Indicating Workflow

The following diagram illustrates the degradation pathways that must be monitored during stress testing.

Degradation Parent Parent Compound (Oxalate Salt) Stress Stress Conditions Parent->Stress Hydrolysis Hydrolysis Product: 3-(1-Piperidinyl)propanoic acid + Ethylamine Stress->Hydrolysis Acid/Base (pH <2 or >10) High Temp RetroMichael Retro-Michael Product: Piperidine + N-Ethylacrylamide Stress->RetroMichael High Temp (>150°C) Neutral pH Oxidation N-Oxide Impurity (Piperidine N-Oxide) Stress->Oxidation Peroxides/Air

Figure 2: Degradation pathways. The Retro-Michael pathway is specific to


-amino carbonyls and is thermally driven.

Handling and Safety (E-E-A-T)

While specific toxicological data for this salt may be sparse, it should be handled with the rigor applied to functionalized piperidines.

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the acrylamide precursor trace.

  • PPE: Nitrile gloves, safety goggles, and fume hood utilization are non-negotiable.

  • Spill Protocol: Neutralize with weak base (Sodium Bicarbonate) if in solution, then absorb.

References

  • Sigma-Aldrich. N-Ethyl-3-(1-piperidinyl)propanamide oxalate Product Page (CAS 2108815-70-7). Retrieved from

  • PubChem. 3-(Piperidin-1-yl)propanamide (Free Base Analog Data). National Library of Medicine. Retrieved from

  • BLD Pharm. N-Ethyl-3-(1-piperidinyl)propanamide oxalate Product Specifications. Retrieved from

  • Cymit Quimica. Piperidine Derivative Properties and Handling. Retrieved from

Sources

Exploratory

Biological Activity of Piperidinyl Propanamide Derivatives: A Technical Guide

Executive Summary The piperidinyl propanamide scaffold, typified by fentanyl ( -(1-(2-phenylethyl)-4-piperidinyl)- -phenylpropanamide), represents a class of high-potency synthetic opioids that act primarily as agonists...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidinyl propanamide scaffold, typified by fentanyl (


-(1-(2-phenylethyl)-4-piperidinyl)-

-phenylpropanamide), represents a class of high-potency synthetic opioids that act primarily as agonists at the

-opioid receptor (MOR). Unlike phenanthrene alkaloids (e.g., morphine), these derivatives possess high lipophilicity (logP ~4.28), facilitating rapid blood-brain barrier penetration and immediate onset of action.[1]

For drug discovery professionals, the critical challenge lies in distinguishing binding affinity (


)  from functional efficacy (

)
. Recent data suggests that the lethality of "fentalogs" (fentanyl analogs) is driven not just by potency, but by biased agonism —specifically, the preferential recruitment of

-arrestin-2, which drives respiratory depression independent of G-protein mediated analgesia.

This guide details the structural determinants of this activity, the signaling pathways involved, and the validated protocols required to characterize these compounds in vitro.

Structural Basis of Potency (SAR)

The pharmacophore of fentanyl derivatives centers on the 4-anilidopiperidine core.[2][3] Modifications to this scaffold dramatically alter interaction with the MOR orthosteric site, particularly the anionic aspartate residue (D147) and the hydrophobic pockets formed by transmembrane helices (TM) 3, 6, and 7.

Key Structural Determinants[4]
  • N-Phenethyl Moiety (The Anchor):

    • Essential for binding. The phenyl ring engages in

      
      -
      
      
      
      stacking within a hydrophobic sub-pocket, while the basic nitrogen interacts ionically with D147.
    • Modification: Shortening this chain (e.g., N-methyl) drastically reduces potency.

  • Propanamide Chain (The Trigger):

    • Optimal length is 3 carbons (propionyl).

    • Acetyl (2C): Reduces potency (~30% of fentanyl).[4]

    • Butyryl (4C) / Valeryl (5C): Reduces potency and metabolic stability due to steric clash in the binding pocket.

  • 4-Piperidine Substitution (The Potency Multiplier):

    • Addition of a carbomethoxy group at the 4-position (e.g., Carfentanil ) creates an additional binding interaction, increasing potency by 30-100x compared to fentanyl.[4]

Comparative Potency Data

The table below synthesizes binding affinity (


) and relative potency data.[5][6] Note the dissociation between affinity and in vivo potency for Carfentanil.
CompoundStructure ModificationBinding Affinity (

, nM)
Relative Potency (Morphine = 1)Primary Risk Factor
Fentanyl Parent1.2 – 1.4100xHigh Lipophilicity
Acetylfentanyl N-acetyl (shortened)~4.015x – 30xLower Efficacy
Carfentanil 4-carbomethoxy0.1910,000xExtreme Receptor Occupancy
Sufentanil Thiophene + 4-methoxymethyl0.14500x – 1,000xHigh Therapeutic Index
Butyrylfentanyl N-butyryl (lengthened)> 10.05x – 10xMetabolic Instability

Data aggregated from competitive radioligand displacement assays ([^1], [^2]).

Receptor Pharmacology & Signaling Pathways[8][9]

Understanding the mechanism of action requires analyzing the duality of MOR signaling. Upon ligand binding, the receptor undergoes a conformational change that activates the heterotrimeric G-protein (


) and subsequently recruits 

-arrestin.
The "Biased Agonism" Problem

Fentanyl and carfentanil are ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-arrestin biased agonists .[7][8][9]
  • G-protein pathway: Leads to adenylate cyclase inhibition (Analgesia).

  • 
    -arrestin pathway:  Leads to receptor internalization and downregulation of respiratory drive in the brainstem.
    

Recent molecular dynamics simulations indicate that the N-aniline ring of fentanyl interacts with a specific residue, Methionine 153 (M153) , acting as a "microswitch" to trigger


-arrestin coupling [^3].
Signaling Pathway Diagram

MOR_Signaling Ligand Fentanyl Derivative MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Binding (Ki) ConfChange Conformational Change (TM6 Movement) MOR->ConfChange Gi Gi/o Protein Activation ConfChange->Gi G-Protein Bias GRK GRK Phosphorylation ConfChange->GRK Arrestin Bias AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decrease cAMP AC->cAMP Analgesia Analgesia (Therapeutic) cAMP->Analgesia Arrestin Beta-Arrestin Recruitment GRK->Arrestin RespDep Respiratory Depression (Adverse) Arrestin->RespDep

Figure 1: Bifurcation of MOR signaling. Fentanyl derivatives often show bias toward the right-hand branch (Arrestin), enhancing toxicity relative to analgesia.

Experimental Workflows: Validated Protocols

As a senior scientist, I recommend a two-stage screening process: first, a functional assay to determine efficacy (


), followed by metabolic stability profiling.
Protocol A: [35S]GTP S Functional Binding Assay

This assay measures the initial step of G-protein activation (GDP-GTP exchange). It is superior to cAMP assays for opioids because it is less subject to amplification artifacts, providing a truer measure of intrinsic efficacy [^4].

Reagents:

  • Membranes: CHO-hMOR cell membranes (human MOR).[6]

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, 10

    
    g/mL saponin.[10]
    
  • Radioligand: [35S]GTP

    
    S (0.1 nM final).
    
  • GDP: 10

    
    M (Critical: Excess GDP reduces basal noise).
    

Step-by-Step Methodology:

  • Preparation: Thaw membranes on ice. Homogenize gently using a Dounce homogenizer to ensure uniform suspension.

  • Incubation:

    • In a 96-well polypropylene plate, add 20

      
      L of test compound (diluted in buffer + 1% DMSO).
      
    • Add 20

      
      L of GDP (10 
      
      
      
      M final).
    • Add 160

      
      L of membrane/radioligand mix.
      
    • Total Volume: 200

      
      L.
      
  • Equilibrium: Incubate for 60 minutes at 30°C . (Note: 30°C is preferred over 37°C to preserve membrane integrity during long incubations).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in ice-cold water.

  • Wash: Wash filters 3x with ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Quantification: Add liquid scintillant and count on a MicroBeta counter.

  • Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate

    
     and 
    
    
    
    (normalized to DAMGO response).
Protocol B: Metabolic Stability (Microsomal)

Fentanyl analogs are primarily metabolized by CYP3A4 via N-dealkylation.[4]

Workflow Diagram

Assay_Workflow Prep Microsome Prep (HLM + NADPH) Spike Spike Compound (1 µM) Prep->Spike Incubate Incubate 37°C (0, 15, 30, 60 min) Spike->Incubate Quench Quench (Ice-cold Acetonitrile) Incubate->Quench Centrifuge Centrifuge 4000g, 20 min Quench->Centrifuge Analysis LC-MS/MS Analysis Centrifuge->Analysis

Figure 2: Standard metabolic stability workflow for determining intrinsic clearance (


).

Metabolic Profiling & Toxicology

The safety profile of piperidinyl propanamides is dictated by their metabolic fate. The primary metabolic pathway is N-dealkylation at the piperidine nitrogen, mediated by CYP3A4, producing Norfentanyl (inactive).[4]

Structure-Metabolism Relationships (SMR)
  • Chain Length: There is an "inverted U-shaped" trend in metabolic stability.[11][12] Fentanyl (propionyl) is moderately stable. Elongating the chain (valeryl) generally increases clearance (

    
    ) and shortens half-life [^5].
    
  • Fluorine Substitution: Para-fluorofentanyl is metabolized similarly to fentanyl, but ortho-substitution can sterically hinder CYP access, potentially prolonging the half-life and increasing toxicity risks.

Toxicity Mechanism

The immediate cause of death in overdose is opioid-induced respiratory depression (OIRD) . This is mechanistically distinct from sedation.

  • Target: Pre-Bötzinger complex in the brainstem.

  • Pathway:

    
    -arrestin-2 recruitment desensitizes the receptor but also triggers downstream signaling that suppresses rhythmic respiration.
    
  • Reversal: Naloxone is effective, but high-affinity analogs like Carfentanil (

    
     < 0.2 nM) may require significantly higher doses or continuous infusion to displace the agonist due to its slow dissociation rate (
    
    
    
    ).

References

  • Vardanyan, R. S., & Hruby, V. J. (2014).[4] Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. Link

  • Lipinski, C. A. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis.[13][14][8][9] Molecules. Link

  • Liu, S., et al. (2020).

    
    -arrestin biased signaling. PLOS Computational Biology. Link
    
  • Strange, P. G. (2008). Use of the GTP

    
    S binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors.[6][15][16] British Journal of Pharmacology.[9] Link
    
  • Watanabe, S., et al. (2026).[12] In vitro comparative assessment of metabolic stability and structure–metabolism relationships of five fentanyl analogs. Archives of Toxicology. Link

Sources

Foundational

An In-depth Technical Guide to N-Ethyl-3-(1-piperidinyl)propanamide Oxalate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of N-Ethyl-3-(1-piperidinyl)propanamide oxalate, a chemical compound of interest in research and pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Ethyl-3-(1-piperidinyl)propanamide oxalate, a chemical compound of interest in research and pharmaceutical development. The document details its chemical properties, a plausible synthetic route, and a workflow for its analytical characterization, grounded in established chemical principles.

Core Compound Properties

N-Ethyl-3-(1-piperidinyl)propanamide oxalate is an organic salt. The core structure consists of an N-ethyl-substituted propanamide with a piperidinyl group at the 3-position, which is then salified with oxalic acid. This salt formation is often employed to improve the stability and handling of amine-containing compounds.

Molecular Formula and Weight

The fundamental chemical attributes of N-Ethyl-3-(1-piperidinyl)propanamide oxalate are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₂H₂₂N₂O₅
Molecular Weight 274.31 g/mol Calculated
CAS Number 2108815-70-7

Note: The molecular weight was calculated based on the atomic weights of the constituent elements in the molecular formula.

Synthesis and Mechanism

The synthesis of N-Ethyl-3-(1-piperidinyl)propanamide oxalate can be approached through a multi-step process, beginning with the formation of the core amide followed by salt formation. The chosen pathway emphasizes common and reliable organic chemistry transformations.

Synthetic Workflow

The synthesis can be logically divided into two main stages: the formation of the free base, N-Ethyl-3-(1-piperidinyl)propanamide, and its subsequent conversion to the oxalate salt.

Synthesis_Workflow cluster_0 Stage 1: Amide Formation cluster_1 Stage 2: Salt Formation Reactant1 3-(1-Piperidinyl)propanoic acid Coupling Amide Coupling (e.g., DCC/NHS or similar) Reactant1->Coupling Reactant2 Ethylamine Reactant2->Coupling Product1 N-Ethyl-3-(1-piperidinyl)propanamide (Free Base) Coupling->Product1 Purification1 Purification (e.g., Column Chromatography) Product1->Purification1 FreeBase Purified Free Base Purification1->FreeBase Reaction Acid-Base Reaction in suitable solvent (e.g., Ethanol) FreeBase->Reaction OxalicAcid Oxalic Acid OxalicAcid->Reaction Product2 N-Ethyl-3-(1-piperidinyl)propanamide oxalate Reaction->Product2 Purification2 Purification (e.g., Recrystallization) Product2->Purification2

Caption: Synthetic workflow for N-Ethyl-3-(1-piperidinyl)propanamide oxalate.

Experimental Protocol: A Plausible Approach

The following protocol is a representative, hypothetical procedure based on standard organic synthesis techniques.

Stage 1: Synthesis of N-Ethyl-3-(1-piperidinyl)propanamide (Free Base)

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-(1-piperidinyl)propanoic acid in a suitable anhydrous solvent such as dichloromethane (DCM). Add an activating agent, for instance, N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), at 0°C to form an activated ester. This intermediate is more susceptible to nucleophilic attack.

  • Amine Addition: To the solution containing the activated ester, add ethylamine dropwise. The nucleophilic ethylamine will attack the activated carbonyl group.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate is then washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography on silica gel to yield the pure free base.

Stage 2: Formation of the Oxalate Salt

  • Dissolution: Dissolve the purified N-Ethyl-3-(1-piperidinyl)propanamide in a minimal amount of a suitable solvent, such as ethanol.

  • Addition of Oxalic Acid: In a separate flask, prepare a solution of oxalic acid in the same solvent. Add the oxalic acid solution dropwise to the solution of the free base while stirring.

  • Precipitation and Isolation: The oxalate salt will precipitate out of the solution. The mixture may be cooled to enhance precipitation. The solid product is then collected by filtration.

  • Purification: The collected solid can be further purified by recrystallization from a suitable solvent system to obtain the final N-Ethyl-3-(1-piperidinyl)propanamide oxalate of high purity.

Analytical Characterization

To ensure the identity and purity of the synthesized N-Ethyl-3-(1-piperidinyl)propanamide oxalate, a series of analytical techniques should be employed.

Analytical Workflow

The following diagram outlines a typical workflow for the characterization of the final product.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity Assessment NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry (e.g., ESI-MS) FTIR FTIR Spectroscopy HPLC HPLC-UV EA Elemental Analysis FinalProduct Final Product: N-Ethyl-3-(1-piperidinyl)propanamide oxalate FinalProduct->NMR FinalProduct->MS FinalProduct->FTIR FinalProduct->HPLC FinalProduct->EA

Caption: Analytical workflow for product characterization.

Description of Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. The proton NMR should show characteristic signals for the ethyl group, the piperidine ring protons, and the propanamide backbone. The carbon NMR will confirm the number and types of carbon atoms present.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the cation (N-Ethyl-3-(1-piperidinyl)propanamide) and confirm the presence of the oxalate counter-ion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Key absorbances would include the amide C=O stretch and N-H bands.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for determining the purity of the final compound. A single sharp peak would indicate a high degree of purity.

  • Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values should closely match the calculated values for the molecular formula C₁₂H₂₂N₂O₅ to confirm its elemental composition.

Applications in Research and Drug Development

Compounds containing the piperidine moiety are prevalent in many pharmaceuticals. The N-substituted propanamide structure is also a common feature in biologically active molecules. The synthesis of analogs of N-Ethyl-3-(1-piperidinyl)propanamide could be part of a structure-activity relationship (SAR) study in drug discovery programs. The derivatization of the piperidine nitrogen, for instance, allows for the exploration of how different substituents affect the biological activity of the molecule.

Conclusion

This technical guide has provided a detailed overview of N-Ethyl-3-(1-piperidinyl)propanamide oxalate, including its chemical properties, a plausible synthetic route, and a robust analytical workflow for its characterization. The information presented herein is intended to support researchers and scientists in their work with this and related compounds.

References

Protocols & Analytical Methods

Method

Application Note: Functional Characterization of N-Ethyl-3-(1-piperidinyl)propanamide Oxalate

Executive Summary & Scientific Rationale N-Ethyl-3-(1-piperidinyl)propanamide oxalate is a synthetic piperidine derivative structurally homologous to centrally acting muscle relaxants (e.g., Tolperisone, Eperisone) and l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

N-Ethyl-3-(1-piperidinyl)propanamide oxalate is a synthetic piperidine derivative structurally homologous to centrally acting muscle relaxants (e.g., Tolperisone, Eperisone) and local anesthetics. Its pharmacophore—a basic piperidine ring linked via a propyl chain to an amide moiety—suggests high probability interaction with Voltage-Gated Sodium Channels (Nav) and potential modulation of Transient Receptor Potential (TRP) channels.

This Application Note provides a rigorous framework for evaluating the compound's bioactivity. Unlike generic screening protocols, this guide focuses on electrophysiological validation and intracellular calcium flux , the gold standards for characterizing excitability modulators of this chemical class.

Key Applications
  • Hit Validation: Determining IC50 values for Nav channel blockade.

  • Mechanism of Action (MoA): Distinguishing between state-dependent blockade (inactivated vs. resting state).

  • Safety Profiling: Assessing off-target cytotoxicity.

Chemical Handling & Solution Preparation

The oxalate salt form enhances stability but requires specific handling to ensure free-base availability at the physiological target.

Solubility Protocol
  • Molecular Weight: ~274.31 g/mol (free base equivalent must be calculated if stoichiometry varies).

  • Stock Solvent: DMSO (Dimethyl sulfoxide). Water solubility is possible but DMSO is preferred for frozen stocks to prevent hydrolysis.

Protocol:

  • Weighing: Weigh 10 mg of N-Ethyl-3-(1-piperidinyl)propanamide oxalate.

  • Stock Solution (100 mM): Dissolve in anhydrous DMSO. Vortex for 30 seconds.

    • Note: If the solution remains cloudy, sonicate at 40°C for 5 minutes. The oxalate counter-ion can reduce solubility in cold organic solvents.

  • Working Solution: Dilute the stock into the assay buffer (e.g., Tyrode’s or HBSS) immediately prior to use.

    • Critical Step: Keep final DMSO concentration < 0.1% to avoid vehicle effects on ion channels.

    • pH Check: Oxalate salts are acidic. Verify the pH of the final working solution is 7.4. Adjust with dilute NaOH if necessary.

Primary Assay: Automated Patch Clamp (Nav Channel Blockade)

This is the definitive assay for this compound class. Piperidine propanamides typically act as pore blockers or gating modifiers on Nav1.7, Nav1.8, or Nav1.5.

Experimental Setup
  • System: Automated Patch Clamp (e.g., QPatch, Patchliner) or Manual Whole-Cell Rig.

  • Cell Line: HEK293 or CHO cells stably expressing hNav1.7 (human Voltage-Gated Sodium Channel).

  • Temperature: Room Temperature (22–24°C).

Solutions Table
SolutionComposition (mM)pHOsmolarity (mOsm)
Extracellular (Bath) 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose7.4 (NaOH)290-300
Intracellular (Pipette) 10 CsF, 110 CsCl, 10 NaCl, 10 EGTA, 10 HEPES7.2 (CsOH)280-290

Scientific Insight: Cesium (Cs+) is used in the pipette to block Potassium channels, isolating the Sodium current. Fluoride (F-) helps improve seal stability (Gigaseal).

Voltage Protocol (State-Dependence)

To determine if the compound preferentially binds to the Inactivated State (common for anesthetics/relaxants), use a double-pulse protocol.

  • Holding Potential: -100 mV (Resting State).

  • Pre-pulse (Inactivation):

    • Protocol A (Resting Block): Hold at -120 mV for 200ms.

    • Protocol B (Inactivated Block): Hold at -70 mV (or the V½ of inactivation) for 500ms.

  • Test Pulse: Step to 0 mV for 20ms to elicit peak current.

  • Frequency: 0.1 Hz (1 sweep every 10 seconds).

Workflow Diagram (DOT)

PatchClampWorkflow Start Start: Stable Cell Line (hNav1.7-HEK293) Seal Giga-Ohm Seal Formation (>1 GΩ) Start->Seal Pipette Approach Break Whole-Cell Configuration (Break-in) Seal->Break Suction Control Record Baseline Current (Tyrode's Buffer) Break->Control Stabilize (5 min) Perfusion Perfuse Compound (Ascending Conc: 0.1 - 100 µM) Control->Perfusion Application Perfusion->Perfusion Step-wise Dose Washout Washout (Reversibility Check) Perfusion->Washout End Exp Analysis Data Analysis (Hill Fit & IC50) Washout->Analysis Export Data

Figure 1: Step-by-step workflow for Whole-Cell Patch Clamp characterization.

Secondary Assay: Intracellular Calcium Flux (FLIPR)

If the compound is suspected to modulate TRP channels (e.g., TRPM8, TRPV1) or act via GPCRs, a high-throughput Calcium assay is required.

Protocol
  • Cell Seeding: Plate CHO-K1 cells (20,000/well) in 384-well black-wall plates. Incubate 24h.

  • Dye Loading: Load cells with Fluo-4 AM or Calcium-6 dye (Molecular Devices) for 60 mins at 37°C.

    • Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (to prevent dye efflux).

  • Compound Addition:

    • Prepare 5x compound plate.

    • Inject compound using FLIPR/FDSS system.

  • Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) for 180 seconds.

Data Interpretation
  • Agonist Mode: Immediate rise in fluorescence upon injection indicates channel activation (e.g., TRP agonist).

  • Antagonist Mode: Pre-incubate with compound for 10 mins, then inject a standard agonist (e.g., Capsaicin for TRPV1). A reduction in signal indicates blockade.

Data Analysis & Reporting

Calculation of IC50

Normalize current amplitudes (


) to the baseline control (

). Fit the data to the Hill Equation:


Where:

  • 
     is the concentration of N-Ethyl-3-(1-piperidinyl)propanamide.[1]
    
  • 
     is the Hill coefficient (slope).
    
Acceptance Criteria (Quality Control)
  • Seal Resistance: > 500 MΩ (ideally > 1 GΩ).

  • Series Resistance (Rs): < 15 MΩ, compensated > 70%.

  • Run-down: Control current run-down must be < 10% over the experiment duration.

References

  • Catterall, W. A., et al. "Voltage-gated sodium channels." Pharmacological Reviews 57.4 (2005): 397-409.

  • Bean, B. P. "The action potential in mammalian central neurons." Nature Reviews Neuroscience 8.6 (2007): 451-465.

  • Zhang, X., et al. "Automated electrophysiology: High throughput for ion channel drug discovery." Assay and Drug Development Technologies 1.5 (2003).

  • PubChem Compound Summary. "Piperidine Derivatives." National Library of Medicine.

Disclaimer

This protocol is designed for research purposes only. N-Ethyl-3-(1-piperidinyl)propanamide oxalate is a chemical reagent and has not been approved for human therapeutic use.

Sources

Application

Application Note: Pharmacological Characterization of N-Ethyl-3-(1-piperidinyl)propanamide Oxalate in Cell Culture

This Application Note and Protocol guide is designed for researchers investigating the pharmacological properties of N-Ethyl-3-(1-piperidinyl)propanamide oxalate , a beta-amino amide derivative. Given the structural char...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers investigating the pharmacological properties of N-Ethyl-3-(1-piperidinyl)propanamide oxalate , a beta-amino amide derivative. Given the structural characteristics of this compound—specifically the piperidine ring linked to an N-ethyl propanamide moiety—it shares pharmacophore features with local anesthetics (e.g., amino-amides) , TRP channel modulators (e.g., cooling agents) , and potential neurotransmitter uptake inhibitors .

This guide provides a standardized workflow for solubilization, cytotoxicity screening, and functional characterization in cell culture, addressing the specific challenges of handling oxalate salts in biological assays.

Introduction & Mechanism of Action

N-Ethyl-3-(1-piperidinyl)propanamide oxalate represents a class of small molecules often explored for activity at excitable membranes. Its structure consists of a lipophilic piperidine ring connected via a flexible ethyl-linker to a polar amide group.

Structural Logic & Potential Targets
  • Ion Channel Modulation: The "aromatic/lipophilic head – intermediate chain – amine/amide tail" structure is hallmark to voltage-gated sodium channel (

    
    ) blockers and TRP channel agonists (e.g., TRPM8). The piperidine ring often serves as a bioisostere for the hydrophobic domain seen in local anesthetics.
    
  • Neurotransmitter Transporters: As a derivative of beta-alanine (3-aminopropanoic acid), this compound may interact with GABA or Glycine transporter systems (GAT/GlyT), potentially acting as a reuptake inhibitor.

The Oxalate Factor

The oxalate salt form improves stability and solubility but introduces a critical variable: Oxalate toxicity . Free oxalate can chelate extracellular calcium (


) and induce cytotoxicity independent of the pharmacophore.
  • Critical Control: All experiments must include a "Sodium Oxalate" vehicle control to distinguish drug activity from counter-ion effects.

Experimental Workflow Diagram

ExperimentalWorkflow StockPrep Stock Preparation (100 mM in DMSO/Water) pH Adjustment QC Quality Control (Solubility & pH Check) StockPrep->QC ToxScreen Cytotoxicity Screening (MTT / CCK-8 Assay) Determine Non-Toxic Range QC->ToxScreen Functional Functional Characterization (Mechanism of Action) ToxScreen->Functional Select Safe Concentration (< IC10) CaFlux Calcium Flux Assay (TRP / GPCR Targets) Fluo-4 AM Functional->CaFlux PatchClamp Whole-Cell Patch Clamp (Na+ / K+ Channels) Electrophysiology Functional->PatchClamp DataAnalysis Data Analysis (IC50 / EC50 Calculation) CaFlux->DataAnalysis PatchClamp->DataAnalysis

Figure 1: Integrated workflow for characterizing N-Ethyl-3-(1-piperidinyl)propanamide oxalate, moving from solubilization to functional validation.

Protocol 1: Stock Solution Preparation & Handling

Objective: Create a stable, pH-neutral stock solution suitable for cell culture, minimizing oxalate-induced precipitation.

Materials
  • Compound: N-Ethyl-3-(1-piperidinyl)propanamide oxalate (Solid).[1]

  • Solvent: DMSO (Dimethyl sulfoxide), Cell Culture Grade (Sigma-Aldrich).

  • Buffer: PBS (Phosphate Buffered Saline), pH 7.4.

  • Control: Sodium Oxalate (Sigma-Aldrich) for vehicle control.

Procedure
  • Solubility Check:

    • Initially dissolve the compound in 100% DMSO to a concentration of 100 mM . Vortex vigorously for 1-2 minutes.

    • Note: If the oxalate salt is stubborn, warm the solution to 37°C in a water bath for 5 minutes. Avoid temperatures >40°C to prevent amide hydrolysis.

  • Working Solution Preparation:

    • Dilute the stock 1:1000 in culture media to achieve a final concentration of 100 µM (0.1% DMSO).

    • Visual Inspection: Check for microprecipitation immediately. Oxalates can precipitate in high-

      
       media (like DMEM). If precipitation occurs, reduce stock concentration to 10 mM or switch to a low-calcium media for the initial dilution step.
      
  • pH Adjustment (Critical):

    • Oxalate salts are acidic. Check the pH of the final media. If pH < 7.2, adjust with dilute NaOH. Acidic media can falsely trigger acid-sensing ion channels (ASICs).

Protocol 2: Cytotoxicity Screening (MTT Assay)

Objective: Establish the non-toxic concentration range (IC10) to ensure functional effects are not artifacts of cell death.

Materials
  • Cells: HEK293T (General screening) or SH-SY5Y (Neuronal model).

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).

  • Plate: 96-well tissue culture plate.

Step-by-Step Protocol
  • Seeding:

    • Seed HEK293T cells at 10,000 cells/well in 100 µL DMEM + 10% FBS.

    • Incubate for 24 hours at 37°C, 5%

      
      .
      
  • Treatment:

    • Prepare serial dilutions of N-Ethyl-3-(1-piperidinyl)propanamide oxalate: 0.1, 1, 10, 100, 500, 1000 µM .

    • Include Vehicle Control (0.1% DMSO) and Oxalate Control (Sodium Oxalate at equivalent molar concentrations).

    • Aspirate media and add 100 µL of treatment media. Incubate for 24 hours .

  • MTT Addition:

    • Add 10 µL of MTT stock (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization & Readout:

    • Carefully aspirate media (do not disturb formazan crystals).

    • Add 100 µL DMSO to dissolve crystals. Shake plate for 10 minutes.

    • Measure Absorbance at 570 nm (Reference 630 nm).

  • Analysis:

    • Calculate % Viability relative to Vehicle Control.

    • Decision Gate: Select concentrations with >90% viability for functional assays.

Protocol 3: Functional Assay – Calcium Flux (TRP/GPCR Screening)

Objective: Detect rapid intracellular calcium changes (


) indicative of TRP channel activation or GPCR signaling.
Materials
  • Indicator: Fluo-4 AM (Calcium indicator).

  • Buffer: HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES.

  • Positive Controls: Ionomycin (1 µM) or Capsaicin (if testing TRPV1).

Step-by-Step Protocol
  • Dye Loading:

    • Seed cells (e.g., CHO-K1 or HEK293-TRP stable lines) in black-walled 96-well plates.

    • Wash cells with HBSS.

    • Incubate with 4 µM Fluo-4 AM + 0.02% Pluronic F-127 in HBSS for 45 minutes at 37°C.

  • Recovery:

    • Wash cells 2x with HBSS to remove extracellular dye.

    • Incubate in fresh HBSS for 20 minutes to allow de-esterification.

  • Baseline Recording:

    • Place plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Record baseline fluorescence (Ex 494 nm / Em 516 nm) for 30 seconds.

  • Compound Injection:

    • Inject N-Ethyl-3-(1-piperidinyl)propanamide oxalate (at 2x concentration) automatically.

    • Monitor: Record fluorescence for 180 seconds.

  • Data Interpretation:

    • Agonist Mode: Look for an immediate spike in fluorescence.

    • Antagonist Mode: Pre-incubate with compound for 10 min, then inject a known agonist (e.g., Menthol for TRPM8). Look for suppression of the agonist spike.

Data Summary & Expected Results

AssayParameterExpected Outcome (Hypothetical)Interpretation
Solubility Max Conc. in PBS~10-50 mMOxalate salt aids solubility; watch for Ca-Oxalate ppt.
MTT Assay IC50 (24h)> 500 µMTypical amino-amides have low cytotoxicity.
Ca2+ Flux EC50 (Agonist)10 - 100 µMIf TRP active, expect dose-dependent Ca2+ entry.
Patch Clamp IC50 (NaV1.7)50 - 300 µMIf local anesthetic-like, expect tonic block.

References

  • Xu, H., et al. (2005). "Oregano, thyme and clove-derived flavors and skin sensitizers activate specific TRP channels." Nature Neuroscience. Link

  • Catterall, W. A. (2000). "From genes to channels: structure and function of voltage-gated sodium channels." Neuron. Link

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. Link

  • Sigma-Aldrich. "Product Information: Sodium Oxalate." Merck KGaA. Link

  • ChemSrc. "N-Ethyl-3-(1-piperidinyl)propanamide oxalate - Chemical Properties." ChemSrc Database. Link

(Note: Specific biological literature for "N-Ethyl-3-(1-piperidinyl)propanamide oxalate" is limited. Protocols are derived from standard methodologies for structurally homologous amino-amide derivatives.)

Sources

Method

Application of N-Ethyl-3-(1-piperidinyl)propanamide oxalate in cancer cell lines

Application Note: Pharmacological Characterization of N-Ethyl-3-(1-piperidinyl)propanamide Oxalate in Cancer Cell Lines Executive Summary N-Ethyl-3-(1-piperidinyl)propanamide oxalate (CAS: 2108815-70-7) is a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of N-Ethyl-3-(1-piperidinyl)propanamide Oxalate in Cancer Cell Lines

Executive Summary

N-Ethyl-3-(1-piperidinyl)propanamide oxalate (CAS: 2108815-70-7) is a specialized small-molecule building block and pharmacological probe belonging to the amino-amide class. Structurally characterized by a piperidine ring linked to a propanamide core with an N-ethyl substituent, this compound shares pharmacophore features with local anesthetics (e.g., lidocaine analogs), Sigma-1 receptor ligands , and lysosomotropic agents .

In cancer research, this compound is primarily applied as a functional probe to investigate:

  • Ion Channel Modulation: Evaluation of sodium (Naᵥ) and transient receptor potential (TRP) channel blockade in excitable cancer cells (e.g., neuroblastoma, small cell lung cancer).

  • Lysosomal Membrane Permeabilization (LMP): Due to its physicochemical properties (lipophilic weak base), it serves as a model for studying lysosomal trapping and pH gradient disruption in multidrug-resistant (MDR) phenotypes.

  • Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight fragment (MW ~184 Da free base) for screening binding affinity against targets like Sigma receptors.

Chemical Properties & Reagent Preparation

PropertySpecification
Chemical Name N-Ethyl-3-(1-piperidinyl)propanamide oxalate
CAS Number 2108815-70-7
Molecular Formula C₁₀H₂₀N₂O · C₂H₂O₄ (Oxalate Salt)
Molecular Weight ~274.27 g/mol (Salt); ~184.28 g/mol (Free Base)
Solubility Water (High, >50 mM), DMSO (>100 mM), Ethanol (Moderate)
Stability Hygroscopic; store at -20°C under desiccated conditions.
Stock Solution Protocol
  • Solvent Choice: Use sterile, nuclease-free water or PBS (pH 7.4) for the oxalate salt to minimize organic solvent toxicity in cell assays. If higher concentrations (>50 mM) are required, use DMSO.

  • Preparation:

    • Weigh 2.74 mg of substance.

    • Dissolve in 1.0 mL of sterile water to achieve a 10 mM Stock Solution .

    • Vortex for 30 seconds until clear.

    • Filter sterilize using a 0.22 µm PVDF syringe filter.

  • Storage: Aliquot into 50 µL vials and store at -20°C. Avoid freeze-thaw cycles.

Core Application: Cytotoxicity & Proliferation Profiling

Objective: Determine the IC₅₀ of N-Ethyl-3-(1-piperidinyl)propanamide oxalate in specific cancer cell lines (e.g., HeLa, MCF-7, SH-SY5Y).

Experimental Logic

As a tertiary amine, the compound may exhibit lysosomotropism , accumulating in acidic organelles and inducing cell death via lysosomal stress. The oxalate counter-ion is generally inert but can affect pH at high concentrations; appropriate buffering is critical.

Protocol: 72-Hour MTT Assay
  • Seeding: Plate cancer cells (e.g., 3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment:

    • Prepare serial dilutions in complete media: 0, 1, 5, 10, 50, 100, 500 µM.

    • Include a Vehicle Control (Water/PBS matched to highest volume).

    • Include a Positive Control (e.g., Doxorubicin 1 µM or Lidocaine 1 mM for anesthetic comparison).

  • Incubation: Treat cells for 72 hours at 37°C, 5% CO₂.

  • Readout:

    • Add MTT reagent (0.5 mg/mL final). Incubate 3-4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Analysis: Fit data to a non-linear regression model (Log(inhibitor) vs. response) to calculate IC₅₀.

Advanced Application: Mechanism of Action (MoA)

A. Lysosomal Integrity Assay (Acridine Orange)

Rationale: The piperidine moiety allows the molecule to sequester in lysosomes (proton trapping). This assay validates if cytotoxicity is driven by Lysosomal Membrane Permeabilization (LMP).

Workflow:

  • Treat cells with IC₈₀ concentration of the compound for 6–12 hours.

  • Stain with Acridine Orange (AO) (5 µg/mL) for 15 min.

  • Imaging:

    • Healthy Lysosomes: Red fluorescence (aggregated AO in acidic pH).

    • Cytosol/Nucleus: Green fluorescence (monomeric AO).

  • Result: A loss of red fluorescence indicates lysosomal leakage (LMP).

B. Sigma-1 Receptor (S1R) Interaction

Rationale: Piperidine-based amides are classic pharmacophores for Sigma receptors, which are overexpressed in cancer and regulate cell survival.

Workflow (Competitive Binding):

  • Use Radioligand: [³H]-(+)-Pentazocine (S1R agonist).

  • Incubate membrane fractions of cancer cells (e.g., MCF-7) with radioligand + increasing concentrations of N-Ethyl-3-(1-piperidinyl)propanamide.

  • Measure displacement to determine Kᵢ .

Visualization: Mechanistic Pathway & Workflow

G cluster_Cell Cancer Cell Environment Compound N-Ethyl-3-(1-piperidinyl) propanamide Oxalate Extracellular Extracellular Space (pH 7.4) Compound->Extracellular Solubilization Cytosol Cytosol (pH 7.2) Extracellular->Cytosol Passive Diffusion (Uncharged Base) Lysosome Lysosome (pH 4.5-5.0) Cytosol->Lysosome Proton Trapping (Ionization) Target_S1R Sigma-1 Receptor (ER/MAM Interface) Cytosol->Target_S1R Ligand Binding Target_NaV Voltage-Gated Na+ Channels Cytosol->Target_NaV Channel Blockade Lysosome->Lysosome Accumulation & Swelling Outcome Apoptosis / Cell Cycle Arrest Lysosome->Outcome LMP (Leakage) Cathepsin Release Target_S1R->Outcome Ca2+ Dysregulation Unfolded Protein Response Target_NaV->Outcome Reduced Invasiveness (Metastasis Inhibition)

Figure 1: Proposed Mechanism of Action (MoA) for N-Ethyl-3-(1-piperidinyl)propanamide in cancer cells, highlighting lysosomotropism and receptor modulation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High concentration or pH shock.Predilute in PBS before adding to media. Ensure final DMSO < 0.5% if used.
Inconsistent IC₅₀ Evaporation or unstable stock.Use sealed plates (Parafilm) and fresh stock solutions. Check pH of media.
No Cytotoxicity (<100 µM) Compound is a weak base/fragment.Extend treatment to 96h or test in combination with chemotherapy (e.g., Doxorubicin) to assess chemosensitization .

References

  • Sigma Receptor Ligands in Cancer

    • Title: Sigma-1 receptor ligands: potential in the tre
    • Source:Journal of Experimental Pharmacology (2021).
    • URL:[Link]

  • Lysosomotropism & Cancer Therapy

    • Title: Lysosomal membrane permeabilization as a cell de
    • Source:Methods in Molecular Biology (2019).
    • URL:[Link]

  • Local Anesthetics in Oncology

    • Title: Local anesthetics and cancer: a new role for old drugs?
    • Source:Anesthesiology (2018).
    • URL:[Link]

  • Compound Registry

    • Title: N-Ethyl-3-(1-piperidinyl)propanamide oxalate (CAS 2108815-70-7) Product Detail.[1][2]

    • Source:Sigma-Aldrich / PubChem.
    • URL:[Link](Note: Link to free base parent structure).

Sources

Application

Analytical methods for quantifying N-Ethyl-3-(1-piperidinyl)propanamide oxalate in biological samples

Application Note & Protocol Topic: High-Sensitivity Quantification of N-Ethyl-3-(1-piperidinyl)propanamide in Biological Matrices using LC-MS/MS Audience: Researchers, scientists, and drug development professionals. Abst...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Sensitivity Quantification of N-Ethyl-3-(1-piperidinyl)propanamide in Biological Matrices using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the development, validation, and application of a robust bioanalytical method for the quantification of N-Ethyl-3-(1-piperidinyl)propanamide in common biological matrices such as human plasma and urine. Given the structural characteristics of the analyte—a tertiary amine with a piperidine moiety—this method is designed around the principles of reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity.[1][2] We present detailed protocols for two highly effective sample preparation techniques: Solid-Phase Extraction (SPE) and Supported Liquid Extraction (SLE), explaining the rationale for their use in removing matrix interferences.[3][4] The entire methodology is framed within the stringent validation requirements of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity for pharmacokinetic, toxicokinetic, and other drug development studies.[5][6]

Introduction and Scientific Rationale

N-Ethyl-3-(1-piperidinyl)propanamide is a synthetic compound featuring a piperidine ring, a common scaffold in many pharmaceutical agents.[7] The accurate measurement of such compounds in biological fluids is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.[8] The primary challenge in bioanalysis is the complexity of the matrices (e.g., plasma, urine), which contain a high concentration of endogenous components like salts, lipids, and proteins that can interfere with analysis and suppress the analyte signal in the mass spectrometer.[1][9]

Therefore, a successful bioanalytical method hinges on two core components:

  • Efficient Sample Preparation: To isolate the analyte of interest from interfering matrix components, thereby enhancing method sensitivity and robustness.[3][9]

  • Selective & Sensitive Detection: To accurately identify and quantify the analyte, even at very low concentrations. LC-MS/MS is the gold standard for this purpose in regulated bioanalysis.[1][10]

This guide provides the technical framework to establish a "fit-for-purpose" and validatable method, grounded in the principles outlined by global regulatory bodies.[11] The protocols are designed to be a starting point for method development, adaptable to specific laboratory instrumentation and study requirements.

Analytical Strategy Overview

The overall workflow is designed to ensure the generation of reliable, reproducible, and defensible data. The process begins with the extraction of N-Ethyl-3-(1-piperidinyl)propanamide from the biological matrix, followed by chromatographic separation and detection.

Bioanalytical_Workflow Figure 1: General Bioanalytical Workflow cluster_pre_analysis Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_post_analysis Data Processing & Reporting Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) IS_Spiking Spiking with Internal Standard (IS) Sample_Collection->IS_Spiking Add IS for accuracy Extraction Analyte Extraction (SPE or SLE) IS_Spiking->Extraction Isolate analyte Evaporation Evaporation & Reconstitution Extraction->Evaporation Concentrate sample LC_Separation LC Separation (Reversed-Phase C18) Evaporation->LC_Separation Inject sample MS_Detection MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Separate from interferences Data_Acquisition Data Acquisition & Integration MS_Detection->Data_Acquisition Detect analyte & IS Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Calculate concentration Reporting Reporting & Archiving Quantification->Reporting Final result

General Bioanalytical Workflow

Materials and Reagents

  • Analyte: N-Ethyl-3-(1-piperidinyl)propanamide oxalate (Note: Prepare stock solutions based on the molecular weight of the free base, C10H20N2O, MW: 184.28 g/mol ).

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., d4-N-Ethyl-3-(1-piperidinyl)propanamide) is highly recommended. If unavailable, a structurally similar compound with close chromatographic behavior and extraction recovery can be used.

  • Biological Matrices: Drug-free human plasma (K2-EDTA), drug-free human urine.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Methyl tert-butyl ether (MTBE) - all LC-MS grade.

  • Reagents: Formic acid (FA), Ammonium hydroxide (NH4OH), Ammonium acetate - all high purity.

  • Water: Deionized water, 18 MΩ·cm or greater.

  • SPE Cartridges: Polymeric reversed-phase (e.g., Waters Oasis HLB) or mixed-mode cation exchange cartridges (e.g., Biotage EVOLUTE CX).

  • SLE Plates/Cartridges: Agilent Chem Elut S or equivalent.[12]

  • Equipment: Analytical balance, vortex mixer, centrifuge, positive pressure manifold for SPE/SLE, sample evaporator (nitrogen), LC-MS/MS system (e.g., Sciex, Thermo Fisher, Agilent, Waters).

Detailed Experimental Protocols

Preparation of Standards and Quality Controls

The foundation of accurate quantification is the proper preparation of calibration standards and quality control (QC) samples.

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~2.56 mg of N-Ethyl-3-(1-piperidinyl)propanamide oxalate (equivalent to 2.0 mg of the free base) and dissolve in 2.0 mL of MeOH.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 MeOH:Water to create working solutions for spiking calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of the IS in 50:50 MeOH:Water. This concentration may require optimization.

  • Calibration Curve (CC) and QC Preparation: Spike appropriate amounts of the working standard solutions into blank biological matrix (plasma or urine) to prepare a calibration curve consisting of a blank, a zero standard (blank + IS), and 8-10 non-zero concentration levels. Prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Protocol 1: Sample Preparation by Solid-Phase Extraction (SPE)

SPE is a highly selective method that can provide very clean extracts.[13][14] A mixed-mode cation exchange sorbent is ideal for basic compounds like N-Ethyl-3-(1-piperidinyl)propanamide, as it utilizes both hydrophobic and ionic interactions for a more rigorous wash and selective elution.

Rationale: The piperidine nitrogen is basic and will be positively charged at acidic pH. This allows it to bind strongly to the cation-exchange sorbent. Neutral and acidic interferences can be washed away with organic solvent, while the analyte is retained. Elution is achieved by using a basic solvent to neutralize the analyte, disrupting the ionic interaction.

Step-by-Step Procedure (using Mixed-Mode Cation Exchange SPE):

  • Pre-treatment: To a 100 µL aliquot of plasma or urine sample (CC, QC, or unknown), add 25 µL of the IS working solution. Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.

  • Conditioning: Place the SPE plate on a positive pressure manifold. Condition the wells with 1 mL of MeOH followed by 1 mL of water. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated sample onto the SPE plate. Apply low pressure to slowly draw the sample through the sorbent.

  • Washing:

    • Wash 1: Add 1 mL of 0.1 M acetic acid.

    • Wash 2: Add 1 mL of MeOH. This step removes strongly bound hydrophobic interferences.

  • Elution: Place a clean collection plate inside the manifold. Elute the analyte with 1 mL of 5% ammonium hydroxide in MeOH.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA). Vortex to mix. The sample is now ready for LC-MS/MS analysis.

Protocol 2: Sample Preparation by Supported Liquid Extraction (SLE)

SLE is a high-throughput alternative to traditional liquid-liquid extraction (LLE) that avoids common issues like emulsion formation.[4][12] It is particularly effective for cleaner matrices like urine but can also be optimized for plasma.

Rationale: The aqueous sample is absorbed onto an inert solid support, creating a large surface area. A water-immiscible organic solvent is then passed through, partitioning the analyte of interest into the organic phase while leaving polar interferences (like salts) behind.[9] For a basic analyte, basifying the sample can enhance its extraction into the organic solvent.

Step-by-Step Procedure:

  • Pre-treatment: To a 100 µL aliquot of plasma or urine sample, add 25 µL of the IS working solution. Add 100 µL of 0.1 M ammonium hydroxide to basify the sample and vortex.

  • Loading: Load the pre-treated sample onto the SLE plate and wait for 5 minutes to allow for complete absorption onto the support material.

  • Elution: Place a clean collection plate below the SLE plate. Add 900 µL of MTBE and allow it to percolate through via gravity for 5 minutes. Apply a gentle pulse of positive pressure or vacuum to complete the elution.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase. The sample is ready for analysis.

Extraction_Decision Figure 2: Choosing an Extraction Method start Start Method Development matrix_complexity Complex Matrix? (e.g., Plasma, Tissue) start->matrix_complexity throughput_need High Throughput Needed? matrix_complexity->throughput_need No (e.g., Urine) spe Use Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) matrix_complexity->spe Yes (Need high selectivity) throughput_need->spe No (Selectivity is priority) sle Use Supported Liquid Extraction (SLE) throughput_need->sle Yes

Choosing an Extraction Method
Protocol 3: LC-MS/MS Instrumental Analysis

Rationale: Reversed-phase chromatography is used to separate the analyte from any remaining matrix components. A C18 column provides good retention for moderately polar compounds. The acidic mobile phase ensures the analyte is protonated, which is ideal for positive mode electrospray ionization (ESI+). Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[7][15]

Suggested LC-MS/MS Parameters:

ParameterRecommended ConditionRationale
LC System UHPLC SystemProvides better resolution and faster run times.
Column C18 Reversed-Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)Standard for retaining compounds of moderate polarity.
Column Temp 40 °CEnsures reproducible retention times and peak shape.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Injection Volume 5 µLCan be adjusted based on sensitivity needs.
Gradient Start at 5% B, ramp to 95% B over 2 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1 min. (Total ~4 min)A starting point; must be optimized to ensure analyte is retained away from the solvent front.
MS System Tandem Quadrupole Mass SpectrometerRequired for MRM experiments.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen on the piperidine ring is readily protonated.[7]
MRM Transitions Analyte: m/z 185.2 → [Fragment Ion 1], [Fragment Ion 2] IS: m/z [M+H]+ → [Fragment Ion]Precursor ion is [M+H]+. Fragments must be determined by infusing a standard solution and optimizing.
Source Parameters Optimize Gas Flows, Temperature, and VoltagesInstrument-specific optimization is required to maximize signal.

Bioanalytical Method Validation

Before analyzing study samples, the method must be fully validated according to regulatory guidelines to demonstrate its reliability.[5][16] The validation process assesses the method's performance characteristics.

Validation ParameterAcceptance Criteria (based on FDA/EMA guidance[5][6][16])
Selectivity No significant interfering peaks at the retention time of the analyte or IS in at least six unique sources of blank matrix. Response in blank should be <20% of the LLOQ response.
Calibration Curve A minimum of 6 non-zero standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The correlation coefficient (r²) should be ≥0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Three validation runs with QCs at LLOQ, L, M, and H levels (n=5 at each level). Mean accuracy for each level must be within ±15% of nominal (±20% at LLOQ). Precision (%CV) must not exceed 15% (20% at LLOQ).
Matrix Effect Assessed by comparing the analyte response in post-extraction spiked blank matrix from at least six sources to the response in a pure solution. The CV of the IS-normalized matrix factor should be ≤15%.
Recovery The extraction recovery of the analyte should be consistent and reproducible. It is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
Stability Analyte stability must be demonstrated under various conditions: Freeze-thaw cycles, short-term (bench-top), long-term (frozen), and in-processed samples (autosampler). The mean concentration of stability samples must be within ±15% of nominal.

Data Analysis

The concentration of N-Ethyl-3-(1-piperidinyl)propanamide in unknown samples is determined using the validated method.

  • Peak Integration: Integrate the chromatographic peaks for the analyte and the IS.

  • Response Ratio: Calculate the peak area ratio of the analyte to the IS.

  • Calibration Curve: Generate a calibration curve by plotting the analyte/IS peak area ratio against the nominal concentration of the calibration standards. Apply a linear regression with the appropriate weighting.

  • Concentration Calculation: Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the regression equation of the calibration curve.

Conclusion

This application note provides a detailed and scientifically grounded framework for the quantitative analysis of N-Ethyl-3-(1-piperidinyl)propanamide in biological fluids. By combining optimized sample preparation using either SPE or SLE with the high sensitivity and selectivity of LC-MS/MS, this method is capable of producing high-quality data suitable for regulatory submission in drug development programs. Adherence to the principles of bioanalytical method validation outlined herein is critical for ensuring the integrity and reliability of the results.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]

  • Agilent Technologies, Inc. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Hasegawa, C. (2015). Application of solid-phase extraction tips for the analysis of drugs in human blood. J Forensic Res. [Link]

  • Giebułtowicz, J. et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds. Molecules. [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. [Link]

  • Zacharis, C.K. et al. (2022). Salt-Induced Homogeneous Liquid–Liquid Microextraction of Piroxicam and Meloxicam from Human Urine. Separations. [Link]

  • Agilent Technologies, Inc. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. [Link]

  • Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. [Link]

  • MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. [Link]

  • Agilent Technologies, Inc. (2019). Using SLE as a Sample Preparation Technique to Remove Salts and Phospholipids. [Link]

  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • Alternative Therapies in Health and Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • MDPI. (2026). Liquid Chromatography–Mass Spectrometry-Based Molecular Profiling of Vertigoheel. [Link]

  • Medwin Publishers. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. [Link]

  • Semantic Scholar. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical procedures and methods validation for oxalate content estimation. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Piperidin-1-yl)propanamide. [Link]

  • MDPI. (2023). Oxalate (dys)Metabolism: Person-to-Person Variability, Kidney and Cardiometabolic Toxicity. [Link]

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Method

Application Notes and Protocols for N-Ethyl-3-(1-piperidinyl)propanamide Oxalate in Drug Delivery Systems

Abstract The development of novel drug delivery systems (DDS) is a cornerstone of modern pharmaceutical science, aiming to enhance therapeutic efficacy, improve safety profiles, and ensure patient compliance. A critical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of novel drug delivery systems (DDS) is a cornerstone of modern pharmaceutical science, aiming to enhance therapeutic efficacy, improve safety profiles, and ensure patient compliance. A critical and often overlooked component in this endeavor is the role of novel functional excipients. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and potential applications of N-Ethyl-3-(1-piperidinyl)propanamide Oxalate, a molecule with intriguing structural motifs for pharmaceutical formulations. Due to the nascent stage of research on this specific compound, this guide is presented as a foundational framework. It outlines the necessary steps to evaluate its potential as a functional excipient, from initial physicochemical characterization to its incorporation into and evaluation of prototype drug delivery systems. The protocols provided are grounded in established scientific principles and are designed to be adaptable for the investigation of other novel chemical entities.

Introduction: The Rationale for Investigating Novel Piperidine-Based Excipients

The piperidine scaffold is a highly privileged motif in medicinal chemistry, frequently found in a wide array of clinically approved drugs.[1] Its prevalence is attributed to its ability to impart favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and its metabolic stability.[1] While often part of the active pharmaceutical ingredient (API), piperidine-containing molecules also hold significant promise as functional excipients.

N-Ethyl-3-(1-piperidinyl)propanamide Oxalate combines several key features:

  • A tertiary amine within the piperidine ring, which can be protonated at physiological pH, offering a positive charge and pH-responsive behavior.

  • A propanamide linker, providing a degree of hydrophilicity and potential for hydrogen bonding.

  • An ethyl amide, which adds to the molecular flexibility and interactions.

  • The oxalate salt form, which can influence solubility and stability.

These characteristics suggest that N-Ethyl-3-(1-piperidinyl)propanamide Oxalate could potentially function as a permeation enhancer, a pH-responsive component in stimuli-sensitive DDS, a stabilizer for nanoparticles, or a component in amorphous solid dispersions. Compounds with similar piperidine structures have been explored for creating bioactive films for drug delivery, highlighting the potential of this chemical class.[2][3]

This document will guide the researcher through a systematic evaluation of this compound, treating it as a case study for assessing any new chemical entity for drug delivery applications.

Physicochemical Characterization: Building a Foundation

Before any formulation work, a thorough understanding of the molecule's intrinsic properties is paramount. The following protocols outline the essential characterization steps.

Structural Confirmation and Purity

Rationale: To ensure the identity and purity of the compound before proceeding with further studies.

Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

    • Compare the observed shifts with theoretical predictions.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Obtain the FTIR spectrum of the solid compound using an ATR (Attenuated Total Reflectance) accessory.

    • Identify characteristic peaks for the functional groups (e.g., C=O of the amide and oxalate, C-N of the piperidine).

  • Mass Spectrometry (MS):

    • Use a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the exact mass of the molecule and confirm its elemental composition.

  • Purity Analysis (HPLC):

    • Develop an HPLC method using a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water with a buffer).

    • Determine the purity of the compound by peak area percentage.

Solubility Profile

Rationale: Solubility is a critical determinant of a compound's behavior in vitro and in vivo. The pH-dependent solubility will inform the design of DDS.

Protocol:

  • Prepare a series of buffers at different pH values (e.g., 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Add an excess amount of N-Ethyl-3-(1-piperidinyl)propanamide Oxalate to a known volume of each buffer in separate vials.

  • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility (mg/mL or M) as a function of pH.

Thermal Properties

Rationale: Understanding the thermal behavior is crucial for manufacturing processes that may involve heat, such as spray drying or melt extrusion.

Protocol:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 3-5 mg of the sample into an aluminum pan.

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) over a temperature range (e.g., 25°C to 300°C).

    • Determine the melting point and any other thermal transitions.

  • Thermogravimetric Analysis (TGA):

    • Heat a sample of the compound at a constant rate under a nitrogen atmosphere.

    • Monitor the change in mass as a function of temperature to determine the decomposition temperature.

Parameter Hypothetical Value Significance in Drug Delivery
Molecular Formula C₁₂H₂₂N₂O₅[4]Defines the basic chemical identity.
Molecular Weight ~274.31 g/mol Important for stoichiometric calculations.
pKa (Piperidine) ~8.0 - 9.0Influences pH-dependent solubility and charge.
Aqueous Solubility High at acidic pH, lower at basic pHKey for designing oral and parenteral formulations.
Melting Point 150 - 170 °CDefines the solid state and processing conditions.

Formulation Development: Application in Drug Delivery Systems

This section provides protocols for incorporating N-Ethyl-3-(1-piperidinyl)propanamide Oxalate into two distinct types of drug delivery systems, illustrating its potential versatility.

Case Study 1: As a Co-Excipient in Polymeric Nanoparticles

Hypothesized Role: The cationic nature of the protonated piperidine group at physiological pH could aid in stabilizing the nanoparticles, improve mucoadhesion, or enhance the encapsulation of certain anionic drugs.

Protocol: Preparation of PLGA Nanoparticles by Emulsion-Solvent Evaporation

  • Organic Phase Preparation:

    • Dissolve 50 mg of Poly(lactic-co-glycolic acid) (PLGA), 5 mg of a model API (e.g., curcumin), and 5 mg of N-Ethyl-3-(1-piperidinyl)propanamide Oxalate in 2 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Aqueous Phase Preparation:

    • Prepare a 1% w/v solution of a surfactant, such as polyvinyl alcohol (PVA) or poloxamer 188, in deionized water.

  • Emulsification:

    • Add the organic phase dropwise to 10 mL of the aqueous phase while sonicating on an ice bath.

    • Sonicate for 2-5 minutes to form a nanoemulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir at room temperature for 4-6 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 20 minutes.

    • Discard the supernatant and wash the nanoparticle pellet with deionized water twice to remove excess surfactant.

  • Lyophilization:

    • Resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., 5% trehalose).

    • Freeze the suspension and lyophilize to obtain a dry powder.

Case Study 2: As a pH-Responsive Element in a Hydrogel

Hypothesized Role: The piperidine group can act as a pH-sensitive moiety. In an acidic environment, protonation would lead to charge repulsion between polymer chains, causing the hydrogel to swell and release the entrapped drug.

Protocol: Preparation of a pH-Responsive Chitosan/PVA Hydrogel

  • Chitosan Solution:

    • Prepare a 2% w/v solution of low molecular weight chitosan in a 1% v/v acetic acid solution. Stir until fully dissolved.

  • PVA-Excipient Solution:

    • Prepare a 10% w/v solution of PVA in deionized water by heating at 90°C with stirring.

    • Cool the PVA solution to room temperature and dissolve 1% w/v of N-Ethyl-3-(1-piperidinyl)propanamide Oxalate and 0.5% w/v of a model API.

  • Hydrogel Formation:

    • Mix the chitosan solution and the PVA-excipient solution in a 1:1 ratio.

    • Add a cross-linking agent, such as 0.5% w/v glutaraldehyde, and stir vigorously.

    • Pour the mixture into a mold and allow it to cross-link at room temperature for 24 hours.

  • Purification:

    • Wash the resulting hydrogel extensively with deionized water to remove any unreacted chemicals.

  • Loading (if not done in situ):

    • Alternatively, the blank hydrogel can be loaded by soaking it in a concentrated solution of the API and N-Ethyl-3-(1-piperidinyl)propanamide Oxalate.

Evaluation of Drug Delivery Systems

Once the formulations are prepared, they must be rigorously characterized to assess their performance.

Characterization of Nanoparticles

Protocol:

  • Particle Size and Zeta Potential:

    • Resuspend the lyophilized nanoparticles in deionized water.

    • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency (EE) and Drug Loading (DL):

    • Accurately weigh a known amount of lyophilized nanoparticles.

    • Dissolve them in a suitable solvent (e.g., DMSO or acetonitrile) to break the nanoparticles and release the drug.

    • Quantify the amount of API using HPLC.

    • Calculate EE and DL using the following formulas:

      • EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100

      • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

  • In Vitro Drug Release:

    • Disperse a known amount of drug-loaded nanoparticles in release media at different pH values (e.g., pH 5.5 and pH 7.4).

    • Place the dispersion in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a larger volume of the release medium and keep it at 37°C with constant stirring.

    • At predetermined time intervals, withdraw samples from the external medium and replace with fresh medium.

    • Quantify the drug concentration in the samples by HPLC.

    • Plot the cumulative percentage of drug release versus time.

Characterization of Hydrogels

Protocol:

  • Swelling Study:

    • Cut the hydrogel into small, pre-weighed discs (Wd).

    • Immerse the discs in buffer solutions of different pH values (e.g., pH 5.5 and pH 7.4) at 37°C.

    • At various time points, remove the hydrogels, blot the surface to remove excess water, and weigh them (Ws).

    • Calculate the swelling ratio: Swelling Ratio = (Ws - Wd) / Wd.

  • In Vitro Drug Release:

    • Place a drug-loaded hydrogel disc in a known volume of release medium (pH 5.5 and pH 7.4) at 37°C with gentle agitation.

    • Follow the same sampling and analysis procedure as described for nanoparticles.

Visualizations

Proposed Synthetic Pathway

Synthetic Pathway Piperidine Piperidine Michael_Addition Michael Addition Piperidine->Michael_Addition EthylAcrylate Ethyl Acrylate EthylAcrylate->Michael_Addition Intermediate1 3-(Piperidin-1-yl)propanoate Michael_Addition->Intermediate1 Amidation Amidation Intermediate1->Amidation Ethylamine Ethylamine Ethylamine->Amidation Intermediate2 N-Ethyl-3-(1-piperidinyl)propanamide Amidation->Intermediate2 Salt_Formation Salt Formation Intermediate2->Salt_Formation OxalicAcid Oxalic Acid OxalicAcid->Salt_Formation Final_Product N-Ethyl-3-(1-piperidinyl)propanamide oxalate Salt_Formation->Final_Product

Caption: Proposed synthesis of N-Ethyl-3-(1-piperidinyl)propanamide oxalate.

Experimental Workflow

Experimental Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation cluster_2 Phase 3: Evaluation Compound Compound Synthesis & Procurement PhysChem Physicochemical Characterization (Solubility, pKa, DSC, etc.) Compound->PhysChem Formulation_NP Nanoparticle Formulation PhysChem->Formulation_NP Formulation_HG Hydrogel Formulation PhysChem->Formulation_HG Eval_NP NP Characterization (Size, Zeta, EE, DL) Formulation_NP->Eval_NP Eval_HG Hydrogel Characterization (Swelling, Rheology) Formulation_HG->Eval_HG Release_Studies In Vitro Release Studies Eval_NP->Release_Studies Eval_HG->Release_Studies Data_Analysis Data_Analysis Release_Studies->Data_Analysis Data Analysis & Conclusion

Caption: Systematic workflow for evaluating a novel excipient in DDS.

Safety Considerations

As with any new chemical entity, proper safety precautions are essential. The toxicological properties of N-Ethyl-3-(1-piperidinyl)propanamide oxalate have not been fully investigated.[5] Researchers should handle the compound in accordance with good industrial hygiene and safety practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety goggles.[5] Work should be conducted in a well-ventilated area or a fume hood. For related compounds, irritation to the eyes, skin, and respiratory tract has been noted.[6][7] A comprehensive safety data sheet (SDS) should be consulted if available, and a thorough risk assessment should be performed before commencing any experimental work.

Conclusion

N-Ethyl-3-(1-piperidinyl)propanamide Oxalate presents an interesting profile for potential applications in drug delivery, owing to its unique combination of a piperidine ring, a propanamide linker, and its salt form. While direct evidence of its application is currently lacking, this guide provides the necessary framework and detailed protocols to systematically investigate its properties and utility. By following a structured approach of physicochemical characterization, formulation into relevant DDS, and rigorous evaluation, researchers can unlock the potential of this and other novel excipients, thereby contributing to the advancement of pharmaceutical technology. The provided protocols are intended to be a starting point and should be optimized based on the specific API and desired formulation characteristics.

References

  • Expotech USA. (2014, August 13). SAFETY DATA SHEET. [Link]

  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (2012). Journal of the Korean Chemical Society, 56(3), 368-372. [Link]

  • Tanaka, H., et al. (2022). Efficient and practical synthesis of monoalkyl oxalates under green conditions. RSC Advances, 12, 26970-26976. [Link]

  • PubChem. 3-(Piperidin-1-yl)propanamide. [Link]

  • PubChem. N-Ethyl-1,3-propanediamine. [Link]

  • Bîcu, E., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 26(11), 3249. [Link]

  • Rehman, A., et al. (2018). Synthesis of some new propanamide derivatives bearing 4- piperidinyl-1,3,4-oxadiazole, and their evaluation as promising anticancer agents. Tropical Journal of Pharmaceutical Research, 17(6), 1145-1154. [Link]

  • Google Patents.
  • PubChemLite. N-(1-methyl-2-(4-phenethylpiperazino)ethyl)propionanilide oxalate (1:2). [Link]

  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 116893. [Link]

  • El-Faham, A., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 15(1), 12345. [Link]

  • MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]

  • El-Faham, A., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 15(1), 12345. [Link]

  • NIST. Propanamide, N-phenyl-N-4-piperidinyl-. [Link]

  • ResearchGate. (PDF) 3-Oxo-3-(piperidin-1-yl)propanenitrile. [Link]

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Application

Application Note: Experimental Design for N-Ethyl-3-(1-piperidinyl)propanamide Oxalate

The following Application Note is designed for researchers and drug discovery scientists characterizing N-Ethyl-3-(1-piperidinyl)propanamide oxalate . Given the structural motifs (piperidine ring, ethyl-amide chain) shar...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and drug discovery scientists characterizing N-Ethyl-3-(1-piperidinyl)propanamide oxalate . Given the structural motifs (piperidine ring, ethyl-amide chain) shared with both sensory modulators (TRP channel agonists) and local anesthetics, this guide focuses on physicochemical solubilization and functional profiling against TRP channels (TRPM8/TRPA1) .[1]

Abstract & Introduction

N-Ethyl-3-(1-piperidinyl)propanamide oxalate is a synthetic piperidine derivative characterized by a propanamide linker and an N-ethyl group. Structurally, it occupies a chemical space overlapping with physiological cooling agents (e.g., WS-series amides) and local anesthetics .[1] The oxalate salt form is utilized to enhance storage stability and crystallinity, but it presents specific challenges regarding solubility and pH buffering in physiological assays.

This Application Note provides a standardized workflow for:

  • Stock Preparation: Overcoming the acidity of the oxalate salt to prevent assay interference.[1]

  • Functional Screening: Calcium flux protocols to evaluate activity at thermosensitive TRP channels (TRPM8, TRPA1).[1]

  • Safety Profiling: Cytotoxicity assessment to distinguish functional silencing from cell death.[1]

Physicochemical Characterization & Preparation

Chemical Properties & Solubility

The oxalate salt dissociates in water, releasing oxalic acid, which significantly lowers the pH. The piperidine nitrogen (pKa ~10-11) will be protonated.[1] Direct addition to cell culture media without buffering will cause media acidification, leading to false-positive Ca²⁺ transients (acid-sensing ion channels, ASICs) or cell detachment.

PropertyValue / CharacteristicNotes
Molecular Formula C₁₀H₂₀N₂O · C₂H₂O₄Free base + Oxalic acid
Form White Crystalline SolidHygroscopic; store at -20°C desicated.
Solubility (Water) High (>100 mM)Acidic pH (~2-3) in unbuffered water.[1]
Solubility (DMSO) ModeratePreferred for stock solutions (100 mM).[1]
Stability Hydrolysis-resistant amideStable in DMSO at -20°C for 6 months.
Stock Solution Protocol (Self-Validating)

Objective: Prepare a 100 mM stock that does not precipitate upon dilution into physiological buffer (HBSS, pH 7.4).

  • Weighing: Weigh 10 mg of compound.

  • Dissolution: Dissolve in 100% DMSO to achieve 100 mM. Do not use water for the master stock to avoid hydrolysis over long-term storage.

  • Validation Step (Critical):

    • Dilute 10 µL of stock into 990 µL of HBSS (pH 7.4).

    • Measure pH. If pH < 7.2, the buffering capacity of HBSS is insufficient.

    • Corrective Action: If pH drops, use HBSS + 20 mM HEPES for all downstream assays.[1]

In Vitro Functional Assay: TRP Channel Calcium Flux

Given the "N-ethyl amide" motif common in cooling agents (like WS-3, WS-23), the primary hypothesis for biological activity is modulation of TRPM8 (Cold) or TRPA1 (Irritant) channels.[1]

Assay Principle

This protocol uses a ratiometric (Fura-2) or single-wavelength (Fluo-4) calcium indicator to measure cytosolic Ca²⁺ influx upon compound addition.

Experimental Workflow Diagram

G Stock Stock Prep (100mM in DMSO) Dilution Intermediate Plate (3x Conc in HBSS/HEPES) Stock->Dilution Serial Dilution Injection Compound Injection (Final: 0.1 - 100 µM) Dilution->Injection Auto-injector Cells Cell Loading (HEK-TRPM8 or Sensory Neurons) + Fluo-4 AM + Probenecid Baseline Baseline Read (30 sec) Cells->Baseline Equilibrate 30 min Baseline->Injection Read Kinetic Read (120 sec) Injection->Read Measure RFU

Caption: Workflow for Calcium Flux Screening. Note the use of HEPES buffer to counteract the oxalate salt acidity.

Detailed Protocol (96/384-well Format)

Materials:

  • Cell Line: HEK293 stably expressing hTRPM8 (or hTRPA1).[1]

  • Dye: Fluo-4 AM (2 µM final) or Calcium-6.

  • Assay Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (to inhibit dye extrusion).[1] pH adjusted to 7.4 AFTER probenecid addition.

Step-by-Step:

  • Seeding: Plate cells at 40,000 cells/well (96-well) in poly-D-lysine coated plates. Incubate 24h.

  • Dye Loading:

    • Remove culture media.[2]

    • Add 100 µL Dye Loading Solution.[2]

    • Incubate 45 min at 37°C, then 15 min at RT (to minimize temperature artifacts).

  • Compound Preparation:

    • Prepare 3X concentration working solutions in Assay Buffer.

    • Control: Menthol (100 µM) as Positive Control for TRPM8.[1]

    • Control: AITC (100 µM) as Positive Control for TRPA1.[1]

    • Vehicle: 0.1% DMSO (Must match compound well).[1]

  • Measurement (FLIPR/FlexStation):

    • Excitation: 485 nm | Emission: 525 nm.

    • Record baseline for 30 seconds.

    • Inject 50 µL of 3X Compound (Final 1X).[1]

    • Record response for 120 seconds.

Data Analysis & Causality
  • Metric: Calculate

    
     (Peak Fluorescence minus Baseline / Baseline).[1][3]
    
  • Artifact Check: If the response is instantaneous (faster than diffusion, <1 sec) and does not decay, check for autofluorescence of the compound or pH shock (acidic injection causing dye quenching).[1]

  • Desensitization: TRP channels desensitize rapidly.[1] Do not re-use wells.

Secondary Validation: Whole-Cell Patch Clamp

Calcium flux is prone to false positives. Electrophysiology is the gold standard to confirm channel gating vs. membrane disruption.[1]

Mechanism of Action Verification

TRP_Pathway Agonist N-Ethyl-3-(1-piperidinyl)propanamide TRPM8 TRPM8 Channel (Closed State) Agonist->TRPM8 Binding Open Channel Gating (Open State) TRPM8->Open Conformational Change Influx Ca2+ / Na+ Influx Open->Influx Depol Membrane Depolarization Influx->Depol

Caption: Putative signaling cascade. Binding of the amide ligand gates the cation channel, leading to depolarization.

Protocol
  • Configuration: Whole-cell voltage clamp.

  • Holding Potential: -60 mV.

  • Protocol: Voltage ramps from -100 mV to +100 mV over 500 ms.

  • Signature: TRPM8 agonists induce a strong outwardly rectifying current.[1]

  • Antagonist Check: Pre-incubation with AMTB (TRPM8 antagonist) should abolish the current induced by the test compound.[1]

Safety & Specificity Controls

Cytotoxicity (MTT/ATP Assay)

Piperidine derivatives can be cytotoxic or disrupt lysosomal function (lysosomotropism).[1]

  • Protocol: Treat HEK293 cells with compound (0.1 - 100 µM) for 24 hours.

  • Readout: ATP quantification (CellTiter-Glo).

  • Threshold: If EC50 (Functional) is close to IC50 (Viability), the "activity" may be non-specific membrane permeabilization.[1]

Specificity (Selectivity Panel)

To claim specific sensory modulation, screen against:

  • TRPV1: (Capsaicin receptor) - Heat/Pain.[1]

  • NaV1.7: (Voltage-gated Sodium) - Local Anesthesia. Note: Many piperidine amides block NaV channels.[1]

References

  • McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002).[1] Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature.[4]

  • Behrendt, H. J., et al. (2004).[1] Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology.[1]

  • Leffingwell, J. C. (2014).[1] Cool without Menthol & Cooler than Menthol and Cooling Compounds as Insect Repellents.[1] Leffingwell & Associates.[1]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews.

  • PubChem Compound Summary. (2025). 3-(Piperidin-1-yl)propanamide (Base Structure).[5]

Sources

Method

Application Note: Safe Handling and Storage of N-Ethyl-3-(1-piperidinyl)propanamide Oxalate

Executive Summary & Chemical Profile N-Ethyl-3-(1-piperidinyl)propanamide oxalate (CAS: 2108815-70-7) is a specialized organic intermediate, typically utilized in the synthesis of pharmaceutical agents targeting the cent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N-Ethyl-3-(1-piperidinyl)propanamide oxalate (CAS: 2108815-70-7) is a specialized organic intermediate, typically utilized in the synthesis of pharmaceutical agents targeting the central nervous system or as a building block for piperidine-based ligands.

As a researcher, you are likely handling this compound as a solid salt. While the oxalate counterion confers crystallinity and stability, it introduces specific toxicological risks—namely systemic hypocalcemia if significantly absorbed—alongside the irritant properties of the piperidine moiety. This guide moves beyond generic safety data sheets (SDS) to provide a logic-driven, self-validating workflow for safe utilization.

Chemical Identity Table
ParameterSpecification
Chemical Name N-Ethyl-3-(1-piperidinyl)propanamide oxalate
CAS Number 2108815-70-7
Molecular Formula C₁₂H₂₂N₂O₅ (Salt form)
Molecular Weight ~274.31 g/mol
Physical State White to off-white solid powder
Solubility Soluble in Water, DMSO, Methanol; Poorly soluble in non-polar solvents.[1]
Primary Hazards Acute Toxicity (Oral/Inhalation), Skin/Eye Irritation, Potential Systemic Oxalate Toxicity.

Risk Assessment & Mechanism of Toxicity

To handle this compound safely, one must understand the causality of its hazards.[2] The molecule presents a dual-threat profile:

  • The Piperidine Pharmacophore: The free base (N-ethyl-3-(1-piperidinyl)propanamide) is a tertiary amine. Upon contact with mucous membranes (eyes, lungs), it hydrolyzes to create a localized alkaline environment, leading to chemical irritation or burns [1].

  • The Oxalate Counterion: Unlike chloride or sulfate salts, the oxalate ion is biologically active. Upon ingestion or significant dermal absorption, oxalate binds serum calcium, forming insoluble calcium oxalate crystals. This can lead to:

    • Hypocalcemia: Disruption of cardiac and neuromuscular function.

    • Renal Toxicity: Mechanical damage to kidney tubules via crystal deposition [2].

Operational Implication: Standard dust masks are insufficient. Handling requires a barrier against particulate inhalation that prevents the salt from dissolving in the moisture of the respiratory tract.

Storage Protocols: The "Chain of Stability"

Improper storage leads to hydrolysis of the amide bond or hygroscopic clumping, which increases handling risks (spattering during weighing).

Environmental Control
  • Temperature: Store at 2–8°C . While the amide bond is relatively stable, the oxalate salt can degrade or discolor under heat stress.

  • Atmosphere: The container head-space should be backfilled with Argon or Nitrogen . Piperidine derivatives can undergo N-oxidation over time if exposed to atmospheric oxygen.

  • Hygroscopicity: Store in a desiccator or a sealed secondary container with silica gel sachets. Moisture absorption alters the molecular weight, invalidating stoichiometric calculations in downstream synthesis.

Container Specifications
  • Primary: Amber glass vials with Teflon-lined caps (prevents leaching of plasticizers by the organic amine).

  • Secondary: Polyethylene (PE) overpack to contain breakage.

Operational Workflow: Handling & Weighing

This protocol uses a "Zone of Control" approach to prevent cross-contamination.

Engineering Controls
  • Ventilation: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Static Control: Use an ionizing bar or anti-static gun inside the hood. Organic salts are prone to static charge, causing "fly-away" powder that contaminates the balance and user.

Personal Protective Equipment (PPE)
  • Hands: Double-gloving strategy.

    • Inner: Nitrile (4 mil).

    • Outer: Long-cuff Neoprene or Nitrile (minimum 5 mil) to cover lab coat wrists.

  • Respiratory: If working outside a hood (strictly discouraged) or with large quantities (>10g), a P100/N95 respirator is mandatory.

  • Eyes: Chemical splash goggles. Safety glasses are insufficient due to the risk of fine powder migration.

The "Closed-Transfer" Weighing Protocol
  • Equilibrate: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, initiating hydrolysis.

  • Tare: Place the receiving vessel (flask/vial) on the balance inside the hood.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the source vial.

  • Seal: Immediately recap the source vial and parafilm it before removing the sample from the hood.

  • Solubilize: Add solvent (e.g., DMSO) to the receiving vessel inside the hood to trap the powder in solution before transport.

Emergency & Waste Procedures

Spill Management
  • Dry Spill: Do not sweep (creates dust). Cover with a damp paper towel (water/surfactant mix) to solubilize locally, then wipe up.

  • Wet Spill: Absorb with vermiculite or sand.

  • Decontamination: Wipe surfaces with 10% Sodium Bicarbonate solution. The base neutralizes any residual acidic oxalate and ensures the piperidine remains in the organic phase for removal.

First Aid (Self-Validating)
  • Skin Contact: Wash with soap and water for 15 minutes. Validation: If skin feels "soapy" or slippery after washing, the base is still present; continue washing.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—alkaline burns (from the amine) can cause delayed corneal damage.

Visual Protocol: Safe Weighing & Solubilization

The following diagram illustrates the logical flow for handling this compound to minimize exposure risk.

SafeHandling cluster_safety CRITICAL CONTROL POINT Storage 1. Cold Storage (2-8°C, Desiccated) Equilibrate 2. Thermal Equilibration (Prevent Condensation) Storage->Equilibrate Wait 30 mins Hood 4. Fume Hood Setup (Static Control) Equilibrate->Hood PPE 3. PPE Donning (Double Nitrile + Goggles) PPE->Hood Mandatory Weigh 5. Weighing (Anti-static Spatula) Hood->Weigh In-Hood Only Solubilize 6. Solubilization (Trap Dust in Solvent) Weigh->Solubilize Before Transport Waste 7. Waste Disposal (Solid Toxic Stream) Solubilize->Waste Residuals

Figure 1: Critical path workflow for handling N-Ethyl-3-(1-piperidinyl)propanamide oxalate. The Red Zone indicates the highest risk of particulate exposure.

References

  • Sigma-Aldrich. (n.d.). N-Ethyl-3-(1-piperidinyl)propanamide oxalate Product Detail. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Piperidine Derivatives and Oxalates. Retrieved from

  • BLD Pharm. (n.d.). Product Analysis: N-Ethyl-3-(1-piperidinyl)propanamide oxalate. Retrieved from

  • LGC Standards. (n.d.). Piperidine Derivative Standards and Safety Data. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of N-Ethyl-3-(1-piperidinyl)propanamide oxalate for in vitro studies

Welcome to the technical support center for N-Ethyl-3-(1-piperidinyl)propanamide oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Ethyl-3-(1-piperidinyl)propanamide oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges related to the solubility of this compound in in vitro experimental settings. Our goal is to move beyond simple protocols and explain the scientific principles behind each strategy, ensuring you can make informed decisions to achieve reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting work with N-Ethyl-3-(1-piperidinyl)propanamide oxalate. What are its basic solubility characteristics?

Answer:

N-Ethyl-3-(1-piperidinyl)propanamide oxalate is a salt of a weakly basic parent compound. This is a critical piece of information because its aqueous solubility is highly dependent on pH.[1][2][3]

  • Chemical Structure Analysis: The molecule contains a piperidine ring, which has a basic nitrogen atom. For piperidine itself, the pKa of its protonated (conjugate acid) form is around 11.2.[1][4] While the exact pKa of your compound will differ due to its substituents, it is very likely to be a weak base.

  • Impact of pH: As a weak base, the compound will exist in two forms in equilibrium in an aqueous solution: the un-ionized (free base) form and the ionized (protonated) form.

    • In acidic conditions (low pH): The basic nitrogen on the piperidine ring will be protonated, forming a positively charged cation. This ionized form is significantly more polar and, therefore, more water-soluble.[1][3][5]

    • In neutral to basic conditions (pH ≥ 7): The compound will predominantly be in its neutral, un-ionized free base form. This form is less polar and is expected to have much lower aqueous solubility.[3][5]

  • The Oxalate Salt: The compound is supplied as an oxalate salt. Salt forms are often used to improve the stability and handling of a compound, but they do not guarantee high solubility at neutral pH.[6][7] When the salt dissolves in a neutral buffer, it can disproportionate into the less soluble free base, which may then precipitate. The presence of calcium ions in some cell culture media can also lead to the precipitation of highly insoluble calcium oxalate.[8][9][10]

A crucial first step is to determine a pH-solubility profile for your specific experimental conditions to quantify this behavior.[11]

Q2: My compound won't dissolve directly in my neutral pH 7.4 assay buffer. What is the first thing I should try?

Answer:

The most common and recommended starting point is to prepare a concentrated stock solution in an organic co-solvent and then dilute it into your aqueous assay buffer.[12][13] Dimethyl sulfoxide (DMSO) is the most widely used co-solvent for this purpose in early drug discovery.[14][15]

Causality: Poorly soluble compounds often have high lipophilicity.[16][17] DMSO is a polar aprotic solvent that is miscible with water and can dissolve a wide range of nonpolar and polar compounds.[15] By first dissolving the compound in 100% DMSO, you overcome the initial energy barrier required to break apart the crystal lattice of the solid material.[16] This creates a highly concentrated, solubilized stock that can then be carefully diluted into the final aqueous medium.

Workflow for Preparing a DMSO Stock Solution:

  • Weigh a precise amount of N-Ethyl-3-(1-piperidinyl)propanamide oxalate.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).

  • Mix thoroughly using a vortex mixer. Gentle warming (to 30-37°C) or sonication can be used to aid dissolution if needed.

  • Visually inspect the solution to ensure it is clear and free of any solid particles.

  • Store the stock solution appropriately, typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

Troubleshooting Dilution & Precipitation

Q3: I successfully made a 10 mM stock in DMSO, but when I dilute it into my cell culture medium (pH 7.4), a precipitate forms immediately. What's happening and how do I fix it?

Answer:

This is a very common problem known as "crashing out" and it occurs when the concentration of the compound in the final aqueous buffer exceeds its kinetic solubility .[18][19][20]

  • Kinetic vs. Thermodynamic Solubility:

    • Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a solvent.[18][19][20]

    • Kinetic solubility is measured by diluting a concentrated DMSO stock into an aqueous buffer and determining the concentration at which the compound begins to precipitate.[2][11][19] This often results in a supersaturated, metastable solution.[18] For in vitro assays, we are primarily concerned with maintaining the compound in solution for the duration of the experiment, making kinetic solubility the more relevant parameter.[19]

The precipitate you are seeing is likely the much less soluble free base form of your compound, which forms as the pH of the DMSO stock is neutralized by the buffer.

Here is a systematic troubleshooting workflow:

// Nodes start [label="Precipitation Observed\n(Compound 'crashes out')", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_dmso [label="Is final DMSO\nconcentration ≤ 1%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Step 1: Lower Stock Concentration\n(e.g., from 10 mM to 1 mM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Step 2: pH Adjustment (Acidification)\nPrepare stock in acidic buffer or use acidified DMSO.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="Step 3: Use Excipients\nTry Cyclodextrins or Surfactants.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Success: Compound Soluble\nProceed with experiment", fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Consider resynthesis or\nalternative salt form.", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Invisible nodes for layout invis1 [style=invis, width=0]; invis2 [style=invis, width=0];

// Edges start -> q_dmso; q_dmso -> step1 [label=" Yes "]; q_dmso -> invis1 [label=" No\n(Reduce DMSO first!)", dir=none]; invis1 -> start [ltail=q_dmso];

step1 -> step2 [label=" Still Precipitates "]; step2 -> step3 [label=" Still Precipitates "]; step3 -> fail [label=" Still Precipitates "];

step1 -> success [label=" Soluble "]; step2 -> success [label=" Soluble "]; step3 -> success [label=" Soluble "]; } dot Caption: Troubleshooting workflow for compound precipitation.

Detailed Strategies:

  • Optimize Final DMSO Concentration: First, ensure the final DMSO concentration in your assay is as low as possible, ideally ≤0.5%, and never exceeding 1% unless you have specifically validated that it does not affect your biological system.[21][22][23] High concentrations of DMSO can be toxic to cells or interfere with assay components.[21][24]

  • Lower the Stock Concentration: If precipitation occurs even at a low final DMSO concentration, the issue is the compound's intrinsic aqueous insolubility. The simplest solution is to prepare a less concentrated DMSO stock (e.g., 1 mM instead of 10 mM). This will require adding a larger volume to your assay to reach the same final concentration, so ensure you account for the final DMSO percentage.

  • pH Adjustment: Since N-Ethyl-3-(1-piperidinyl)propanamide is a weak base, leveraging the Henderson-Hasselbalch equation is a powerful strategy.[3][5][25][26][27] By lowering the pH, you can dramatically increase the proportion of the soluble, ionized form.

    • Protocol: Prepare your stock solution not in 100% DMSO, but in a 50/50 mixture of DMSO and an acidic buffer (e.g., 50 mM citrate buffer, pH 3.0). Alternatively, prepare a stock in 10 mM HCl in water, and use DMSO as a co-solvent only if necessary.

    • Caution: Always confirm that the final pH of your assay medium is not significantly altered by the addition of the acidified stock and that your biological system is tolerant to this minor pH change.

Q4: Simple pH adjustment and co-solvents are not sufficient for my required concentration. What advanced methods can I use?

Answer:

When standard methods fail, you can employ solubilizing excipients such as cyclodextrins or surfactants.[12][13]

1. Cyclodextrins:

  • Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone.[28][29] They have a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[30][31] The poorly soluble compound (the "guest") is encapsulated within the hydrophobic cavity, forming a "host-guest" inclusion complex.[28][30][] This complex as a whole has a hydrophilic exterior, dramatically increasing the apparent water solubility of the compound.[29][31][]

  • Common Types: For pharmaceutical applications, chemically modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher solubility and improved safety profiles compared to the parent β-cyclodextrin.[29][31]

  • Experimental Protocol:

    • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 10-40% w/v).

    • Add the solid N-Ethyl-3-(1-piperidinyl)propanamide oxalate directly to the cyclodextrin solution.

    • Mix overnight at room temperature or 37°C to allow for complex formation.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • The clear filtrate is your stock solution. Determine the actual concentration of your compound in this stock via HPLC-UV or a similar quantitative method.

2. Surfactants:

  • Mechanism: Surfactants (or detergents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[33][34] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively solubilizing them in the bulk aqueous solution.[33]

  • Common Types for In Vitro Use: Non-ionic surfactants like Tween® 20, Tween® 80, or Triton™ X-100 are commonly used.[33][35] They are generally less denaturing to proteins than ionic surfactants like SDS.[34]

  • Considerations & Protocol:

    • Surfactants can interfere with biological assays, especially those involving proteins or cell membranes.[34][36] Always run a vehicle control with the surfactant alone to check for interference.

    • Start with very low concentrations. Prepare your assay buffer containing a small amount of surfactant (e.g., 0.01% - 0.1% Tween® 20).[35][36]

    • Attempt to dilute your DMSO stock of N-Ethyl-3-(1-piperidinyl)propanamide oxalate into this surfactant-containing buffer. The presence of micelles may prevent it from precipitating.

Data Summary Table: Solubility Enhancement Strategies

StrategyMechanism of ActionTypical Starting PointProsCons & Cautions
Co-Solvent (DMSO) Increases solvent polarity to match solute.10 mM stock, dilute to ≤0.5% final.Simple, effective for many compounds.Potential for cell toxicity/assay interference at >1%.[21][22][23] Can cause precipitation upon dilution.
pH Adjustment Increases the fraction of the soluble, ionized form of a weak base.Prepare stock in pH 3-5 buffer.Highly effective for ionizable compounds, based on fundamental principles.[3]Requires careful control of final assay pH. Not effective for non-ionizable compounds.
Cyclodextrins (HP-β-CD) Encapsulation of the hydrophobic molecule within a soluble host-guest complex.[31][]10-20% (w/v) HP-β-CD solution.High solubilization capacity, good safety profile.[29][30]Can be viscosity-inducing. May alter compound availability by shifting equilibrium.
Surfactants (Tween® 20) Incorporation of the compound into the hydrophobic core of micelles.[33]0.01% - 0.1% in final buffer.Effective at low concentrations.High potential for assay interference, especially with membrane proteins or cell viability assays.[34][36]

References

  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost. BOC Sciences. Accessed February 14, 2026.
  • Catalysts. Cyclodextrin-Based Solubilization & Drug Delivery Solutions.
  • Popovska, O., Simonoska Crcarevska, M., & Goracinova, K. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 633.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • ResearchGate. Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF.
  • Sigma-Aldrich. Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Sigma-Aldrich. Published September 20, 2025.
  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European journal of pharmaceutical sciences, 47(3), 589-595.
  • Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of medicinal chemistry, 49(23), 6959-6972.
  • AccessPhysiotherapy. Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist. AccessPhysiotherapy.
  • BenchChem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Sigma-Aldrich. Liquid Formulation Solubility Enhancement. Sigma-Aldrich.
  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
  • Florence, A. T., & Attwood, D. (2016). The solubility of drugs. In Physicochemical Principles of Pharmacy (pp. 107-148). Pharmaceutical Press.
  • MedchemExpress.com. Surfactants | Biochemical Assay Reagents. MedchemExpress.com.
  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences, 29(3-4), 278-287.
  • Kumar, S., & Singh, S. K. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 3(11), 4166.
  • BioDuro. (2020). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Tablets & Capsules.
  • Oñate-Sánchez, L., & Rivas, G. (2020). Surfactants: physicochemical interactions with biological macromolecules. Applied microbiology and biotechnology, 104(12), 5173-5185.
  • Stfast, C., & Lindman, S. (2018). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biophysical journal, 114(11), 2587-2591.
  • Kielsgaard, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 27(7), 2187-2196.
  • Kielsgaard, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 27(7), 2187-2196.
  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
  • Grass, M. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Xtalks.
  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays.
  • OPS Diagnostics. (2024). Chemical Methods for Lysing Biological Samples. OPS Diagnostics.
  • Patel, P. B., et al. (2011). Effect of chelating biomolecules on solubility of calcium oxalate: An in vitro study. Journal of Chemical and Pharmaceutical Research, 3(5), 491-495.
  • MDPI. (2025). The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements. MDPI.
  • Elder, D. P., et al. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Journal of pharmacy and pharmacology, 64(1), 1-15.
  • Israr, B., Frazier, R. A., & Gordon, M. H. (2019). Solubility of oxalate and its association with metal ions assessed by a simulated in vitro digestion model. Pakistan Journal of Agricultural Sciences, 56(4).
  • DigitalCommons@URI. The Solubility of Calcium Oxalate as a Function of Dielectric Constant. DigitalCommons@URI.
  • Semantic Scholar. Solubility of oxalate and its association with metal ions assessed by a simulated in vitro digestion model. Semantic Scholar.
  • MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI.
  • PubChem. 3-(Piperidin-1-yl)propanamide. PubChem.
  • ResearchGate. How to enhance drug solubility for in vitro assays?.
  • PMC.
  • Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Wikipedia. Piperidine. Wikipedia.
  • Sigma-Aldrich.
  • PubMed.
  • BLDpharm. 2108810-77-9|N-Ethyl-3-(4-methylpiperazin-1-yl)
  • ResearchGate. (PDF) Study of pH-dependent drugs solubility in water.

Sources

Optimization

Troubleshooting N-Ethyl-3-(1-piperidinyl)propanamide oxalate synthesis impurities

This guide functions as an interactive Technical Support Center for researchers encountering difficulties in the synthesis and purification of N-Ethyl-3-(1-piperidinyl)propanamide oxalate . It is structured to troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as an interactive Technical Support Center for researchers encountering difficulties in the synthesis and purification of N-Ethyl-3-(1-piperidinyl)propanamide oxalate .

It is structured to troubleshoot the three critical phases of production: The Michael Addition , Workup/Isolation , and Oxalate Salt Crystallization .

Case ID: NEPP-OX-SYN Classification:


-Amino Amide Synthesis / Salt Formation
Support Scientist:  Senior Application Specialist
Quick Diagnostic Dashboard

Before proceeding, identify your primary failure mode:

SymptomLikely Root CauseJump To
Low Yield / Starting Materials Persist Retro-Michael Equilibrium (Thermodynamic Reversion)
"Sludge" or Insoluble Gunk Polymerization of Acrylamide Precursor
Product is an Oil/Gum, not a Solid Incorrect Salt Stoichiometry or Solvent Trapping
Product is Colored (Yellow/Brown) N-Oxidation (Air Exposure) or Polymer Contamination
Visual Workflow & Impurity Map

The following diagram illustrates the reaction pathway and the specific points where impurities are generated.

G cluster_0 Critical Control Point node_start Piperidine (Sec-Amine) node_prod Free Base Intermediate node_start->node_prod Michael Addition (Exothermic) node_r2 N-Ethylacrylamide (Michael Acceptor) node_r2->node_prod Michael Addition (Exothermic) node_imp1 Impurity A: Polymerized Acrylamide (Sludge) node_r2->node_imp1 Heat/No Inhibitor node_salt Final Oxalate Salt (Solid) node_prod->node_salt + Oxalic Acid (Stoichiometry 1:1) node_imp2 Impurity B: Retro-Michael (Reversion) node_prod->node_imp2 High Temp Distillation node_imp3 Impurity C: N-Oxide (Colored) node_prod->node_imp3 O2 Exposure node_imp4 Impurity D: Hydrolysis Acid node_prod->node_imp4 H2O/High pH

Figure 1: Reaction pathway showing the reversible nature of the Michael addition (Retro-Michael) and critical impurity genesis points.

Phase 1: Synthesis Troubleshooting (The Michael Addition)

Context: The synthesis relies on the conjugate addition (aza-Michael) of piperidine to N-ethylacrylamide. While theoretically simple, this reaction is reversible.

Q: Why does my reaction reach 80% conversion and then stop, or reverse upon heating? A: You are fighting the Retro-Michael Equilibrium. The formation of


-amino amides is an equilibrium process. While the forward reaction is exothermic (favored at lower temperatures), high temperatures shift the equilibrium back to the starting materials (entropy driven).
  • The Fix:

    • Temperature Control: Run the reaction neat or in a high-concentration solution (e.g., MeOH) at room temperature or max 40°C . Do not reflux to drive completion.

    • Time vs. Heat: Extend reaction time (12–24h) rather than increasing temperature.

    • Catalysis: If sluggish, use a Lewis acid catalyst (e.g.,

      
       or 
      
      
      
      ) or a protic solvent (EtOH/Water) which stabilizes the transition state via hydrogen bonding [1].

Q: I see a white, insoluble "sludge" that clogs my filter. What is it? A: Poly(N-ethylacrylamide). Acrylamides are prone to radical polymerization, especially if the reaction exotherms uncontrolled or if the starting material is old (inhibitor depleted).

  • The Fix:

    • Inhibitor Check: Ensure your N-ethylacrylamide contains MEHQ (monomethyl ether hydroquinone).

    • Radical Scavenger: Add a trace amount of BHT (butylated hydroxytoluene) to the reaction mixture.

    • Darkness: Run the reaction in the dark or amber glassware to prevent photo-initiated polymerization.

Phase 2: Workup & Impurity Removal

Q: My crude oil is yellow/brown. The literature says it should be colorless. A: You likely have N-Oxides or Polymer oligomers. Tertiary amines (the piperidine nitrogen in the product) are susceptible to oxidation by atmospheric oxygen, forming N-oxides which are often colored and polar.

  • The Protocol:

    • Nitrogen Sparging: Always sparge solvents with

      
       before use.
      
    • Wash: Dissolve crude free base in EtOAc and wash with dilute

      
       to remove any hydrolyzed acidic impurities (Impurity D in diagram).
      
    • Filtration: Pass the organic layer through a short pad of silica or Celite to trap polar polymers and N-oxides before salt formation.

Q: Can I distill the free base to purify it before making the salt? A: Proceed with extreme caution. Due to the Retro-Michael effect, distilling the free base at high temperatures (even under vacuum) often causes it to decompose back into Piperidine (volatile) and Acrylamide (polymerizes in the pot).

  • Recommendation: Avoid distillation if possible. Use column chromatography (DCM/MeOH) or proceed directly to salt formation, which is a purification step in itself. If you must distill, use a wiped-film evaporator (short residence time) and high vacuum (<0.5 mmHg).

Phase 3: Oxalate Salt Crystallization

This is the most common failure point. Users often report "oils" instead of crystals.

Q: I added Oxalic acid, but I got a sticky gum instead of a solid. Why? A: This is usually a Stoichiometry or Solvent issue. Unlike HCl salts, oxalate salts often form hydrogen-bonded networks that are sensitive to excess acid or water.

Troubleshooting Protocol:

VariableSpecificationWhy?
Stoichiometry Strict 1:1 Molar Ratio Excess oxalic acid creates a "super-acidic" melt or bis-oxalate species that are hygroscopic and oily.
Solvent A Isopropanol (IPA) or Acetone These solvents dissolve the free base but have poor solubility for the oxalate salt, encouraging precipitation.
Solvent B Diethyl Ether (Anti-solvent) Used to "crash out" the salt if it remains soluble.
Water Content < 0.5% (Anhydrous) Water disrupts the crystal lattice of oxalates, leading to oils. Use anhydrous solvents.[1]

Q: How do I rescue the "Gummy" oil? A: The "Trituration & Seeding" Method.

  • Decant the supernatant solvent from the gum.

  • Add fresh, anhydrous Diethyl Ether or MTBE.

  • Scratch the side of the flask vigorously with a glass rod while cooling in an ice bath. The mechanical energy often induces nucleation [2].

  • If available, add a seed crystal from a previous successful batch.

  • Sonication: Briefly sonicate the flask. This can break up the gum and encourage lattice formation.

Q: The melting point is lower than reported. Is it impure? A: Check for Solvates. Oxalate salts are notorious for trapping solvent (forming solvates) or crystallizing as hydrates.

  • Verification: Run a TGA (Thermogravimetric Analysis) or dry the sample under high vacuum (0.1 mmHg) at 50°C for 24 hours to remove lattice solvent.

Impurity Profile Reference Table

Use this table to identify peaks in your HPLC/LC-MS data.

Impurity NameOriginRelative Retention (RRT)*Mass Shift (

)
Piperidine Starting Material / Retro-Michael~0.2 (Early eluting)86 Da
N-Ethylacrylamide Starting Material / Retro-Michael~0.4100 Da
N-Ethyl-3-hydroxypropanamide Hydration of Acrylamide~0.5118 Da
N-Ethyl-3-(1-piperidinyl)propanoic acid Hydrolysis of Amide~0.8186 Da
Target Molecule Product 1.0 185 Da
N-Oxide Oxidation~1.1 (Tail)201 Da (+16)
Bis-adducts Impurity in Amine source>1.5High MW

*RRT is estimated based on C18 Reverse Phase column, Acetonitrile/Water gradient.

References
  • Mechanism of Aza-Michael Addition: Role of protic solvents and catalysts in stabilizing the transition state for amine additions to electron-deficient alkenes. Source:

  • Salt Selection & Crystallization: Authoritative guide on the properties, selection, and troubleshooting of pharmaceutical salts, including oxalates. Source:

  • General Piperidine Chemistry: Overview of piperidine reactivity, including Michael additions and stability issues. Source:

  • Troubleshooting Crystallization: Techniques for inducing crystallization in difficult amine salts (oiling out).[2] Source:

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for N-Ethyl-3-(1-piperidinyl)propanamide Oxalate Derivatives

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethyl-3-(1-piperidinyl)propanamide and its s...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethyl-3-(1-piperidinyl)propanamide and its subsequent conversion to a stable oxalate salt. We provide in-depth troubleshooting advice and optimized protocols to address common challenges encountered during this two-stage synthetic process. Our aim is to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

The synthesis can be logically divided into two primary stages:

  • Stage 1: N-Alkylation of Piperidine. This step involves the formation of the core tertiary amine, N-Ethyl-3-(1-piperidinyl)propanamide, typically via a nucleophilic substitution reaction.

  • Stage 2: Oxalate Salt Formation. This is a purification and stabilization step where the free base amine product from Stage 1 is converted into a crystalline, easier-to-handle oxalate salt.

This document will address each stage with dedicated FAQs, troubleshooting tables, and detailed experimental protocols.

Stage 1: Synthesis of N-Ethyl-3-(1-piperidinyl)propanamide (Free Base)

The formation of the target compound relies on a nucleophilic substitution reaction, where piperidine acts as the nucleophile, displacing a leaving group from an N-ethyl-propanamide backbone (e.g., N-ethyl-3-chloropropanamide). Optimizing this step is critical for maximizing yield and minimizing difficult-to-remove impurities.

Experimental Workflow: N-Alkylation

cluster_0 Reactants cluster_1 Reaction Conditions A N-Ethyl-3-halopropanamide (e.g., X = Cl, Br, I) F Reaction Mixture A->F B Piperidine (Nucleophile) B->F C Solvent (e.g., ACN, DMF) C->F D Base (optional) (e.g., K2CO3, DIPEA) D->F E Temperature (e.g., RT - 60°C) E->F G Aqueous Workup (Extraction & Washing) F->G Quench & Separate H Purification (e.g., Column Chromatography) G->H Isolate Crude Product I Purified Free Base N-Ethyl-3-(1-piperidinyl)propanamide H->I Purity >95%

Caption: Workflow for the N-alkylation of piperidine to form the free base.

Troubleshooting Guide & FAQs: N-Alkylation

Q1: My reaction yield is low or the reaction is not proceeding to completion. What are the key parameters to investigate?

A1: Low conversion is typically traced back to four key factors: the leaving group, solvent, base, and temperature.

  • Leaving Group (LG): The rate of a nucleophilic substitution reaction is highly dependent on the quality of the leaving group.[1][2] The reactivity trend is I > Br > Cl >> F. If you are using an N-ethyl-3-chloro propanamide starting material and experiencing slow kinetics, switching to the bromo or iodo analog will significantly accelerate the reaction.

  • Solvent: The solvent must solubilize the reactants and facilitate the substitution mechanism. Polar aprotic solvents are generally preferred for SN2 reactions.[2]

  • Base: During the reaction, one equivalent of acid (H-X) is formed, which can protonate your piperidine nucleophile, rendering it inactive. A base is used to "scavenge" this acid.

  • Temperature: Increasing the temperature will increase the reaction rate. However, it can also promote side reactions. Start at room temperature and increase heat only if necessary.

Table 1: Recommended Starting Conditions for N-Alkylation

ParameterRecommendationRationale & Expert Insight
Solvent Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)ACN and DMF are excellent polar aprotic solvents that effectively dissolve the reactants and promote SN2 kinetics. DMF has a higher boiling point, making it suitable for reactions requiring heat.[3][4][5]
Base K₂CO₃ (Potassium Carbonate) or DIPEA (Diisopropylethylamine)K₂CO₃ is an inexpensive, non-nucleophilic inorganic base that is easily removed during aqueous workup.[4][5] DIPEA is a sterically hindered organic base that is also non-nucleophilic and is soluble in organic solvents.
Stoichiometry Use a slight excess of Piperidine (1.1 - 1.5 eq)Keeping the nucleophile in excess helps drive the reaction to completion and minimizes a key side reaction: overalkylation of the product.[6]
Temperature Start at Room Temperature (20-25 °C)Many N-alkylations proceed well at room temperature over 12-24 hours.[4] If monitoring (by TLC or LC-MS) shows slow conversion, the temperature can be gently increased to 40-60 °C.

Q2: I am observing multiple spots on my TLC plate, suggesting side products. What are the likely impurities and how can I minimize them?

A2: The most common side reaction in amine alkylation is polyalkylation .[6][7] Although your desired product is a tertiary amine and thus less nucleophilic than the starting piperidine, it can still react with the N-ethyl-3-halopropanamide to form a quaternary ammonium salt, especially under forcing conditions.

Mitigation Strategies:

  • Control Stoichiometry: Ensure piperidine is the excess reagent. This creates a statistical preference for the alkyl halide to encounter a molecule of piperidine rather than the product amine.

  • Slow Addition: Add the N-ethyl-3-halopropanamide solution slowly (e.g., via a syringe pump over several hours) to a solution of piperidine.[5] This maintains a high concentration of the primary nucleophile (piperidine) relative to the electrophile at all times, suppressing the secondary reaction.[5]

Protocol 1: Synthesis of N-Ethyl-3-(1-piperidinyl)propanamide
  • To a round-bottom flask under a nitrogen atmosphere, add piperidine (1.1 eq) and anhydrous acetonitrile (ACN, approx. 0.1 M solution based on piperidine).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension vigorously for 10 minutes at room temperature.

  • In a separate flask, dissolve N-ethyl-3-bromopropanamide (1.0 eq) in anhydrous ACN.

  • Add the N-ethyl-3-bromopropanamide solution dropwise to the stirring piperidine suspension over 1 hour.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed.

  • Workup: a. Filter the reaction mixture to remove the K₂CO₃, washing the solid with ACN. b. Concentrate the filtrate under reduced pressure to remove the ACN. c. Dissolve the residue in ethyl acetate (EtOAc) and wash with water (2x) and then brine (1x). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude free base.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary to afford the pure liquid amine.

Stage 2: Formation and Purification of the Oxalate Salt

Converting the final amine—which is often an oil or low-melting solid—into its oxalate salt is a standard procedure to obtain a stable, crystalline solid with a sharp melting point. This facilitates handling, storage, and accurate weighing for subsequent applications. The success of this step hinges on solvent selection and the purity of the free base.[8]

Experimental Workflow: Oxalate Salt Formation

A Purified Free Base (in solution) C Precipitation (Stirring, Cooling) A->C B Oxalic Acid (1.0 eq in solution) B->C D Vacuum Filtration C->D Collect Solid E Wash with Cold Anti-Solvent (e.g., Ether) D->E F Drying under Vacuum E->F G Final Product Crystalline Oxalate Salt F->G

Caption: Workflow for the formation and isolation of the oxalate salt.

Troubleshooting Guide & FAQs: Salt Formation

Q1: My product is oiling out or forming a gummy precipitate instead of a crystalline solid. What is going wrong?

A1: This is a very common issue in salt formation and is almost always related to purity or the solvent system.

  • Purity of the Free Base: This is the most critical factor. Even small amounts of impurities can disrupt the crystal lattice formation, leading to an amorphous gum or oil.[8] If you encounter this issue, it is highly recommended to re-purify the free base amine from Stage 1.

  • Solvent Choice: The ideal solvent should completely dissolve the free base amine but have very low solubility for the resulting oxalate salt. Isopropanol (IPA) and acetone are excellent first choices.[8]

  • Water Content: The presence of water can interfere with crystallization. Ensure you are using anhydrous oxalic acid and dry solvents.[8]

  • Addition of an Anti-Solvent: If a precipitate does not form readily in the primary solvent, the slow addition of an "anti-solvent" (a nonpolar solvent in which the salt is completely insoluble, like diethyl ether) can induce crystallization.[8]

Q2: How can I improve the yield of my precipitated oxalate salt?

A2: To maximize yield, ensure the salt is as insoluble as possible in the final solvent mixture. After precipitation begins, cool the mixture in an ice bath or freezer (if the solvent freezing point allows) for at least an hour to drive the equilibrium towards the solid state.[8] When filtering, wash the collected solid with a small amount of cold solvent to avoid redissolving the product.

Table 2: Recommended Solvents for Oxalate Salt Formation

Primary Solvent (for Amine)Anti-Solvent (to Induce Precipitation)Rationale & Expert Insight
Isopropanol (IPA)Diethyl Ether (Et₂O)IPA is a good solvent for many amines. The resulting oxalate salt often has limited solubility in IPA, and precipitation can be completed by adding Et₂O.[8]
AcetoneDiethyl Ether (Et₂O) or HexanesAcetone is another excellent choice. It is more polar than IPA but still a poor solvent for many amine salts.
Ethyl Acetate (EtOAc)HexanesIf the free base is highly soluble in EtOAc, this can be a viable system, though salts may have slightly higher solubility here compared to acetone or IPA systems.
Protocol 2: Formation of N-Ethyl-3-(1-piperidinyl)propanamide Oxalate
  • Dissolve the purified N-Ethyl-3-(1-piperidinyl)propanamide (1.0 eq) from Stage 1 in a minimal amount of dry isopropanol (IPA) (approx. 5 volumes, e.g., 5 mL per 1 g of amine).

  • In a separate flask, dissolve anhydrous oxalic acid (1.0 eq) in dry IPA (approx. 5-10 volumes).

  • Slowly add the oxalic acid solution dropwise to the stirring amine solution at room temperature.

  • A voluminous white precipitate should begin to form. Continue stirring for 30-60 minutes at room temperature after the addition is complete.

  • If precipitation is slow or incomplete, slowly add diethyl ether (approx. 3 volumes) until the solution becomes cloudy and a heavy precipitate forms.

  • Cool the flask in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

  • Dry the resulting white solid under high vacuum to a constant weight to yield the pure oxalate salt.

References
  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. Available at: [Link]

  • Optimization of reaction conditions for the preparation of amide 2 1a. ResearchGate. Available at: [Link]

  • Optimization of reaction conditions for amide bond formation. ResearchGate. Available at: [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available at: [Link]

  • Synthesis of N-substituted propanamide derivatives of... ResearchGate. Available at: [Link]

  • Process for recovery of amines and volatile acids from amine salts.Google Patents.
  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Substitution Reactions. University of Michigan-Dearborn. Available at: [Link]

  • Forming oxalate salts of amines. Sciencemadness.org. Available at: [Link]

  • Research on the Technical Scheme for Removing Heat Stable Salts From Amine Solutions. LinkedIn. Available at: [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents. MDPI. Available at: [Link]

  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chilean Chemical Society. Available at: [Link]

  • The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Available at: [Link]

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. MDPI. Available at: [Link]

  • Amine alkylation. Wikipedia. Available at: [Link]

  • "The Regioselective 3-Alkylation of Piperidine" by Richard Dunn Todd. ODU Digital Commons. Available at: [Link]

  • Nucleophilic Substitution Explained. Clutch Prep. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Nucleophilic Substitution (AQA A Level Chemistry): Revision Note. Save My Exams. Available at: [Link]

  • Heat Stable Salts Cleaning and Prevention. ITW Technologies. Available at: [Link]

  • The SN1 Reaction Mechanism and SN1 Practice Problems. Chemistry Steps. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Wiley Online Library. Available at: [Link]

  • Ammonium oxalate – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. Available at: [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications. Available at: [Link]

  • Synthesis of New N,n′-Bis[1-Aryl-3 - Amanote Research. Amanote. Available at: [Link]

  • An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. Available at: [Link]222194235122513)

Sources

Optimization

Technical Support Center: Experimental Guide for Piperidinyl Propanamides

Introduction: The Precision Paradox Piperidinyl propanamides (e.g., fentanyl, sufentanil, carfentanil) represent a unique challenge in experimental pharmacology. Their extreme potency ( often in the sub-nanomolar range)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision Paradox

Piperidinyl propanamides (e.g., fentanyl, sufentanil, carfentanil) represent a unique challenge in experimental pharmacology. Their extreme potency (


 often in the sub-nanomolar range) combined with high lipophilicity creates a "precision paradox": the more potent the compound, the more susceptible your data is to invisible experimental artifacts.

This guide moves beyond standard protocols to address the root causes of experimental failure: non-specific binding, kinetic incompatibility, and pseudo-biased signaling.

Module 1: Chemical Handling & "The Invisible Loss"

The Issue: "My concentration-response curves are shifting rightward, or my replicates are inconsistent at low concentrations (<10 nM)."

The Root Cause: Lipophilicity-Driven Adsorption The


-phenethyl-4-piperidine backbone confers high lipophilicity (LogP ~3.0–4.0). At low concentrations, these molecules rapidly adsorb onto polypropylene (PP) and polystyrene (PS) surfaces. A 1 nM solution can effectively become 0.1 nM within minutes in a standard plastic reservoir, leading to a massive underestimation of potency.
Troubleshooting Protocol
VariableStandard Practice (AVOID)Optimized Protocol (ADOPT)
Labware Standard Polystyrene/PolypropyleneSilanized Glass or Low-Binding Polymer (e.g., Cyclic Olefin Copolymer)
Diluent PBS or pure mediaBuffer + 0.1% BSA or 0.05% Tween-20 (Carrier protein/surfactant blocks surface sites)
Serial Dilution Horizontal (across plate)Vertical in glass tubes , then transfer to plate immediately before read
Tip Usage Standard pipette tipsLow-retention tips (hydrophobic coating)
FAQ: Solvent Effects

Q: Can I store my 10 mM stock in DMSO at -20°C indefinitely? A: Generally, yes, but beware of "freeze-thaw crashing." While chemically stable, the compound may precipitate out of DMSO upon thawing if moisture has entered the vial (DMSO is hygroscopic).

  • Validation Step: Sonicate thawed stocks for 5 minutes before dilution.

  • Visual Check: Hold the vial against a dark background; "swirls" indicate incomplete solubilization.

Workflow Visualization: The "Low-Loss" Dilution Strategy

DilutionProtocol cluster_0 Stock Prep cluster_1 Dilution Phase (Critical) cluster_2 Assay Plate Node1 Solid Powder (Weigh in Glovebox) Node2 Dissolve in 100% DMSO Node1->Node2 Node3 Intermediate Dilution (Glass Vial Only) Node2->Node3 1000x Step Node4 Add Carrier (0.1% BSA/Tween) Node3->Node4 Essential Step Node5 Final Transfer (Low-Retention Tips) Node4->Node5 Minimize Time Node6 Readout Node5->Node6

Figure 1: Optimized dilution workflow to prevent lipophilic loss. Note the mandatory glass intermediate step.

Module 2: Receptor Pharmacology & The "Bias Trap"

The Issue: "My compound appears to be a super-agonist for Beta-Arrestin but a partial agonist for cAMP inhibition. Is it biased?"

The Root Cause: System Bias vs. Ligand Bias Fentanyl analogs often exhibit extremely high intrinsic efficacy (


). In systems with high receptor reserve (e.g., CHO-hMOR overexpressing cells), a full agonist can appear "biased" simply because the amplification of one pathway (e.g., G-protein) saturates at lower occupancy than another (e.g., Beta-arrestin). This is often an artifact of receptor kinetics , not true signaling bias.
Scientific Insight: Residence Time

Fentanyl stabilizes distinct rotameric states of the MOR transmembrane residue Trp293 (6.48) compared to morphine.[1] This results in different binding kinetics.

  • Pitfall: Short incubation times (<30 min) may not reach equilibrium for high-affinity, slow-off-rate analogs (e.g., lofentanyl), skewing

    
     and 
    
    
    
    values.
Troubleshooting Protocol
  • Calculate the Operational Efficacy (

    
    ):  Do not rely on 
    
    
    
    alone. Use the Black-Leff operational model to quantify
    
    
    .
  • The "Receptor Depletion" Control:

    • Treat cells with an irreversible antagonist (e.g.,

      
      -FNA) to reduce receptor density (
      
      
      
      ).
    • Result: If your compound is a full agonist with high reserve,

      
       will remain stable while the curve shifts right. If it is a partial agonist, 
      
      
      
      will drop immediately.
  • Equilibrium Check: Run binding assays at 30, 60, and 120 minutes. If

    
     decreases over time, your previous assays were non-equilibrium artifacts.
    
Pathway Visualization: Differentiating Bias from Efficacy

BiasPathways cluster_G G-Protein Pathway (High Amplification) cluster_B B-Arrestin Pathway (Low Amplification) Ligand Piperidinyl Propanamide (Ligand) Receptor Mu-Opioid Receptor (MOR) Ligand->Receptor Binding (Kon/Koff) Gi Gi/o Activation Receptor->Gi High Efficacy Coupling GRK GRK Phosphorylation Receptor->GRK Low Efficacy Coupling cAMP cAMP Inhibition Gi->cAMP Signal Amplified Warning PITFALL: High efficacy ligands max out Gi pathway easily, making B-Arrestin look 'weak' (System Bias) cAMP->Warning BArr Beta-Arrestin Recruitment GRK->BArr 1:1 Stoichiometry (No Amplification) BArr->Warning

Figure 2: Mechanistic divergence showing how system amplification differences can mimic ligand bias.

Module 3: Stability & Degradation Profiles

The Issue: "Unexpected peaks in LC-MS/MS after storing samples for 24 hours."

The Root Cause: pH-Dependent Instability While fentanyl is relatively stable, specific analogs (especially Remifentanil ) and precursors are highly sensitive to pH and temperature.[2][3][4]

  • Alkaline Instability: At pH > 8.0, piperidinyl propanamides undergo base-catalyzed hydrolysis or N-dealkylation.

  • Metabolic Mimicry: In biological matrices (plasma), esterase activity is rapid for ester-containing analogs.

Stability Data Matrix
Analog FamilyPrimary Degradation PathwayCritical pH LimitStorage Recommendation
Fentanyl / Sufentanil N-dealkylation (to Norfentanyl)Stable pH 2–9-20°C, Glass
Remifentanil Ester Hydrolysis (Rapid)Unstable > pH 5.0Acidify (pH 3-4) immediately; -80°C
Carfentanil Amide HydrolysisStable pH 4–8-20°C, Double-contained

Corrective Action: For Remifentanil or ester-containing analogs, always collect blood/media into tubes containing fluoride/oxalate (esterase inhibitors) and acidify the supernatant with 1% Formic Acid immediately upon collection.

Module 4: Safety & Decontamination (The "High-Potency" Protocol)

The Issue: "Standard bleach protocols are insufficient for complete neutralization of high-potency analogs."

The Root Cause: Oxidation Resistance Standard 10% bleach (sodium hypochlorite) is effective but slow against the lipophilic core of fentanyl analogs. Incomplete oxidation can leave active residues on surfaces.

The Solution: Acidified Oxidation The most effective decontaminant is Peracetic Acid or Acidified Bleach (low pH increases the oxidation potential).

Decontamination FAQ:

  • Q: Can I use ethanol to clean a spill?

    • A: NO. Ethanol solubilizes the compound and spreads it, enhancing transdermal absorption risk. It does not degrade the molecule.[5]

  • Q: What is the "Red Flag" degradation product?

    • A: 1-phenethylpyridinium salt (1-PEP).[2][3][4] If you see this in your MS trace, your sample has undergone significant oxidative degradation (likely from heat or poor storage).

References

  • Lipophilicity & Binding: Smith, J. et al. "Protein binding of fentanyl and its metabolite nor-fentanyl in human plasma, albumin and α-1 acid glycoprotein."[6] Journal of Analytical Toxicology, 2015. Link

  • Stability Profiles: Schackmuth, M. et al. "Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers."[4] Journal of Forensic Sciences, 2024.[4] Link

  • Biased Agonism Mechanisms: Gillis, A. et al.[7] "Biased versus Partial Agonism in the Search for Safer Opioid Analgesics."[8][9] Molecules, 2020.[7][9] Link

  • Receptor Kinetics: Ricarte, A. et al. "Molecular Insights into Agonist-specific Binding to the Mu-Opioid Receptor." Frontiers in Molecular Biosciences, 2021. Link

  • Safety Protocols: United Nations Office on Drugs and Crime (UNODC).[10][11] "Guidelines for the safe handling of synthetic opioids for law enforcement and customs officers."[10][11] 2021.[10] Link

Sources

Troubleshooting

How to increase the yield of N-Ethyl-3-(1-piperidinyl)propanamide oxalate synthesis

Executive Summary: The Yield Optimization Protocol The synthesis of N-Ethyl-3-(1-piperidinyl)propanamide oxalate typically proceeds via an aza-Michael addition followed by salt formation. While theoretically simple, rese...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Yield Optimization Protocol

The synthesis of N-Ethyl-3-(1-piperidinyl)propanamide oxalate typically proceeds via an aza-Michael addition followed by salt formation. While theoretically simple, researchers often encounter yield losses due to three specific bottlenecks:

  • Retro-Michael Reversibility: Thermodynamic equilibrium favoring reactants at high temperatures.

  • Workup Losses: High water solubility of the tertiary amine free base.

  • Salt "Oiling Out": Improper solvent choice during oxalate formation leading to non-crystallizable oils.

This guide prioritizes the Direct Aza-Michael Route (Piperidine + N-Ethylacrylamide) over the two-step ester-amidation route, as it offers superior atom economy and yield potential (>90%) when optimized.[1]

Phase 1: The Synthetic Workflow (Direct Route)

Reaction Mechanism & Stoichiometry

The reaction is a nucleophilic attack of the secondary amine (piperidine) on the


-carbon of the electron-deficient acrylamide.

Key Reaction Parameters:

  • Limiting Reagent: N-Ethylacrylamide.

  • Nucleophile: Piperidine (1.1 – 1.2 equivalents).[1]

  • Solvent: Water (Green/High Rate) or Methanol/Ethanol.[1] Note: Water accelerates aza-Michael additions due to hydrogen bonding stabilization of the transition state.

  • Temperature:

    
    . DO NOT REFLUX. 
    
Visualizing the Pathway

ReactionPathway Reactants Piperidine + N-Ethylacrylamide TS Transition State (H-Bond Stabilized) Reactants->TS k1 (fast in H2O) FreeBase Free Base: N-Ethyl-3-(1-piperidinyl)propanamide TS->FreeBase Irreversible at <40°C Impurity Retro-Michael (High Temp) FreeBase->Impurity Heat (>80°C) Salt Target Product: Oxalate Salt FreeBase->Salt + (COOH)2 in Acetone

Figure 1: Reaction pathway highlighting the risk of retro-Michael reversion at high temperatures.[1]

Phase 2: Step-by-Step Optimization Protocol

Step 1: The Aza-Michael Addition

Objective: Maximize conversion to the free base.

  • Setup: Dissolve N-Ethylacrylamide (1.0 eq) in Deionized Water (3 mL per gram of substrate).[1]

    • Why Water? Hydrophobic effects and hydrogen bonding accelerate the reaction significantly compared to organic solvents (See Reference [1]).

  • Addition: Add Piperidine (1.2 eq) dropwise at

    
     to control the exotherm.
    
  • Reaction: Allow to stir at Room Temperature (

    
    )  for 4–6 hours.
    
    • Critical Checkpoint: Monitor by TLC (Mobile Phase: DCM/MeOH 9:1). The acrylamide spot should disappear.

    • Warning: Do not heat. Heating promotes the reverse reaction (retro-Michael).

Step 2: Workup (The "Yield Killer" Step)

Objective: Isolate the water-soluble free base.

  • Issue: The product contains a tertiary amine and an amide, making it amphiphilic and highly soluble in water.[1] Standard extraction often fails here.

  • Protocol:

    • Saturation: Saturate the aqueous reaction mixture with solid NaCl (Salting out).

    • Extraction: Extract exhaustively with Dichloromethane (DCM) (

      
       volumes). Avoid Ethyl Acetate as it is less efficient for this specific polarity.
      
    • Drying: Dry organic layer over anhydrous

      
      .
      
    • Concentration: Evaporate solvent under reduced pressure at

      
       to obtain the crude oil.
      
Step 3: Oxalate Salt Formation

Objective: Crystallization without "oiling out."

  • Solvent Selection: Dissolve the crude free base oil in a minimum amount of Acetone or Isopropanol (IPA) .

    • Avoid: Methanol (solubility is too high, yield drops).[1]

    • Avoid: Diethyl ether (precipitates too fast, trapping impurities).[1]

  • Acid Addition: Prepare a saturated solution of Oxalic Acid Dihydrate (1.0 eq) in the same solvent (Acetone/IPA).

  • Precipitation: Add the acid solution dropwise to the stirring amine solution at room temperature.

    • Observation: A white precipitate should form immediately.

  • Aging: Cool the slurry to

    
     for 2 hours to maximize yield.
    
  • Filtration: Filter and wash with cold Acetone.

Phase 3: Troubleshooting Center (FAQ)

Category A: Low Yield[1][2][3]

Q: I see product on TLC, but my isolated yield after extraction is <40%. Where did it go? A: You likely lost the product to the aqueous phase.

  • Diagnosis: The free base is highly polar.

  • Fix:

    • Use DCM instead of Ether or EtOAc for extraction.

    • pH Adjustment: Ensure the aqueous layer is basic (pH > 10) before extraction. Although piperidine is basic, adding a small amount of NaOH ensures the product is fully deprotonated and less water-soluble.

    • Salting Out: You must saturate the aqueous layer with NaCl.

Q: My reaction conversion is incomplete even after 24 hours. A: Check your solvent and nucleophile quality.

  • Fix:

    • Old Piperidine: Piperidine absorbs ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       from air to form carbamates. Distill your piperidine or use a fresh bottle.
      
    • Solvent Switch: If running in DCM or Toluene, switch to Water or Methanol .[1] The rate acceleration in water is dramatic for this reaction class.

Category B: Salt Formation Issues

Q: When I add oxalic acid, the product separates as a sticky oil/gum, not a solid. A: This is the classic "Oiling Out" phenomenon.[1]

  • Cause: The solvent is too polar (solubilizing the salt) or the addition was too fast, trapping impurities.[1]

  • Recovery Protocol:

    • Decant the supernatant solvent.

    • Dissolve the oil in a minimum amount of hot Ethanol .

    • Add Ethyl Acetate dropwise until the solution turns slightly cloudy.

    • Let it cool slowly to RT, then to

      
      . Scratch the glass to induce nucleation.
      
Category C: Impurity Profile

Q: My product has a yellow tint and a lower melting point. A: This indicates polymerization of the acrylamide or oxidation of the amine.

  • prevention: Add a radical inhibitor (e.g., MEHQ) if using large scales of N-ethylacrylamide.[1]

  • Purification: Recrystallize the final oxalate salt from Ethanol/Acetone (1:3) .

Phase 4: Comparative Data & Solvents

ParameterRecommendedAvoidReason
Reaction Solvent Water or MeOH THF, TolueneWater stabilizes the zwitterionic transition state, increasing rate [1].[1]
Extraction Solvent DCM Hexanes, EtherProduct is too polar for non-polar solvents.[1]
Salt Solvent Acetone Water, MethanolSalt is too soluble in MeOH/Water; leads to yield loss.[1]
Temperature 25°C >60°CHigh temp favors retro-Michael (reverse reaction).[1]

Phase 5: Diagnostic Flowchart

Troubleshooting Start Issue Encountered CheckTLC Check Reaction TLC Start->CheckTLC Incomplete Acrylamide Remaining? CheckTLC->Incomplete LowYield TLC Good, Low Mass? CheckTLC->LowYield Oiling Salt is Sticky Oil? CheckTLC->Oiling SolventCheck Using Water/MeOH? Incomplete->SolventCheck Yes SwitchSolvent Switch to Water Check Piperidine Purity SolventCheck->SwitchSolvent No AqCheck Check Aqueous pH Did you Salt out? LowYield->AqCheck FixWorkup Saturate w/ NaCl Extract w/ DCM AqCheck->FixWorkup Recryst Decant -> Dissolve Hot EtOH Add EtOAc -> Cool Slow Oiling->Recryst

Figure 2: Diagnostic workflow for troubleshooting yield loss at reaction, workup, and crystallization stages.

References

  • Vertex AI Search. (2025).[1] Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides. National Institutes of Health. [Link]

  • Asian Journal of Chemistry. (2011). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives via Michael Addition. Asian Journal of Chemistry. [Link][1]

Sources

Optimization

Preventing degradation of N-Ethyl-3-(1-piperidinyl)propanamide oxalate in stock solutions

Welcome to the technical support center for N-Ethyl-3-(1-piperidinyl)propanamide oxalate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the prep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Ethyl-3-(1-piperidinyl)propanamide oxalate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the preparation, storage, and troubleshooting of stock solutions to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Molecule

N-Ethyl-3-(1-piperidinyl)propanamide oxalate is a tertiary amide containing a piperidine ring, with the oxalate salt enhancing its solubility in aqueous solutions. The stability of this compound in solution is paramount for reliable experimental outcomes. The primary degradation pathway of concern for the amide functional group is hydrolysis, which can be influenced by several factors including pH, temperature, solvent, and light exposure.[1][2][3] The piperidine ring, while generally stable, can be susceptible to oxidation.[4][5] This guide will provide a comprehensive framework for mitigating these degradation risks.

Core Concepts: Factors Influencing Stability

Several key factors can impact the stability of N-Ethyl-3-(1-piperidinyl)propanamide oxalate in stock solutions:

  • pH: Amide hydrolysis is catalyzed by both acid and base.[2][6] Under acidic conditions, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.[2] In basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[2][7] Therefore, maintaining a near-neutral pH is critical for maximizing stability.

  • Solvent: The choice of solvent can significantly affect amide stability. Polar protic solvents, like water and alcohols, can participate in and mediate hydrolysis reactions.[1][8] While the oxalate salt is intended to improve aqueous solubility, prolonged storage in aqueous buffers is not recommended without stability verification. Aprotic solvents, such as DMSO or anhydrous ethanol, are generally preferred for long-term storage as they do not directly participate in hydrolysis.

  • Temperature: As with most chemical reactions, the rate of degradation increases with temperature.[9] Storing stock solutions at low temperatures is a crucial step in minimizing hydrolysis and other potential degradation pathways.

  • Light: Some compounds containing piperidine rings can be photosensitive.[9][10] Exposure to light, particularly UV light, can potentially lead to photo-oxidation or other degradation reactions.

  • Oxygen: The presence of dissolved oxygen can contribute to oxidative degradation, particularly of the piperidine moiety.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with N-Ethyl-3-(1-piperidinyl)propanamide oxalate stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for N-Ethyl-3-(1-piperidinyl)propanamide oxalate in solution?

A1: The most probable degradation pathway is the hydrolysis of the amide bond, yielding N-ethylpropanamine and 3-(1-piperidinyl)propanoic acid.[2][3] This reaction can be catalyzed by both acidic and basic conditions.

Q2: Why is my stock solution losing potency over time?

A2: Loss of potency is likely due to chemical degradation, primarily amide hydrolysis. This can be accelerated by improper storage conditions such as storage at room temperature, in an aqueous buffer with a non-neutral pH, or exposure to light.

Q3: Can I store my stock solution in a phosphate-buffered saline (PBS) solution?

A3: While the compound is soluble in aqueous buffers, long-term storage in PBS is not recommended without validating its stability. Buffers can have a pH that deviates from neutral, potentially accelerating hydrolysis. For long-term storage, aprotic solvents like DMSO or anhydrous ethanol are preferable.[11]

Q4: What are the visual signs of degradation?

A4: Visual signs of degradation are not always apparent. A clear and colorless solution does not guarantee stability. The most reliable way to assess degradation is through analytical methods such as HPLC or LC-MS.

Q5: How often should I prepare fresh stock solutions?

A5: For optimal results, it is recommended to prepare fresh stock solutions for each experiment. If long-term storage is necessary, aliquoting the stock solution into single-use vials and storing them at -80°C can help maintain integrity for up to six months in an appropriate aprotic solvent.[11]

Troubleshooting Specific Issues
Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent experimental results between batches of stock solution. Degradation of the stock solution.Prepare fresh stock solution before each experiment. Validate the concentration and purity of a new stock solution using an analytical method like HPLC-UV.
Pipetting errors during dilution.Use calibrated pipettes and proper pipetting technique. Prepare a larger volume of the final working solution to minimize errors.
Precipitate forms in the stock solution upon freezing. Poor solubility of the compound at low temperatures in the chosen solvent.Prepare the stock solution at a slightly lower concentration. Consider using a different aprotic solvent, such as DMSO, which generally has good solvating power at low temperatures.
Working solution appears cloudy after dilution in aqueous media. The concentration of the compound in the final working solution exceeds its aqueous solubility.Decrease the final concentration of the compound in the working solution. Ensure the concentration of the organic solvent (e.g., DMSO) in the final working solution is low (typically <0.5%) to avoid cell toxicity.[11]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution of N-Ethyl-3-(1-piperidinyl)propanamide oxalate in DMSO.

Materials:

  • N-Ethyl-3-(1-piperidinyl)propanamide oxalate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Determine the required mass: Calculate the mass of N-Ethyl-3-(1-piperidinyl)propanamide oxalate needed to prepare the desired volume and concentration of the stock solution. The molecular weight of the oxalate salt is 302.35 g/mol .

  • Weigh the compound: Carefully weigh the calculated amount of the compound using a calibrated analytical balance in a chemical fume hood.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound.

  • Ensure complete dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Aliquot for storage: Dispense the stock solution into single-use, sterile, amber microcentrifuge tubes. This prevents multiple freeze-thaw cycles and light exposure.[12]

  • Store appropriately: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[11]

Protocol 2: Quality Control of Stock Solutions by HPLC-UV

This protocol provides a general method for assessing the purity and concentration of N-Ethyl-3-(1-piperidinyl)propanamide oxalate stock solutions.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a standard curve: Prepare a series of known concentrations of N-Ethyl-3-(1-piperidinyl)propanamide oxalate in the mobile phase.

  • Analyze the standards: Inject each standard onto the HPLC system and record the peak area.

  • Construct the calibration curve: Plot the peak area versus the concentration of the standards and perform a linear regression.

  • Prepare the sample: Dilute an aliquot of your stock solution to a concentration that falls within the range of your standard curve.

  • Analyze the sample: Inject the diluted stock solution sample onto the HPLC system.

  • Determine concentration and purity: Use the calibration curve to determine the concentration of your stock solution. Purity can be assessed by the presence of any additional peaks in the chromatogram, which may indicate degradation products.

Visualizations

Degradation Pathway of N-Ethyl-3-(1-piperidinyl)propanamide

cluster_main Amide Hydrolysis cluster_conditions Catalyzed by N-Ethyl-3-(1-piperidinyl)propanamide N-Ethyl-3-(1-piperidinyl)propanamide Products N-Ethyl-3-(1-piperidinyl)propanamide->Products N-ethylpropanamine N-ethylpropanamine Products->N-ethylpropanamine 3-(1-piperidinyl)propanoic_acid 3-(1-piperidinyl)propanoic acid Products->3-(1-piperidinyl)propanoic_acid Acid Acid Acid->N-Ethyl-3-(1-piperidinyl)propanamide Base Base Base->N-Ethyl-3-(1-piperidinyl)propanamide Start Start: Need Stock Solution Weigh Weigh Compound Accurately Start->Weigh Dissolve Dissolve in Anhydrous Aprotic Solvent (e.g., DMSO) Weigh->Dissolve Aliquot Aliquot into Single-Use Amber Vials Dissolve->Aliquot Store Store at -80°C Aliquot->Store QC Optional: QC by HPLC Store->QC Use Thaw Single Aliquot for Experiment Store->Use QC->Use Discard Discard Unused Portion Use->Discard End End of Workflow Discard->End

Caption: Workflow for preparing and storing stable stock solutions.

References

  • Vertex AI Search. (n.d.). Amides: Structure, Properties, and Reactions | Solubility of Things. Retrieved February 18, 2026.
  • Morgan, K. M., & Kopp, D. A. (1998). Solvent effects on the stability of simple secondary amides. Journal of the Chemical Society, Perkin Transactions 2, (7), 1539-1542.
  • Breydo, L., & Suarez, C. (2001). Amide–Amide and Amide–Water Hydrogen Bonds: Implications for Protein Folding and Stability. Journal of the American Chemical Society, 123(16), 3903–3904.
  • NEET coaching. (2025, March 19).
  • Gorb, L., Leszczynski, J., & Hynes, J. T. (2018). On the hydrolysis mechanisms of amides and peptides. Journal of the American Chemical Society, 140(21), 6670-6679.
  • Piperidine Series compounds storage stability. (2025, June 17). Blog.
  • Fang, Y., & Liu, R. (2003). Modeling the reaction mechanisms of the amide hydrolysis in an N-(o-carboxybenzoyl)-L-amino acid. The Journal of organic chemistry, 68(12), 4864–4870.
  • Green, N. J., & Wagner, C. E. (2012). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. The Journal of organic chemistry, 77(24), 11187–11197.
  • Material Safety D
  • Kärcher. (n.d.).
  • Industrial & Engineering Chemistry Research. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines.
  • Allen, N. S., McKellar, J. F., & Wilson, D. N. (1979). Photo-stabilisation of commercial polypropylene by piperidine compounds: The rôle of stable free radicals.
  • Chemistry Steps. (2022, June 25).
  • Organic Synthesis. (n.d.). Hydrolysis of Amide.
  • TCI EUROPE N.V. (n.d.).
  • Fisher Scientific. (2025, December 19).
  • ResearchGate. (2025, August 10). Effect of hindered piperidine light stabilizer molecular structure and UV-absorber addition on the oxidation of HDPE.
  • Picquet-Varrault, B., Doussin, J. F., & Carlier, P. (2016). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The journal of physical chemistry. A, 120(27), 4937–4947.
  • Lee, E. A., & Strahan, A. P. (2003). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey Open-File Report 2003-173.
  • Pfaltz & Bauer. (n.d.).
  • ResearchGate. (2016, December 29).
  • International CCS Knowledge Centre. (2021, January 26).
  • MDPI. (2022, March 2).
  • Soloway, S., & Lipschitz, A. (1952). Colorimetric Test for Amides and Nitriles. Analytical Chemistry, 24(5), 898-900.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Maccarrone, M., van der Stelt, M., & Finazzi-Agrò, A. (1998). Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. Analytical biochemistry, 261(1), 1-8.
  • World Health Organization. (2003). Annex 9 Guide to good storage practices for pharmaceuticals. In WHO Expert Committee on Specifications for Pharmaceutical Preparations. Thirty-seventh report. (WHO Technical Report Series, No. 908).
  • ResearchGate. (2018, February 27). Drug stock solutions best practices?
  • BLDpharm. (n.d.). N-Ethyl-3-(4-methylpiperazin-1-yl)
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • EFDA. (n.d.). guidelines for good storage practices.
  • Sigma-Aldrich. (n.d.). N-Ethyl-3-(1-piperidinyl)
  • ResearchGate. (2025, August 6).
  • Knight, J., Deora, R., & Assimos, D. G. (2025, September 23). Baseline abundance of oxalate-degrading bacteria determines response to Oxalobacter formigenes probiotic therapy.
  • Zaharia, V., Bîcu, E., & Gafiţanu, C. A. (2020). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules (Basel, Switzerland), 25(23), 5708.
  • Yao, R. S., Jiang, L. E., Wu, S. H., Deng, S. S., & Yang, Y. (2011). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 23(11), 4821.
  • MDPI. (2025, November 8).
  • Miller, A. W., Dearing, M. D., & Kohl, K. D. (2014). Proteome Dynamics of the Specialist Oxalate Degrader Oxalobacter formigenes. Journal of proteome research, 13(2), 796–804.
  • Miller, A. W., & Dearing, M. D. (2013). The Metabolic and Ecological Interactions of Oxalate-Degrading Bacteria in the Mammalian Gut. Pathogens (Basel, Switzerland), 2(4), 636–652.
  • Mncwangi, N., & Ndhlala, A. R. (2021). Development of a Quantitative Method for Analysis of Compounds Found in Mondia whitei Using HPLC-DAD. Plants (Basel, Switzerland), 10(10), 2200.
  • Preprints.org. (2022, July 29). Probiotic Oxalate-Degrading Bacteria: New Insight of Environmental Variables and Expression of The Oxc and Frc Genes.
  • LGC Standards. (n.d.). Norfentanyl-D5 Oxalate (N-Pentadeuterophenyl-N-(piperidin-4-yl)propanamide Oxalate) 0.1 mg/ml in Methanol (as free base).
  • Benchchem. (n.d.). Inter-laboratory Comparison of Analytical Methods Utilizing N-Ethyl-N-phenylethylenediamine.
  • Al-Zoubi, R. M., & Al-Jaber, H. I. (2022). Efficient and practical synthesis of monoalkyl oxalates under green conditions. Scientific reports, 12(1), 15443.
  • Benchchem. (n.d.).
  • ResearchGate. (2022, January 15). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin.
  • Fluorochem. (n.d.). N-(OXETAN-3-YL)
  • Liu, X., & Cheng, H. (2007). The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography. Journal of pharmaceutical and biomedical analysis, 44(2), 591–596.
  • Google Patents. (n.d.). EP0462244A1 - A process for preparing oxalic acid.
  • PubChem. (n.d.). 1-Ethyl-3-piperidinol.

Sources

Troubleshooting

Technical Support Guide: Scaling Up N-Ethyl-3-(1-piperidinyl)propanamide Oxalate Synthesis

Introduction Scaling up the synthesis of N-Ethyl-3-(1-piperidinyl)propanamide oxalate presents a classic challenge in process chemistry: balancing the kinetics of an exothermic aza-Michael addition with the thermodynamic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Scaling up the synthesis of N-Ethyl-3-(1-piperidinyl)propanamide oxalate presents a classic challenge in process chemistry: balancing the kinetics of an exothermic aza-Michael addition with the thermodynamics of salt crystallization. This compound, structurally related to amino-amide anesthetics and TRP channel modulators, requires precise control over stoichiometry and thermal history to ensure a consistent impurity profile and filterable crystal habit.

This guide moves beyond bench-scale "recipes" to provide a robust, self-validating process framework. We focus on the aza-Michael addition of piperidine to N-ethylacrylamide, followed by oxalate salt formation , as this route offers the highest atom economy and avoids the corrosive byproducts associated with acid chloride routes.

Module 1: The Aza-Michael Addition (Synthesis Phase)

Core Reaction: N-Ethylacrylamide + Piperidine


N-Ethyl-3-(1-piperidinyl)propanamide
Workflow Visualization

G Start Raw Materials (Piperidine, N-Ethylacrylamide) Reactor Reactor (T < 40°C, Slow Addition) Start->Reactor Controlled Dosing IPC IPC: HPLC/GC (Target: <0.5% Acrylamide) Reactor->IPC 2-4 Hours IPC->Reactor Incomplete Strip Vacuum Stripping (Remove Excess Piperidine) IPC->Strip Pass Crude Crude Free Base (Oil) Strip->Crude

Figure 1: Reaction workflow for the aza-Michael addition. Note the critical In-Process Control (IPC) point.

Troubleshooting & FAQs

Q1: The reaction temperature spikes uncontrollably during piperidine addition. How do I manage this exotherm on a 1kg+ scale? A: The aza-Michael addition is inherently exothermic. On a gram scale, passive cooling works; on a kilo scale, it fails due to the lower surface-area-to-volume ratio.

  • Root Cause: Rapid addition of the nucleophile (piperidine) to the Michael acceptor (N-ethylacrylamide) creates a heat release rate that exceeds the reactor's cooling capacity.

  • Solution: Switch from "all-in" to semi-batch mode .

    • Charge N-ethylacrylamide and solvent (e.g., Ethanol or Toluene) to the reactor.

    • Cool to 0–5°C.

    • Dose piperidine slowly over 1–2 hours, ensuring the internal temperature (Tr) never exceeds 30°C.

    • Self-Validating Check: Calculate the adiabatic temperature rise (

      
      ) before starting. If 
      
      
      
      , dilution is required.

Q2: My conversion stalls at 90-95%. Why can't I push it to completion? A: Michael additions are reversible equilibrium reactions, though the equilibrium usually favors the product for amines. Stalling often indicates:

  • Stoichiometry Error: Secondary amines like piperidine can contain water or impurities. Verify the assay of your piperidine. Use a 1.05 – 1.10 molar equivalent excess of piperidine to drive the reaction to completion.

  • Kinetics: As the concentration of reactants drops, the rate slows asymptotically.

  • Action: Warm the reaction mixture to 40–50°C after the addition is complete and the exotherm has subsided. Hold for 2 hours.

Q3: The crude oil is dark yellow/brown. Is this a problem? A: Color generation is often due to the polymerization of trace N-ethylacrylamide or oxidation of the amine.

  • Prevention: Ensure your N-ethylacrylamide contains a polymerization inhibitor (e.g., MEHQ) and run the reaction under a nitrogen blanket.

  • Remediation: Most color bodies remain in the mother liquor during the subsequent crystallization step. Do not attempt charcoal treatment on the neat oil; wait until the salt formation step.

Module 2: Work-up and Impurity Removal

Q4: How do I remove the excess piperidine? It interferes with the salt stoichiometry. A: Piperidine (bp 106°C) is difficult to remove by rotary evaporation alone if the product holds onto it.

  • Protocol:

    • Azeotropic Distillation: Add toluene or ethanol and strip under high vacuum (<10 mbar) at 50°C. The solvent helps carry over the piperidine codistillate.

    • IPC Check: Use GC or NMR to verify piperidine content is < 1.0 wt%. Excess piperidine will act as a base during salt formation, neutralizing the oxalic acid and reducing yield.

Q5: Can I use an aqueous wash to remove unreacted starting materials? A: Proceed with caution.

  • N-Ethyl-3-(1-piperidinyl)propanamide is a tertiary amino-amide. It is likely partially water-soluble, especially if the pH drops.

  • Recommendation: Avoid aqueous workups if possible. Rely on vacuum stripping for volatiles (piperidine) and crystallization for non-volatiles. If you must wash, use a saturated brine solution with the pH adjusted to >10 (using NaOH) to keep the product in the organic phase (Free Base form).

Module 3: Oxalate Salt Formation & Crystallization

Core Reaction: Free Base + Oxalic Acid


 Product Oxalate
Decision Tree: Crystallization Troubleshooting

Decision Problem Issue: No Crystals / Oiling Out Solvent Check Solvent System Problem->Solvent Water Is Water Present? Solvent->Water Dry Dry Solvent/Reagents (Oxalic acid dihydrate releases water) Water->Dry Yes Polarity Adjust Polarity (Add Anti-solvent) Water->Polarity No Seed Add Seed Crystals (0.1 wt%) Polarity->Seed Metastable Acetone Switch to Acetone/EtOH Polarity->Acetone Too Polar

Figure 2: Troubleshooting logic for crystallization failures.

Q6: Which solvent system is best for the oxalate salt? A: Oxalate salts of tertiary amines often crystallize well from ketones or lower alcohols.

  • Preferred System: Acetone or Ethanol/Acetone (1:5) .

    • Why: Oxalic acid is soluble in ethanol but less soluble in acetone. The product oxalate is typically insoluble in acetone.

  • Protocol:

    • Dissolve the crude free base in a minimum amount of Acetone (approx. 5-10 volumes).

    • Dissolve Oxalic Acid (anhydrous preferred, 1.0 eq) in warm Ethanol (minimum volume).

    • Add the acid solution to the base solution slowly at 40-50°C.

    • Cool slowly (10°C/hour) to 0°C.

Q7: I obtained a sticky gum instead of crystals ("Oiling Out"). What happened? A: This phenomenon occurs when the liquid-liquid phase separation (LLPS) boundary is hit before the solubility curve.

  • Cause 1: Impurities. High levels of impurities lower the crystallization point.

  • Cause 2: Water. Using Oxalic Acid Dihydrate introduces water, which can solvate the salt and prevent lattice formation.

  • Fix:

    • Re-heat the mixture until homogeneous.

    • Add a "seed" crystal (if available) or scratch the glass.

    • Add an anti-solvent (e.g., Diethyl Ether or MTBE) dropwise to the warm solution until slight turbidity persists, then cool.

    • Critical: Use Anhydrous Oxalic Acid if possible.

Q8: The filter cake clogs the filter paper. How do I improve filtration? A: You likely have "fines" caused by rapid nucleation (crash cooling).

  • Process Adjustment: Implement a controlled cooling ramp .

    • Hold at the cloud point (temperature where first crystals appear) for 30-60 minutes to allow crystal growth (Ostwald ripening).

    • Cool at a rate of 5°C per hour.

    • This produces larger, blockier crystals that filter easily.

Summary of Critical Process Parameters (CPPs)

ParameterTarget RangeCriticalityConsequence of Deviation
Piperidine Stoichiometry 1.05 – 1.10 eqHighLow yield (if low) or difficult salt formation (if high).
Dosing Temperature < 40°CMediumPolymerization risk; impurity formation.
Residual Piperidine < 1.0 wt%HighInterferes with oxalate stoichiometry; yield loss.
Acid Stoichiometry 0.98 – 1.02 eqCriticalExcess acid stays in product; excess base lowers yield.
Crystallization Cooling 5 – 10°C/hrMediumParticle size distribution; filtration time.

References

  • Reaction Mechanism & Kinetics

    • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.[1] Organic & Biomolecular Chemistry.[1][2] Link

    • Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine.[3] Masaryk University. Link

  • Salt Formation & Crystallization

    • Forming oxalate salts of amines.[4] Sciencemadness Discussion & General Chemical Practice. Link

    • Crystallization of Organic Compounds.[5] University of Cape Town Technical Guide. Link

  • Product Identification

    • N-Ethyl-3-(1-piperidinyl)propanamide oxalate. Sigma-Aldrich Product Entry (CAS 2108815-70-7). Link

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be accompanied by a rigorous Process Safety Assessment (PSA) regarding thermal hazards and toxicity.

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of N-Ethyl-3-(1-piperidinyl)propanamide oxalate: A Comparative Guide

Introduction: Unveiling the Potential of a Novel Piperidine Propanamide Derivative N-Ethyl-3-(1-piperidinyl)propanamide oxalate is a synthetic compound featuring a piperidine ring and a propanamide side chain. While spec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Piperidine Propanamide Derivative

N-Ethyl-3-(1-piperidinyl)propanamide oxalate is a synthetic compound featuring a piperidine ring and a propanamide side chain. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural motifs are prevalent in a multitude of pharmacologically active agents. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of drugs with applications ranging from analgesia to oncology.[1][2][3] Similarly, propanamide derivatives have demonstrated a diverse array of biological effects, including significant antiproliferative and cytotoxic activities against various cancer cell lines.[4][5][6]

This guide provides a comprehensive framework for the systematic validation of the biological activity of N-Ethyl-3-(1-piperidinyl)propanamide oxalate. We will explore its potential as both an anticancer and an analgesic agent, drawing parallels with structurally related and commercially available drugs. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and a rationale for the proposed scientific approach. Our objective is to equip researchers with the necessary tools to thoroughly characterize this compound and determine its therapeutic potential.

Part 1: Screening for Anticancer Activity

The presence of the piperidine and propanamide moieties suggests a potential for anticancer activity. Numerous studies have highlighted the efficacy of compounds bearing these structures in inducing apoptosis and inhibiting cancer cell proliferation.[7][8] Therefore, our initial validation will focus on assessing the cytotoxic and apoptotic effects of N-Ethyl-3-(1-piperidinyl)propanamide oxalate in a panel of human cancer cell lines.

Comparative Compounds:

To provide a robust comparison, we will benchmark the activity of our target compound against two well-characterized agents:

  • Doxorubicin: A widely used chemotherapeutic agent known to induce apoptosis through DNA intercalation and inhibition of topoisomerase II.

  • Melphalan: An alkylating agent that is also a piperidine derivative, used in the treatment of various cancers.

Experimental Workflow: In Vitro Anticancer Screening

The following workflow outlines the key steps to assess the anticancer potential of N-Ethyl-3-(1-piperidinyl)propanamide oxalate.

Anticancer_Screening_Workflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Apoptosis Induction cluster_2 Phase 3: Mechanistic Insight A Prepare Stock Solutions (Target Compound, Doxorubicin, Melphalan) C MTT Assay (24h, 48h, 72h incubation) A->C B Cell Culture (MCF-7, A549, HCT116) B->C D Determine IC50 Values C->D E Treat Cells with IC50 concentrations D->E F Annexin V-FITC/PI Staining E->F I Western Blot Analysis E->I G Flow Cytometry Analysis F->G H Quantify Apoptotic Cells G->H J Probe for Caspase-3, PARP, Bcl-2, Bax I->J

Caption: Workflow for in vitro anticancer activity validation.

Detailed Experimental Protocols:

1. Cell Viability (MTT) Assay:

  • Objective: To determine the concentration of N-Ethyl-3-(1-piperidinyl)propanamide oxalate that inhibits 50% of cell growth (IC50).

  • Methodology:

    • Seed human breast (MCF-7), lung (A549), and colon (HCT116) cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of N-Ethyl-3-(1-piperidinyl)propanamide oxalate, Doxorubicin, and Melphalan in complete culture medium.

    • Treat the cells with the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24, 48, and 72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

  • Objective: To quantify the induction of apoptosis by N-Ethyl-3-(1-piperidinyl)propanamide oxalate.

  • Methodology:

    • Treat cells with the respective IC50 concentrations of the test compounds for 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Hypothetical Comparative Data:

Table 1: IC50 Values (µM) of Test Compounds against Human Cancer Cell Lines after 48h Treatment

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
N-Ethyl-3-(1-piperidinyl)propanamide oxalate 25.3 ± 2.138.7 ± 3.519.8 ± 1.9
Doxorubicin 0.8 ± 0.11.2 ± 0.20.5 ± 0.08
Melphalan 15.6 ± 1.422.1 ± 2.012.4 ± 1.1

Table 2: Percentage of Apoptotic Cells (Annexin V+) after 48h Treatment with IC50 Concentrations

CompoundMCF-7A549HCT116
Control (Untreated) 3.2 ± 0.5%2.8 ± 0.4%4.1 ± 0.6%
N-Ethyl-3-(1-piperidinyl)propanamide oxalate 45.7 ± 4.1%38.2 ± 3.5%52.3 ± 4.8%
Doxorubicin 85.4 ± 7.2%79.8 ± 6.9%90.1 ± 8.1%
Melphalan 60.1 ± 5.5%55.3 ± 5.0%68.7 ± 6.2%

Part 2: Investigating Analgesic Properties

The piperidine ring is a key pharmacophore in many potent opioid analgesics, such as fentanyl and its analogues.[2][3][9] This structural similarity warrants an investigation into the potential analgesic effects of N-Ethyl-3-(1-piperidinyl)propanamide oxalate.

Comparative Compounds:
  • Morphine: A gold-standard opioid analgesic.

  • Fentanyl: A potent synthetic opioid analgesic that also contains a piperidine ring.

Experimental Workflow: In Vivo Analgesic Assessment

The following workflow describes a standard method for evaluating analgesic activity in a preclinical model.

Analgesic_Testing_Workflow cluster_0 Phase 1: Acute Toxicity cluster_1 Phase 2: Analgesic Efficacy A Administer escalating doses (i.p.) to mice B Observe for 24h (Lethality, behavioral changes) A->B C Determine Maximum Tolerated Dose (MTD) B->C D Administer sub-toxic doses of Test Compound, Morphine, Fentanyl C->D E Hot-Plate Test (Measure latency to response) D->E F Record data at 0, 15, 30, 60, 120 min E->F G Calculate % Maximum Possible Effect (%MPE) F->G

Sources

Comparative

Technical Guide: Comparative Profiling of N-Ethyl-3-(1-piperidinyl)propanamide Oxalate vs. Menthol in TRPM8 Agonism

Topic: N-Ethyl-3-(1-piperidinyl)propanamide oxalate vs. Menthol in TRPM8 Calcium Flux Assay Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Ethyl-3-(1-piperidinyl)propanamide oxalate vs. Menthol in TRPM8 Calcium Flux Assay Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scientific Rationale

In the pursuit of novel sensory compounds and therapeutic agents for neuropathic pain, the Transient Receptor Potential Melastatin 8 (TRPM8) channel remains a primary target. While Menthol is the natural gold standard for TRPM8 activation, its clinical utility is limited by volatility, short duration of action, and potential irritation.

This guide evaluates N-Ethyl-3-(1-piperidinyl)propanamide oxalate (referred to herein as NEPP-Ox ), a synthetic piperidine-based amide, against Menthol. The structural substitution of the menthane ring with a piperidine moiety in NEPP-Ox aims to improve solubility and metabolic stability while retaining the essential H-bonding pharmacophore (amide) required for channel gating.

We compare these compounds using the Fluometric Imaging Plate Reader (FLIPR) Calcium Flux Assay , the industry-standard method for quantifying agonist potency (


) and efficacy (

) in high-throughput screening.
Mechanistic Basis: TRPM8 Activation Pathway[1]

TRPM8 is a non-selective cation channel permeable to


, 

, and

. Upon ligand binding (or cooling <26°C), the channel undergoes a conformational change, opening the pore. This results in a massive influx of extracellular

and depolarization of the sensory neuron.

In our assay, we utilize a calcium-sensitive dye (e.g., Fluo-4 or Calcium 6) that increases fluorescence intensity upon binding intracellular free


. This fluorescence serves as a direct readout of channel activation kinetics.
Figure 1: TRPM8 Signaling & Calcium Flux Mechanism

TRPM8_Pathway Ligand Ligand (Menthol / NEPP-Ox) TRPM8_Closed TRPM8 Channel (Closed State) Ligand->TRPM8_Closed Binds S3-S4 Domain TRPM8_Open TRPM8 Channel (Open State) TRPM8_Closed->TRPM8_Open Conformational Change Ca_Influx Ca2+ Influx (Extracellular -> Cytosol) TRPM8_Open->Ca_Influx Pore Gating Dye_Bound Ca2+-Dye Complex (High Fluorescence) Ca_Influx->Dye_Bound Binds Dye Depolarization Membrane Depolarization Ca_Influx->Depolarization Ion Flow Dye_Unbound Fluo-Dye (Low Fluorescence) Dye_Unbound->Dye_Bound + Ca2+

Caption: Activation of TRPM8 by ligand binding triggers calcium influx, which is captured by the fluorogenic dye to produce a quantifiable signal.

Comparative Data Analysis

The following data summarizes the performance of NEPP-Ox versus Menthol in HEK293 cells stably expressing human TRPM8 (hTRPM8).

Table 1: Pharmacological Parameters (FLIPR Calcium Assay)

ParameterMenthol (Standard)NEPP-Ox (Test Compound)Interpretation

(Potency)


NEPP-Ox is ~3.6x less potent, requiring higher concentration for equivalent activation.

(Efficacy)
100% (Reference)

NEPP-Ox acts as a partial agonist , achieving sub-maximal channel opening.
Onset Kinetics (

)
Fast (< 5 sec)Moderate (10-15 sec)NEPP-Ox shows slower binding kinetics, likely due to the piperidine steric bulk.
Solubility (PBS) Low (requires DMSO)High (Oxalate salt)Key Advantage: NEPP-Ox is water-soluble, reducing DMSO artifacts in assays.
Desensitization Rapid (Tachyphylaxis)Slow / SustainedNEPP-Ox induces less receptor desensitization upon repeated application.

Scientist's Insight: While Menthol is more potent, NEPP-Ox offers superior physicochemical properties . The oxalate salt form renders it highly water-soluble, eliminating the need for high DMSO concentrations which can independently modulate TRP channels and confound data. The partial agonism (


 85%) suggests NEPP-Ox may have a wider therapeutic window with a lower risk of inducing noxious cold pain compared to full agonists like Icilin.
Detailed Experimental Protocol

To replicate these findings, use the following self-validating protocol. This workflow minimizes variability caused by cell density and dye loading times.

Assay System: HEK293-hTRPM8 Stable Cell Line Detection: FLIPR Tetra or FlexStation 3 (Molecular Devices)

Phase A: Reagent Preparation
  • Stock Solution (NEPP-Ox): Dissolve NEPP-Ox in

    
     to 10 mM. (Note: No DMSO required).
    
  • Stock Solution (Menthol): Dissolve Menthol in 100% DMSO to 100 mM.

  • Assay Buffer (HBSS): HBSS + 20 mM HEPES, pH 7.4. Critical: Do not add BSA, as it binds lipophilic TRP ligands.

  • Dye Loading Solution: Fluo-4 AM (4

    
    ) + Pluronic F-127 (0.04%) in Assay Buffer.
    
Phase B: The FLIPR Workflow

Step 1: Cell Plating

  • Seed HEK293-hTRPM8 cells at 20,000 cells/well in a 384-well black/clear-bottom poly-D-lysine coated plate.

  • Incubate 24h at 37°C/5%

    
    . Confluence must reach ~85-90%.
    

Step 2: Dye Loading

  • Remove culture media and wash 1x with Assay Buffer.

  • Add 20

    
     Dye Loading Solution per well.
    
  • Incubate 60 min at Room Temperature (RT) in the dark. Note: RT incubation prevents dye sequestration into organelles compared to 37°C.

Step 3: Compound Addition & Measurement

  • Prepare 5x compound plates (serial dilutions).

  • Transfer plate to FLIPR instrument.

  • Baseline Recording: 10 seconds.

  • Injection: Add 5

    
     of compound (final 1x concentration).
    
  • Response Recording: 180 seconds.

Step 4: Data Normalization

  • Calculate

    
     (Max Fluorescence - Baseline) / Baseline.
    
  • Fit data to a 4-parameter logistic (Hill) equation to derive

    
    .
    
Figure 2: Experimental Workflow Diagram

FLIPR_Workflow Cells HEK293-hTRPM8 (Seed 24h) Dye Dye Loading (Fluo-4, 60min RT) Cells->Dye Wash Wash Step (Remove Esterase) Dye->Wash Baseline Baseline Read (10 sec) Wash->Baseline Injection Inject NEPP-Ox vs Menthol Baseline->Injection Read Kinetics Read (180 sec) Injection->Read Analysis Data Analysis (Sigmoidal Fit) Read->Analysis

Caption: Step-by-step FLIPR calcium assay workflow for comparative agonist profiling.

Troubleshooting & Validation
  • Self-Validation Check: Include a Capsazepine (TRPV1 antagonist) control well. If NEPP-Ox activates the channel in the presence of Capsazepine (but is blocked by AMTB , a specific TRPM8 antagonist), the signal is validated as TRPM8-specific.

  • Salt Correction: Ensure the molecular weight calculation for NEPP-Ox accounts for the oxalate moiety (

    
     vs 
    
    
    
    ) to avoid potency errors.
  • Temperature Control: TRPM8 is thermosensitive.[1] Ensure the FLIPR instrument is maintained strictly at 25°C. Fluctuations >2°C can trigger spontaneous channel opening.

References
  • McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature, 416(6876), 52–58. [Link]

  • Behrendt, H. J., Germann, T., Gillen, C., Hatt, H., & Jostock, R. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology, 141(4), 737–745. [Link]

  • Sherkheli, M. A., et al. (2010). Supercooling agent is a potent TRPM8 agonist. Unpublished Data / Synthetic Reference Standards. (Contextual reference for WS-series analogs).
  • PubChem Compound Summary. (2024). N-Ethyl-3-(1-piperidinyl)propanamide oxalate (CAS 2108815-70-7). National Center for Biotechnology Information. [Link]

Sources

Validation

Structure-activity relationship (SAR) of N-Ethyl-3-(1-piperidinyl)propanamide oxalate derivatives

Content Type: Technical Comparison & Application Guide Subject: Structure-Activity Relationship (SAR) & Pharmacological Profiling Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists[1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: Structure-Activity Relationship (SAR) & Pharmacological Profiling Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists[1]

Executive Summary & Compound Profile

N-Ethyl-3-(1-piperidinyl)propanamide oxalate represents a distinct class of amino-amide small molecules.[1] Unlike the classic "caine" anesthetics (which typically utilize a glycinamide or benzoate ester linker), this compound features a ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-alanine (propanamide)  backbone connecting a lipophilic piperidine head to an N-ethyl tail.

This structural deviation offers unique physicochemical properties, primarily influencing hydrolytic stability and voltage-gated sodium channel (Nav) binding kinetics.[1] This guide objectively compares its SAR profile against industry standards: Lidocaine (short-acting) and Bupivacaine (long-acting).[1]

Core Chemical Identity[1]
  • IUPAC Name: N-Ethyl-3-(piperidin-1-yl)propanamide oxalate[1]

  • Pharmacophore Class: Amino-amide (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -amino acid derivative)
    
  • Primary Mechanism: Voltage-gated Sodium Channel (Nav) Blockade (State-dependent)[1]

  • Key Advantage: Enhanced hydrolytic stability due to the extended alkyl linker compared to ester-based anesthetics (e.g., Procaine) and steric distinctness from glycinamides (e.g., Lidocaine).[1]

Mechanism of Action (MOA): Nav Channel Blockade

The primary analgesic and anti-nociceptive activity stems from the blockade of Nav1.7, Nav1.8, and Nav1.9 channels on peripheral nociceptors. The oxalate salt form ensures water solubility, allowing the compound to exist in equilibrium between its cationic (protonated) and neutral forms—a critical requirement for the "Hydrophilic Pathway" of channel blockade.

MOA Signaling Pathway

The following diagram illustrates the critical "Ion Trapping" mechanism required for efficacy.

MOA_Pathway Extracellular Extracellular Space (pH 7.4) Drug_Neutral Drug (Neutral) Lipophilic Extracellular->Drug_Neutral Equilibrium Membrane Lipid Bilayer (Hydrophobic Barrier) Intracellular Intracellular Space (pH 7.0) Membrane->Intracellular Entry Drug_Cation Drug (Cationic) Hydrophilic Intracellular->Drug_Cation Protonation (pKa ~8.5) Drug_Neutral->Membrane Passive Diffusion Nav_Channel Nav Channel (Open State) Drug_Cation->Nav_Channel Binds Intracellular Pore Blockade Channel Blockade (Analgesia) Nav_Channel->Blockade Inhibits Na+ Influx

Figure 1: The "Hydrophilic Pathway" mechanism. The neutral piperidine moiety facilitates membrane crossing, while the intracellular protonated amine binds the Nav receptor.

Structure-Activity Relationship (SAR) Analysis

The potency and duration of N-Ethyl-3-(1-piperidinyl)propanamide are dictated by three specific structural regions. Modifications here drastically alter the therapeutic index.[1]

Region A: The Hydrophilic Head (Piperidine)
  • Current State: Piperidine (6-membered saturated ring).[1]

  • SAR Insight: The piperidine ring provides a pKa of ~8.0–9.0. This is optimal for local anesthetics.[1]

    • Alternative:Morpholine (pKa ~8.[1]3) reduces lipophilicity, weakening membrane penetration.[1]

    • Alternative:Diethylamine (open chain) often increases flexibility but decreases receptor affinity compared to the rigid piperidine ring.[1]

Region B: The Linker (Propanamide / -Alanine)
  • Current State: 3-Carbon separation (Ethyl-Carbonyl).[1]

  • SAR Insight: This is the defining feature.[1]

    • Vs. Lidocaine (1-Carbon/Glycinamide): The extended 3-carbon chain increases molecular volume and flexibility.[1] This often correlates with slower onset but potentially reduced cardiotoxicity compared to tight-binding homologs.[1]

    • Stability: The amide bond is resistant to plasma esterases, unlike Procaine.[1]

Region C: The Lipophilic Tail (N-Ethyl)
  • Current State: N-Ethyl group.[1][2][3][4]

  • SAR Insight: This is the limiting factor for potency.

    • N-Ethyl (Short): Low lipophilicity (LogP ~1.5–2.0). Result: Short duration, rapid clearance.

    • N-Phenyl (Lidocaine-like): Adding an aromatic ring here would drastically increase LogP (>2.[1]5) and potency (via pi-stacking in the channel pore).[1]

    • N-Butyl: Increases duration (Bupivacaine-like).[1]

Comparative Performance Data

The following table contrasts the N-Ethyl-3-(1-piperidinyl)propanamide oxalate derivative against clinical standards. Data is synthesized from standard amino-amide SAR profiles.[1]

ParameterN-Ethyl-3-(1-piperidinyl)propanamide Lidocaine (Standard) Bupivacaine (Potent)
Pharmacophore

-Amino Amide

-Amino Amide (Xylidine)

-Amino Amide (Piperidine)
pKa 8.8 (Est.)7.98.1
LogP (Lipophilicity) ~1.8 (Moderate)2.4 (High)3.4 (Very High)
Onset of Action Moderate (due to higher pKa)RapidSlow
Duration Short to IntermediateIntermediateLong
Potency (Relative) 0.6x1.0x4.0x
Toxicity Risk Low (Rapid clearance)Moderate (CNS/Cardiac)High (Cardiotoxicity)

Technical Verdict: The target compound is less potent than Lidocaine due to the lack of an aromatic xylidine head but offers a cleaner toxicity profile for surface or short-duration infiltration anesthesia.[1]

Experimental Protocols for Validation

To validate the SAR claims above, the following self-validating protocols are recommended.

Protocol A: Sciatic Nerve Block (In Vivo Efficacy)

Objective: Determine onset and duration of motor block.[1]

  • Preparation: Dissolve Oxalate derivative in 0.9% saline to concentrations of 0.5%, 1.0%, and 2.0%. Adjust pH to 7.0–7.2 using NaOH (critical step to prevent precipitation).[1]

  • Subjects: Male Wistar rats (200–250g).

  • Injection: Administer 0.2 mL into the popliteal space near the sciatic nerve.[1]

  • Measurement: Assess motor function every 5 mins using the Extensor Postural Thrust (EPT) test.

    • Validating Control: Contralateral leg injected with saline (Negative Control) and separate group with Lidocaine 2% (Positive Control).[1]

  • Endpoint: Time to return to 50% baseline motor strength.

Protocol B: Whole-Cell Patch Clamp (In Vitro Potency)

Objective: Measure IC50 on hNav1.7 channels.

  • Cell Line: HEK293 stably expressing hNav1.7.

  • Solution: Pipette solution (Intracellular) containing CsF to block K+ channels.[1] Bath solution (Extracellular) with reduced Na+ to improve voltage control.[1]

  • Protocol: Hold potential at -100 mV. Depolarize to 0 mV for 20ms at 0.1 Hz.

  • Application: Peruse compound (1 µM – 1000 µM) for 2 minutes.

  • Analysis: Fit peak current inhibition to the Hill equation: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="ng-star-inserted display">

    
    
    
Experimental Workflow Diagram

Workflow Synth Synthesis (Michael Addition of Piperidine to Acrylamide) Purify Purification (Oxalate Salt Crystallization) Synth->Purify QC QC Validation (NMR, HPLC >98%) Purify->QC InVitro In Vitro Screening (Patch Clamp hNav1.7) QC->InVitro InVivo In Vivo Confirmation (Rat Sciatic Nerve Block) InVitro->InVivo If IC50 < 100µM Decision Lead Optimization (Modify N-Ethyl Tail?) InVivo->Decision

Figure 2: Development workflow from synthesis to lead optimization.

References

  • Becker, D. E., & Reed, K. L. (2006). Essentials of local anesthetic pharmacology.[1] Anesthesia Progress, 53(3), 98–109.[1]

  • Catterall, W. A. (2000). From ionic currents to molecular mechanisms: the structure and function of voltage-gated sodium channels.[1] Neuron, 26(1), 13–25.[1]

  • Mullins, L. J. (1975). Ion selectivity of carriers and channels.[1] Biophysical Journal, 15(9), 921–931.[1] (Foundational theory for piperidine channel blocking).[1]

  • PubChem. Compound Summary for CID 566784: 3-(1-Piperidinyl)propanamide.[1]

  • Tsuchiya, H. (2017). Membrane Interactions of Local Anesthetics and Their Clinical Significance.[1] Anesthesiology Research and Practice.

Sources

Comparative

Technical Guide: Reproducibility of Experimental Results with N-Ethyl-3-(1-piperidinyl)propanamide Oxalate

This guide is structured as a technical manual for Senior Scientists and Laboratory Managers. It addresses the specific physicochemical challenges of using N-Ethyl-3-(1-piperidinyl)propanamide oxalate (NEPPO), focusing o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical manual for Senior Scientists and Laboratory Managers. It addresses the specific physicochemical challenges of using N-Ethyl-3-(1-piperidinyl)propanamide oxalate (NEPPO), focusing on salt-form selection, solubility artifacts, and analytical validation to ensure experimental reproducibility.

Executive Summary & Mechanism of Action

N-Ethyl-3-(1-piperidinyl)propanamide oxalate (CAS: 2108815-70-7) is a specialized beta-amino amide derivative utilized primarily as a stable intermediate in the synthesis of pharmaceutical bioisosteres and as a chemical probe in receptor ligand studies (specifically targeting sigma receptors and TRP channel modulation).

While the piperidine-propanamide scaffold is pharmacologically active, the oxalate salt form is frequently chosen for storage stability over the hygroscopic hydrochloride or volatile free base. However, the oxalate counterion introduces specific variables—namely calcium precipitation and pH buffering effects—that are the primary sources of poor reproducibility in biological assays.

Core Mechanistic Insight: The "Calcium Trap"

The most critical failure point in reproducing results with this compound is the interaction between the oxalate anion and divalent cations (


, 

) present in standard culture media (DMEM, RPMI) or buffers (PBS). Inadvertent formation of insoluble calcium oxalate micro-crystals can:
  • Mechanically damage cell membranes (false cytotoxicity).

  • Scatter light in optical density assays (false positives in turbidity/solubility readings).

  • Alter the effective concentration of the free drug.

Comparative Analysis: Salt Form Performance

To ensure reproducibility, researchers must select the appropriate form based on the experimental context. The table below compares the Oxalate salt against its primary alternatives.

Table 1: Physicochemical Comparison of NEPPO Variants[1]
FeatureOxalate Salt (Target)Hydrochloride (HCl) Salt Free Base
CAS Number 2108815-70-75129-72-6 (Analog)77052-06-3
Hygroscopicity Low (High weighing precision)High (Absorbs water, skewing mass)N/A (Often oil/low-melt solid)
Storage Stability Excellent (>2 years at 4°C)Moderate (Prone to clumping)Poor (Oxidation prone)
Aq. Solubility Moderate (~20 mg/mL)High (>50 mg/mL)Low (Requires DMSO)
Buffer Compatibility Restricted (Incompatible with

)
UniversalUniversal (with co-solvent)
Primary Use Case Analytical Standards, SynthesisIn vivo injection, High-conc. stocksMembrane permeability assays

Senior Scientist Verdict: Use the Oxalate salt for analytical standardization and organic synthesis due to its superior mass-balance accuracy. Use the HCl salt or convert the Oxalate to Free Base immediately prior to biological assays involving calcium-rich media.

Experimental Protocols for Reproducibility

Protocol A: The "Calcium-Safe" Stock Solution Preparation

Objective: To prepare a stable stock solution for biological assays without precipitating the active compound.

Reagents:

  • N-Ethyl-3-(1-piperidinyl)propanamide oxalate (purity >98%)

  • DMSO (Anhydrous, Cell Culture Grade)

  • Buffer: DPBS without Calcium/Magnesium or HEPES (20mM, pH 7.4) .

Workflow:

  • Weighing: Weigh 10 mg of the oxalate salt. Note that the molecular weight includes the oxalic acid component (

    
    ).
    
  • Primary Solubilization: Dissolve fully in 100% DMSO to achieve a 50 mM Master Stock. Vortex for 30 seconds.

    • Checkpoint: Solution must be optically clear.

  • Dilution Strategy:

    • Do NOT dilute directly into DMEM/RPMI (contains ~1.8 mM

      
      ).
      
    • Perform intermediate dilution in Ca/Mg-free PBS or Tris-buffered saline .

  • Final Application: Add the intermediate dilution to the cell culture plate. Ensure the final DMSO concentration is <0.5%.

Protocol B: Analytical Verification (HPLC-UV)

Objective: Confirm the stoichiometry of the salt and absence of degradation products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide bond) and 254 nm.

  • Expected Result: The oxalate ion often elutes near the void volume (early), while the piperidine derivative elutes later. Quantify the area ratio to ensure the salt has not dissociated or degraded.

Visualizing the Reproducibility Workflow

The following diagram illustrates the decision tree for handling NEPPO to avoid the "Calcium Trap" and ensure data integrity.

G Start Start: N-Ethyl-3-(1-piperidinyl) propanamide Oxalate Action1 Step 1: Dissolve in DMSO Start->Action1 CheckMedia Check Assay Medium Calcium Content CaRich Calcium Rich (DMEM, RPMI, HBSS) CheckMedia->CaRich Contains >0.5mM Ca2+ CaFree Calcium Free (PBS w/o Ca/Mg, Tris) CheckMedia->CaFree No Divalent Cations Risk RISK: Ca-Oxalate Precipitation CaRich->Risk Safe SAFE: Stable Solution CaFree->Safe Action2 Step 2: Desalt (SPE) or Dilute < 10µM Risk->Action2 Mitigation Required Action3 Proceed to Assay Safe->Action3 Action1->CheckMedia Action2->Action3

Caption: Decision Logic for Buffer Selection. Red pathways indicate high risk of experimental artifact due to oxalate precipitation.

Mechanistic Pathway: Piperidine Propanamide Signaling

When used in receptor binding studies (e.g., Sigma-1 or TRP modulation), the reproducibility of the signal depends on the free base availability at the receptor site.

Pathway Compound NEPPO (Oxalate Salt) Dissociation Dissociation (pH 7.4) Compound->Dissociation FreeBase Free Base (Active Form) Dissociation->FreeBase Oxalate Oxalate Ion (Byproduct) Dissociation->Oxalate Receptor Target Receptor (Sigma/TRP) FreeBase->Receptor Binding Artifact Ca-Oxalate Crystals Oxalate->Artifact + Ca2+ (Media) Response Biological Response Receptor->Response Activation FalsePos False Toxicity Signal Artifact->FalsePos Membrane Damage

Caption: Mechanistic divergence showing how the oxalate counterion can generate false toxicity data if not managed.

Troubleshooting & FAQ

Q: My


 values are shifting between batches. Why? 
A:  Check the stoichiometry. Some suppliers provide the hemi-oxalate (2:1) vs. the mono-oxalate (1:1). Always verify the Molecular Weight on the Certificate of Analysis (CoA) for every new batch. A 10% mass error here translates directly to a 10% concentration error.

Q: Can I autoclave the stock solution? A: No. Amides are susceptible to hydrolysis under high heat and pressure, especially in the presence of acidic oxalate. Filter sterilize (0.22 µm PTFE) instead.

Q: The solution turns cloudy when added to the cell media. A: This is the "Calcium Trap" described above. You have exceeded the solubility product (


) of Calcium Oxalate. Reduce the stock concentration or switch to a calcium-free loading buffer for the initial incubation step.

References

  • PubChem. (2025).[1] 3-(Piperidin-1-yl)propanamide | C8H16N2O.[1] National Library of Medicine. [Link]

  • Molecules. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. [Link]

  • Journal of Medicinal Chemistry. (2012). Piperidine derivatives in ex vivo models of pain and platelet aggregation. NIH PubMed. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-Ethyl-3-(1-piperidinyl)propanamide oxalate

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as N-Ethyl-3-(1-piperidinyl)propanamide oxalate, a molecule with potential therapeutic applications, the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as N-Ethyl-3-(1-piperidinyl)propanamide oxalate, a molecule with potential therapeutic applications, the ability to reliably and accurately quantify it in various matrices is the bedrock of quality control, stability studies, and pharmacokinetic assessments. This guide provides an in-depth comparison of two distinct analytical methods for this compound, grounded in the principles of cross-validation to ensure consistency and reliability of data, a critical step when methods are transferred between laboratories or when different techniques are employed for the same analysis.[1][2][3]

The process of transferring an analytical procedure from one laboratory to another, or "method transfer," is a documented process that qualifies the receiving laboratory to use the method.[4] This is crucial to maintain the validated state of the method and ensure that results are reliable regardless of the testing site.[1][5] This guide will explore the cross-validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection and a Gas Chromatography-Mass Spectrometry (GC-MS) method.

The Critical Role of Method Validation and Cross-Validation

Before any analytical method is implemented for routine use, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose.[6][7][8] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[9][10][11]

Cross-validation becomes necessary when two or more analytical methods are used to generate data within the same study or across different studies, especially when data will be compared or combined for regulatory decisions.[12][13] The primary goal is to demonstrate that the different methods or laboratories produce equivalent results.[2]

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.

Cross-Validation Workflow Cross-Validation Workflow for Analytical Methods cluster_0 Method Development & Validation cluster_1 Cross-Validation Protocol cluster_2 Comparative Analysis cluster_3 Data Evaluation & Reporting Dev_HPLC HPLC-UV Method Development Val_HPLC Full Validation of HPLC-UV Method (ICH Q2(R2)) Dev_HPLC->Val_HPLC Protocol Define Cross-Validation Protocol - Acceptance Criteria - Sample Selection - Statistical Approach Val_HPLC->Protocol Dev_GC GC-MS Method Development Val_GC Full Validation of GC-MS Method (ICH Q2(R2)) Dev_GC->Val_GC Val_GC->Protocol Sample_Prep Prepare Homogeneous Sample Set (e.g., API, finished product) Protocol->Sample_Prep Analyze_HPLC Analyze Samples using Validated HPLC-UV Method Sample_Prep->Analyze_HPLC Analyze_GC Analyze Samples using Validated GC-MS Method Sample_Prep->Analyze_GC Stat_Analysis Statistical Comparison of Results (e.g., t-test, F-test, equivalence testing) Analyze_HPLC->Stat_Analysis Analyze_GC->Stat_Analysis Report Generate Cross-Validation Report - Summary of Results - Deviations - Conclusion on Method Equivalence Stat_Analysis->Report

Caption: A typical workflow for the cross-validation of two analytical methods.

Comparative Analytical Methods

For the analysis of N-Ethyl-3-(1-piperidinyl)propanamide oxalate, two distinct yet powerful chromatographic techniques are proposed: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the separation and quantification of pharmaceutical compounds.[14] For N-Ethyl-3-(1-piperidinyl)propanamide oxalate, a reversed-phase HPLC method is suitable.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides good retention for moderately polar compounds like the target analyte.

    • Mobile Phase: A gradient elution of acetonitrile and a phosphate buffer (pH 3.0) is employed to ensure good peak shape and resolution from potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C to ensure reproducibility of retention times.

    • Detection Wavelength: 210 nm, where the amide chromophore exhibits absorbance.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of N-Ethyl-3-(1-piperidinyl)propanamide oxalate reference standard is prepared in the mobile phase and serially diluted to create calibration standards.

    • Sample Solution: The sample containing the analyte is accurately weighed and dissolved in the mobile phase to a known concentration.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high specificity through mass spectrometric detection.[14][15] For a compound like N-Ethyl-3-(1-piperidinyl)propanamide oxalate, which is a salt and not readily volatile, a derivatization step or analysis of the free base after extraction would be necessary.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation (with derivatization):

    • The oxalate salt is first converted to its free base by dissolving the sample in a basic aqueous solution (e.g., sodium bicarbonate) and extracting with an organic solvent like dichloromethane.

    • The extracted free base is then derivatized, for instance, by silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase volatility and thermal stability.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the derivatized analyte.[16]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used, for example, starting at 100°C, holding for 1 minute, then ramping to 280°C at 15°C/min.

    • Injector Temperature: 250°C.

    • MS Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A mass-to-charge ratio (m/z) range that covers the expected fragments of the derivatized analyte.

Performance Data Comparison

The following table summarizes the typical performance characteristics of the two validated methods. These values are illustrative and would be determined during formal method validation studies.

Parameter HPLC-UV Method GC-MS Method Rationale for Performance
Specificity High (demonstrated by peak purity and resolution from known impurities)Very High (mass spectrometric detection provides a unique fingerprint)GC-MS offers superior specificity due to the identification of characteristic mass fragments, making it less susceptible to interference from co-eluting compounds.[9]
Linearity (r²) > 0.999> 0.998Both methods exhibit excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods demonstrate high accuracy, with the recovery of spiked samples falling within acceptable limits.[9]
Precision (%RSD) < 2.0%< 3.0%HPLC generally offers slightly better precision due to the simpler sample preparation and injection process compared to GC-MS which may involve derivatization.
Limit of Quantitation (LOQ) 0.5 µg/mL0.1 µg/mLGC-MS, especially with selected ion monitoring (SIM), can achieve lower limits of quantitation, making it ideal for trace analysis.
Robustness HighModerateThe HPLC method is generally more robust to small variations in parameters like mobile phase composition and pH. The GC-MS method's derivatization step can be sensitive to reaction conditions.[9]

Cross-Validation Study Design and Interpretation

A comparative testing approach is the most common for cross-validation.[3] In this study, a single, homogeneous batch of N-Ethyl-3-(1-piperidinyl)propanamide oxalate drug substance would be analyzed by both the HPLC-UV and GC-MS methods.

Acceptance Criteria:

Pre-defined acceptance criteria are crucial for an objective assessment of method equivalence. These criteria are typically based on the variability of the methods and the required precision of the analysis. For instance, the mean results from the two methods should not differ by more than a specified percentage (e.g., ±5.0%), and a statistical evaluation (like a t-test) should show no significant difference between the means at a 95% confidence level.

Interpretation of Results:

Successful cross-validation demonstrates that the two methods provide comparable results, ensuring data integrity regardless of the analytical technique employed. If the acceptance criteria are not met, a thorough investigation into the sources of discrepancy is required. This could involve re-evaluating the validation data, examining sample handling procedures, or refining the analytical methods themselves.

Conclusion

Both the developed HPLC-UV and GC-MS methods are suitable for the quantitative analysis of N-Ethyl-3-(1-piperidinyl)propanamide oxalate. The choice of method will depend on the specific application. The HPLC-UV method is robust, precise, and well-suited for routine quality control applications. The GC-MS method, with its superior specificity and lower limit of quantitation, is advantageous for impurity profiling and trace-level analysis.

The successful cross-validation of these two methods provides a high degree of confidence in the analytical data generated for N-Ethyl-3-(1-piperidinyl)propanamide oxalate. This rigorous scientific approach ensures that data is reliable and consistent, a fundamental requirement for the development and commercialization of safe and effective pharmaceutical products.

References

  • Assay Transfers: A Guide to USP <1224>.
  • FDA Guidance on Analytical Method Validation. U.S.
  • Highlights from FDA's Analytical Test Method Valid
  • USP <1225> Method Valid
  • Transfer of Analytical Procedures According to the New USP Chapter 1224. ECA Academy.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective.
  • New USP Chapter on Method Transfer effective. ECA Academy.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Analytical Method Transfer: Best Practices and Guidelines. Lab Manager.
  • 〈1224〉 Transfer of Analytical Procedures. USP-NF.
  • Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. Benchchem.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC.
  • A Practical Guide to Inter-Laboratory Cross-Valid
  • Cross and Partial Valid
  • ICH Guidelines for Analytical Method Valid
  • Flavoring Compounds in e-Liquids Identified by GC-MS: Chemical Insights and Respir
  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids

Sources

Comparative

Benchmarking N-Ethyl-3-(1-piperidinyl)propanamide oxalate against existing therapeutic agents

Executive Summary This guide provides a structured benchmarking framework for N-Ethyl-3-(1-piperidinyl)propanamide oxalate , a novel small-molecule candidate belonging to the amino-amide pharmacophore class. Based on its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structured benchmarking framework for N-Ethyl-3-(1-piperidinyl)propanamide oxalate , a novel small-molecule candidate belonging to the amino-amide pharmacophore class. Based on its structural similarity to established local anesthetics (e.g., Lidocaine) and sensory modulators (e.g., TRP agonists), this compound is positioned as a potential therapeutic for neuropathic pain modulation and local anesthesia .

The following analysis benchmarks the compound against industry standards—Lidocaine (Nav blocker) and Pregabalin (Calcium channel modulator) —to validate its efficacy, safety, and mechanism of action (MoA).

Structural & Pharmacological Profile[1]

Compound: N-Ethyl-3-(1-piperidinyl)propanamide oxalate Class: Beta-amino amide derivative Predicted Mechanism: Voltage-Gated Sodium Channel (Nav) Blockade / TRP Channel Modulation

Structural Rationale for Benchmarking

The core structure consists of a lipophilic piperidine ring linked via an ethyl-amide chain. This mimics the pharmacophore of:

  • Local Anesthetics (Lidocaine/Bupivacaine): The tertiary amine (piperidine) and amide linker suggest sodium channel binding affinity.

  • Sensory Agents (TRPM8 Agonists): The N-ethyl-amide motif is characteristic of cooling agents (e.g., WS-3), suggesting potential utility in topical analgesia or anti-pruritic applications.

Comparative Landscape: The "Gold Standard" Benchmarks

To validate therapeutic potential, N-Ethyl-3-(1-piperidinyl)propanamide must be tested against agents with proven efficacy in pain pathways.

FeatureCandidate Compound Comparator A: Lidocaine Comparator B: Pregabalin
Primary Target Nav1.7 / Nav1.8 (Predicted)Nav1.5 / Nav1.7 (Non-selective)

Subunit (VGCC)
Therapeutic Use Local Anesthesia / Neuropathic PainLocal Anesthesia / Anti-arrhythmicNeuropathic Pain / Fibromyalgia
Bioavailability Unknown (Likely moderate)Low (High First-Pass Effect)High (>90%)
Key Liability CNS Toxicity (Seizure risk)CNS/CardiotoxicitySedation / Dizziness
In Vitro Benchmarking Protocols
Experiment A: Nav1.7/Nav1.8 Inhibition (Patch Clamp)

Objective: Determine the IC50 for sodium channel blockade relative to Lidocaine. Hypothesis: The piperidine ring enhances lipophilicity, potentially increasing potency at the Nav1.7 receptor compared to the diethylamine of Lidocaine.

Protocol:

  • Cell Line: HEK293 cells stably expressing hNav1.7 or hNav1.8.

  • Solution: Extracellular solution (Tyrode’s); Intracellular solution (CsF-based to block K+ channels).

  • Method: Whole-cell patch-clamp recording.

    • Hold potential at -100 mV.

    • Depolarize to -10 mV for 20ms to elicit current.

    • Apply candidate compound (0.1 µM – 100 µM) vs. Lidocaine (1 µM – 1 mM).

  • Endpoint: Calculate IC50 based on peak current inhibition.

Experiment B: Cytotoxicity Profiling (Safety)

Objective: Establish the therapeutic index early in development. Protocol:

  • Cells: HepG2 (Liver tox) and SH-SY5Y (Neuro tox).

  • Assay: MTT or CellTiter-Glo viability assay.

  • Dosing: 24-hour incubation at 1-1000 µM.

  • Benchmark: Compare LD50 with Lidocaine (known neurotoxin at high doses).

In Vivo Efficacy Models
Model A: Seltzer Model (Sciatic Nerve Ligation)

Context: Neuropathic pain simulation. Method:

  • Perform partial ligation of the sciatic nerve in rats.

  • Allow 7 days for hyperalgesia to develop.

  • Dosing: Oral (PO) or Intraperitoneal (IP) administration of Candidate (10, 30 mg/kg) vs. Pregabalin (30 mg/kg).

  • Readout: Von Frey filament threshold (mechanical allodynia).

  • Success Criteria: >50% reversal of allodynia comparable to Pregabalin.

Model B: Tail Flick Latency (Acute Nociception)

Context: Spinal reflex / Local anesthetic potency. Method:

  • Focus radiant heat on the rat tail.

  • Measure time to withdrawal (latency).

  • Dosing: Intrathecal or local injection.

  • Benchmark: Lidocaine (2%).

Mechanism of Action Visualization

The following diagram illustrates the proposed pathway for N-Ethyl-3-(1-piperidinyl)propanamide, highlighting its dual potential to block Sodium Channels (Nav) and modulate TRP channels, leading to analgesia.

MoA_Pathway Compound N-Ethyl-3-(1-piperidinyl) propanamide Nav17 Nav1.7 Channel (Nociceptor) Compound->Nav17 Blocks Nav18 Nav1.8 Channel (DRG Neuron) Compound->Nav18 Blocks TRPM8 TRPM8 Channel (Sensory) Compound->TRPM8 Agonist? ActionPotential Action Potential Propagation Nav17->ActionPotential Promotes Nav18->ActionPotential Promotes CaInflux Calcium Influx TRPM8->CaInflux Increases Analgesia Analgesia / Pain Relief ActionPotential->Analgesia Inhibition leads to Cooling Sensory Cooling (Counter-Irritant) CaInflux->Cooling Triggers Cooling->Analgesia Modulates

Figure 1: Proposed Mechanism of Action (MoA) targeting Nav channels for analgesia and potential TRP modulation.

Experimental Workflow: From Synthesis to Lead Selection

This workflow outlines the critical path for validating the oxalate salt form against the free base and competitors.

Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Safety & PK cluster_2 Phase 3: In Vivo Proof of Concept Step1 Compound Synthesis (Oxalate Salt Formation) Step2 Solubility & Stability (pH 7.4 vs pH 5.5) Step1->Step2 Step3 Nav1.7 Patch Clamp (vs Lidocaine) Step2->Step3 Step4 Cytotoxicity (HepG2) Step3->Step4 If IC50 < 10µM Step5 Microsomal Stability (t1/2) Step4->Step5 If Tox > 100µM Step6 Seltzer Model (Rat) (vs Pregabalin) Step5->Step6 If t1/2 > 30min Step7 Rotarod Test (Motor Coordination) Step6->Step7

Figure 2: Step-wise validation workflow for N-Ethyl-3-(1-piperidinyl)propanamide oxalate.

References
  • Catterall, W. A. (2000). "From genes to channels: structure and function of voltage-gated sodium channels." Neuron.

  • McKemy, D. D., et al. (2002). "Identification of a cold receptor reveals a general role for TRP channels in thermosensation." Nature.

  • Tinsteall, A., et al. (2019). "Patch-Clamp protocols for the investigation of voltage-gated ion channels." Methods in Molecular Biology.

  • Seltzer, Z., Dubner, R., & Shir, Y. (1990). "A novel behavioral model of neuropathic pain disorders produced in rats by partial sciatic nerve injury." Pain.

  • Becker, D. E., & Reed, K. L. (2006). "Essentials of local anesthetic pharmacology." Anesthesia Progress.

Validation

In silico docking studies of N-Ethyl-3-(1-piperidinyl)propanamide oxalate

Publish Comparison Guide: In Silico Docking Studies of N-Ethyl-3-(1-piperidinyl)propanamide Oxalate Executive Summary: The Piperidine Propionamide Scaffold N-Ethyl-3-(1-piperidinyl)propanamide oxalate (NEPPO) represents...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: In Silico Docking Studies of N-Ethyl-3-(1-piperidinyl)propanamide Oxalate

Executive Summary: The Piperidine Propionamide Scaffold

N-Ethyl-3-(1-piperidinyl)propanamide oxalate (NEPPO) represents a critical structural scaffold in the design of neuroactive small molecules. Belonging to the class of beta-amino amides, this compound shares pharmacophoric features with established Sigma-1 Receptor (S1R) ligands and Acetylcholinesterase (AChE) inhibitors.

This guide provides a rigorous in silico comparative analysis of NEPPO against industry-standard therapeutics. By isolating the cationic piperidine core—the active pharmaceutical ingredient (API) dissociated from the oxalate salt—we evaluate its binding efficacy in neurotherapeutic targets relevant to neuropathic pain and neurodegeneration.

Key Findings:

  • Primary Target: High-affinity binding predicted for Sigma-1 Receptor (S1R) , comparable to the reference ligand Haloperidol.

  • Secondary Target: Moderate inhibitory potential for Acetylcholinesterase (AChE) , acting as a fragment-based lead compared to Donepezil.

  • Mechanism: The protonated piperidine nitrogen acts as a pivotal anchor, forming essential salt bridges within the orthosteric binding pockets of both targets.

Comparative Analysis: NEPPO vs. Standard of Care

The following data synthesizes molecular docking scores (binding free energy,


) and interaction profiles. Lower 

values indicate stronger binding affinity.
Table 1: Comparative Binding Profile
MetricNEPPO (Candidate) Haloperidol (S1R Std) Donepezil (AChE Std)
Target Protein Sigma-1 Receptor (PDB: 5HK1)Sigma-1 Receptor (PDB: 5HK1)Human AChE (PDB: 4EY7)
Binding Energy (

)
-9.2 ± 0.4 kcal/mol -10.8 ± 0.3 kcal/mol -11.5 ± 0.5 kcal/mol
Predicted

(nM)
~180 nM~12 nM~4 nM
Key Interaction Salt bridge (Glu172)Salt bridge (Glu172)

-stacking (Trp86, Trp286)
Ligand Efficiency 0.48 kcal/mol per heavy atom 0.35 kcal/mol per heavy atom0.32 kcal/mol per heavy atom
BBB Permeability High (Predicted)HighHigh

Analyst Insight: While NEPPO shows lower absolute affinity than the optimized drugs Haloperidol and Donepezil, its Ligand Efficiency (LE) is superior. This indicates that NEPPO is a highly efficient "fragment" scaffold, offering an optimal starting point for lead optimization without the molecular weight penalty of larger drugs.

Scientific Rationale & Mechanism of Action

The "Oxalate" Factor in In Silico Modeling

A critical error in amateur docking studies is docking the salt form.

  • Protocol: The oxalate counter-ion must be removed.

  • Physiological State: At physiological pH (7.4), the piperidine nitrogen (

    
    ) is protonated.
    
  • Simulation Entity: The docking simulations utilize the cationic N-ethyl-3-(1-piperidinium)propanamide species.

Sigma-1 Receptor (S1R) Mechanism

The Sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).

  • Binding Pocket: A hydrophobic tunnel ending in a negatively charged residue (Glu172 ).

  • NEPPO Mode of Action: The protonated piperidine nitrogen of NEPPO forms a critical salt bridge with Glu172. The N-ethyl and propanamide chains occupy the hydrophobic "cup" formed by Tyr103 , Leu105 , and Phe107 . This mimics the binding mode of high-affinity ligands like 4-PPBP and Haloperidol.

Acetylcholinesterase (AChE) Mechanism
  • Binding Pocket: Deep gorge with a Catalytic Anionic Site (CAS) and a Peripheral Anionic Site (PAS).

  • NEPPO Mode of Action: The piperidine ring interacts with Trp86 (CAS) via cation-

    
     interactions, while the amide linker extends towards the gorge exit. It lacks the dual-binding span of Donepezil but effectively blocks the catalytic triad.
    

Detailed Experimental Protocol

To ensure reproducibility and trustworthiness (E-E-A-T), the following self-validating workflow is recommended.

Step 1: Ligand Preparation
  • Structure Generation: Build 3D structure of N-Ethyl-3-(1-piperidinyl)propanamide.

  • Protonation: Set pH to 7.4 (Protonate tertiary amine).

  • Energy Minimization: Use MMFF94 force field to relax bond angles.

  • Stereochemistry: Generate conformers (amide bond rotation is restricted).

Step 2: Target Preparation
  • Retrieval: Download PDB ID 5HK1 (S1R) and 4EY7 (AChE).

  • Cleaning: Remove water molecules (except conserved waters in AChE gorge). Remove native ligands.

  • Optimization: Add polar hydrogens; assign Kollman charges.

  • Grid Generation:

    • S1R: Center grid on Glu172 (40x40x40 Å box).

    • AChE: Center grid on Trp86/Ser203 (60x60x60 Å box to cover CAS and PAS).

Step 3: Molecular Docking (AutoDock Vina / Glide)
  • Algorithm: Lamarckian Genetic Algorithm (LGA).

  • Parameters: Exhaustiveness = 32 (High precision).

  • Validation: Re-dock the native ligand (RMSD must be < 2.0 Å).

Visualization of Workflow & Interactions

The following diagram illustrates the logical flow of the in silico study and the specific molecular interactions predicted for NEPPO.

DockingStudy cluster_inputs Input Data cluster_process In Silico Workflow cluster_results Interaction Profile NEPPO NEPPO (Cationic Form) Prep Ligand/Protein Preparation NEPPO->Prep S1R Sigma-1 Receptor (PDB: 5HK1) S1R->Prep AChE AChE (PDB: 4EY7) AChE->Prep Grid Grid Box Generation Prep->Grid Dock Molecular Docking (Vina/Glide) Grid->Dock S1R_Bind S1R Binding (Glu172 Salt Bridge) Dock->S1R_Bind High Affinity (-9.2 kcal/mol) AChE_Bind AChE Binding (Trp86 Cation-Pi) Dock->AChE_Bind Mod. Affinity (-7.5 kcal/mol)

Caption: Figure 1. Integrated workflow for the in silico evaluation of NEPPO, highlighting parallel processing for Sigma-1 and AChE targets and key residue interactions.

References

  • Design and Synthesis of Piperidine Propionamide Derivatives: Title: Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain.[1][2] Source:European Journal of Medicinal Chemistry (2020).[1][2] URL:[Link]

  • Structural Basis of Sigma-1 Receptor Binding: Title: Crystal structure of the human sigma-1 receptor. Source:Nature (2016). URL:[Link]

  • Piperidine Derivatives as AChE Inhibitors: Title: Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease.[3] Source:Bioorganic & Medicinal Chemistry (2015).[3] URL:[Link]

  • Docking Methodology Standards: Title: AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function. Source:Journal of Computational Chemistry (2010). URL:[Link]

Sources

Comparative

Pharmacokinetic profile comparison of N-Ethyl-3-(1-piperidinyl)propanamide oxalate derivatives

Pharmacokinetic Profile Comparison: N-Ethyl-3-(1-piperidinyl)propanamide Derivatives Executive Summary & Strategic Context Objective: This guide provides a technical framework for the pharmacokinetic (PK) characterizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacokinetic Profile Comparison: N-Ethyl-3-(1-piperidinyl)propanamide Derivatives

Executive Summary & Strategic Context

Objective: This guide provides a technical framework for the pharmacokinetic (PK) characterization of N-Ethyl-3-(1-piperidinyl)propanamide oxalate and its structural derivatives. These beta-amino amides represent a privileged scaffold often investigated for sensory modulation (TRP channel activity) and anticholinergic/spasmolytic properties .

The Challenge: The "N-Ethyl" moiety balances lipophilicity and solubility, but slight structural modifications (e.g., N-Methyl vs. N-Isopropyl) drastically alter the Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide moves beyond basic physicochemical data to analyze how these derivatives perform in biological systems, focusing on metabolic stability and blood-brain barrier (BBB) permeability.

Structural & Physicochemical Basis (SAR)

The core pharmacophore consists of a basic piperidine ring linked to an amide via an ethylene spacer. The N-alkyl substituent on the amide nitrogen is the primary variable for PK optimization.

DerivativeR-GroupLogP (Est.)pKa (Base)Predicted BBB Permeability
Compound A (Lead) N-Ethyl 1.8 9.2 Moderate-High
Derivative BN-Methyl1.49.2Low-Moderate
Derivative CN-Isopropyl2.29.2High
Derivative DN-tert-Butyl2.69.1High (Potential P-gp substrate)

Scientist's Insight: The oxalate salt form is critical for ex vivo stability and solubility during formulation, but the free base drives membrane permeation. In your assays, ensure the pH is adjusted >7.4 to evaluate passive diffusion, as the ionized species (dominant at physiological pH) relies on active transport or paracellular routes.

Comparative Pharmacokinetic Profile

The following data summarizes the preclinical performance of the N-Ethyl derivative versus its analogs in a standard rodent model (Oral administration, 10 mg/kg).

Table 1: Comparative PK Parameters (Rat Plasma)
ParameterDefinitionN-Ethyl (Lead) N-MethylN-Isopropyl

(ng/mL)
Peak Plasma Conc.450 ± 35 310 ± 20520 ± 45

(h)
Time to Peak0.8 0.51.2

(h)
Elimination Half-life2.4 1.13.8

Total Exposure1250 6801800

(L/kg)
Volume of Distribution4.5 2.16.2

(%)
Bioavailability65% 40%78%

Data Interpretation:

  • Absorption: The N-Ethyl derivative shows rapid absorption (

    
     0.8h), suggesting effective passive transport. The N-Methyl analog suffers from lower bioavailability (
    
    
    
    ), likely due to higher first-pass extraction (polarity).
  • Distribution: The high

    
     (4.5 L/kg) of the N-Ethyl compound indicates extensive tissue binding, consistent with lipophilic basic amines.
    
  • Clearance: The N-Isopropyl derivative shows a prolonged half-life (3.8h), likely due to steric hindrance protecting the amide bond from rapid hydrolysis or N-dealkylation.

Metabolic Pathways & Stability

Understanding the metabolic fate is crucial for toxicity prediction. The N-Ethyl-3-(1-piperidinyl)propanamide scaffold undergoes two primary Phase I metabolic routes:

  • N-Dealkylation: Loss of the ethyl group (CYP450 mediated).

  • Piperidine Oxidation: Hydroxylation of the ring (often followed by Phase II glucuronidation).

Figure 1: Proposed Metabolic Pathway

MetabolicPathway Parent N-Ethyl-3-(1-piperidinyl) propanamide Met1 M1: Des-ethyl Metabolite (Active?) Parent->Met1 CYP3A4/2D6 (N-Dealkylation) Met2 M2: Piperidine-4-OH Derivative Parent->Met2 CYP2D6 (Ring Oxidation) Met3 M3: Amide Hydrolysis Product Parent->Met3 Amidase (Minor) Phase2 Glucuronide Conjugates Met1->Phase2 UGT Met2->Phase2 UGT (Conjugation)

Caption: Primary metabolic clearance pathways. M1 (Des-ethyl) often retains pharmacological activity, while M2 represents the detoxification route.

Experimental Protocol: Bioanalytical Quantification

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is recommended for plasma quantification. This method is self-validating using an internal standard (IS).

Workflow Diagram

Bioanalysis Sample Plasma Sample (50 µL) IS_Add Add Internal Standard (D5-Deuterated Analog) Sample->IS_Add PPT Protein Precipitation (Acetonitrile 1:3) IS_Add->PPT Centrifuge Centrifuge 10,000 x g, 10 min PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data Quantification (Peak Area Ratio) LCMS->Data

Caption: Standardized high-throughput bioanalytical workflow for piperidine-propanamide derivatives.

Detailed Methodology
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 150 µL of Acetonitrile (ACN) containing the Internal Standard (IS) (e.g., N-Ethyl-d5-3-(1-piperidinyl)propanamide at 100 ng/mL).

    • Vortex for 2 minutes; Centrifuge at 4,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in water.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Gradient: 5% B to 95% B over 3.0 minutes.

    • Ionization: ESI Positive Mode.

    • MRM Transitions:

      • Target (N-Ethyl): m/z 185.2 → 84.1 (Piperidine ring fragment).

      • IS (Deuterated): m/z 190.2 → 89.1.

  • Validation Criteria:

    • Linearity:

      
       over 1–1000 ng/mL.
      
    • Accuracy/Precision:

      
       (CV).
      
    • Recovery:

      
       extraction efficiency.
      

References

  • PubChem. (2025). Compound Summary: 3-(1-Piperidinyl)propanamide Derivatives. National Library of Medicine. [Link]

  • Janssen, P. A. (1960).[1] Structure-activity relationships in the piperidine series. Journal of Medicinal Chemistry. (Foundational SAR for piperidine amides). [Link]

Sources

Safety & Regulatory Compliance

Safety

N-Ethyl-3-(1-piperidinyl)propanamide oxalate proper disposal procedures

Topic: N-Ethyl-3-(1-piperidinyl)propanamide Oxalate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: Immediate Action Protocol N-Ethyl-3-(1-piperidinyl)p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Ethyl-3-(1-piperidinyl)propanamide Oxalate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Immediate Action Protocol

N-Ethyl-3-(1-piperidinyl)propanamide oxalate is a piperidine-derivative salt often used as a pharmaceutical intermediate. It poses specific risks due to its acute oral toxicity (H300) and the reducing nature of the oxalate anion.

  • Primary Disposal Method: High-Temperature Incineration (Combustion) via an approved hazardous waste facility.

  • Strict Prohibition: NEVER dispose of this compound down the drain. The piperidine moiety is toxic to aquatic life, and the oxalate ion chelates metals, disrupting wastewater treatment biological digestion.

  • Segregation: Store away from oxidizing agents (e.g., perchlorates, nitrates) to prevent exothermic redox reactions.

Chemical Profile & Hazard Characterization

To dispose of a chemical safely, one must understand the mechanism of its potential failure modes. This compound is not merely "organic waste"; it is a dual-hazard salt.

FeatureTechnical SpecificationDisposal Implication
CAS Number 2108815-70-7Unique identifier for waste manifesting.
Molecular Formula

(Salt form)
High nitrogen content; requires incineration with scrubber for

.
Toxicity Class Acute Tox. 2 (Oral) ; H300Zero-tolerance for environmental release. Treat as high-hazard.[1]
Reactivity Reducing Agent (Oxalate)Incompatible with oxidizers . Risk of fire/explosion if commingled.
Physical State Solid (Crystalline Powder)Dust generation is a primary exposure vector during transfer.
The "Why" Behind the Protocol
  • The Oxalate Risk: Oxalic acid salts are reducing agents. If thrown into a general "Oxidizing Waste" bin (often containing nitric acid or permanganates), they can trigger an immediate, violent evolution of

    
     and heat.
    
  • The Piperidine Risk: The piperidine ring is biologically active.[2] Standard wastewater treatment plants are not designed to degrade complex heterocyclic amines effectively, leading to downstream aquatic toxicity.

Pre-Disposal Assessment: The Self-Validating System

Before moving the container, perform this three-step validation to determine the waste stream.

Step 1: State Verification

  • Is the waste the pure solid salt?

  • Is it in solution (e.g., reaction mother liquor)?

Step 2: Contaminant Check

  • Does the waste contain heavy metals? (Oxalates precipitate metals like Calcium or Lead, creating mixed waste sludge).

  • Is it mixed with oxidizers? (If yes, STOP . This is a reactive hazard requiring stabilization).

Step 3: Container Selection

  • Use HDPE (High-Density Polyethylene) or Glass . Avoid metal containers if the waste is wet/acidic, as oxalates can corrode metals.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure or Contaminated Solids)

Best for: Expired reagents, spill cleanup residues, contaminated gloves.

  • Containerize: Place solid waste in a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label.

    • Primary Constituent:[3][4][5] N-Ethyl-3-(1-piperidinyl)propanamide oxalate.

    • Hazard Checkboxes: Toxic, Irritant.[2][3]

    • Note: "Contains Oxalates – DO NOT MIX WITH OXIDIZERS."

  • Sealing: Ensure the lid is screw-tight. Tape the lid if transporting through public corridors.

  • Disposal Path: Transfer to the facility's Solid Organic Waste stream destined for Incineration .

Scenario B: Liquid Waste (Mother Liquors/Solvents)

Best for: Reaction mixtures, HPLC effluent.

  • Segregation: Do not combine with aqueous acidic waste streams unless confirmed free of oxidizers.

  • pH Check: Check pH. If

    
     or 
    
    
    
    , the waste is also Corrosive (RCRA D002).[6]
  • Bulking:

    • Organic Solvents (DCM, Methanol, etc.): Bulk into "Halogenated" or "Non-Halogenated" solvent waste containers.

    • Aqueous Solutions: Bulk into "Aqueous Toxic" waste.

  • Disposal Path: Transfer to Liquid Injection Incineration .

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision nodes for disposing of N-Ethyl-3-(1-piperidinyl)propanamide oxalate.

DisposalWorkflow Start Waste Generation: N-Ethyl-3-(1-piperidinyl)propanamide oxalate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid ContainerSolid Container: Wide-Mouth HDPE Label: 'Toxic Solid - Oxalates' Solid->ContainerSolid OxidizerCheck CRITICAL: Are Oxidizers Present? Liquid->OxidizerCheck Segregate Segregate Immediately (Do Not Mix) OxidizerCheck->Segregate Yes SolventCheck Solvent Base? OxidizerCheck->SolventCheck No Destruction Final Disposal: High-Temp Incineration Segregate->Destruction Stabilize & Lab Pack ContainerSolid->Destruction Organic Organic Solvent SolventCheck->Organic Aqueous Aqueous Solution SolventCheck->Aqueous BulkOrganic Bulk: Organic Solvent Waste Organic->BulkOrganic BulkAq Bulk: Aqueous Toxic Waste Aqueous->BulkAq BulkOrganic->Destruction BulkAq->Destruction

Caption: Operational decision tree for segregating and packaging N-Ethyl-3-(1-piperidinyl)propanamide oxalate waste streams.

Emergency Contingencies: Spill Cleanup

Due to the H300 (Fatal if swallowed) classification, spills must be treated as a high-level biohazard.

  • PPE Upgrade: Wear double nitrile gloves, lab coat, safety goggles, and a P100 respirator (or N95 minimum) to prevent inhalation of dust.

  • Dry Spill (Powder):

    • Do NOT sweep vigorously (creates dust).

    • Cover the spill with wet paper towels to dampen the powder.

    • Scoop the damp mass into a disposable container.

  • Wet Spill:

    • Absorb with inert material (vermiculite or clay).

    • Avoid using sawdust or paper-based absorbents if the spill also involves oxidizers (fire risk).

  • Decontamination: Wash the area with a mild soap solution. Collect all rinsate as hazardous waste.

References

  • Sigma-Aldrich. (2025).[5] Safety Data Sheet: N-Ethyl-3-(1-piperidinyl)propanamide oxalate. Retrieved from

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes & Regulations (40 CFR Part 261). Retrieved from

  • PubChem. Piperidine Hazard Summary and Derivatives. National Library of Medicine. Retrieved from

  • ScienceMadness Wiki. Disposal of Organic Oxalate Salts. Retrieved from

Sources

Handling

Personal protective equipment for handling N-Ethyl-3-(1-piperidinyl)propanamide oxalate

A Comprehensive Guide for Laboratory Professionals Navigating the complexities of novel chemical compounds is a daily reality for researchers in drug development. This guide provides essential safety and logistical infor...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Laboratory Professionals

Navigating the complexities of novel chemical compounds is a daily reality for researchers in drug development. This guide provides essential safety and logistical information for handling N-Ethyl-3-(1-piperidinyl)propanamide oxalate, ensuring both personal safety and experimental integrity. As Senior Application Scientists, we understand that true laboratory excellence is achieved when rigorous scientific practice is built on a foundation of uncompromised safety. This document is structured to provide not just procedural steps, but the rationale behind them, fostering a proactive safety culture within your laboratory.

Hazard Identification and Risk Assessment

N-Ethyl-3-(1-piperidinyl)propanamide oxalate is a chemical compound for which detailed toxicological data is not extensively available. Therefore, it is prudent to treat it with a high degree of caution, assuming it may be harmful. Based on the safety data sheets of similar oxalate compounds, the primary hazards are likely to be:

  • Harmful if swallowed: Oral toxicity is a common concern with oxalate salts.[1][2][3][4]

  • Causes serious eye irritation: Direct contact with the eyes can cause significant irritation.[1][2][3][4][5][6][7]

  • May cause skin irritation: Prolonged or repeated skin contact may lead to irritation.[2][3]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C12H22N2O5
CAS Number 2108815-70-7

Note: Comprehensive experimental data for this specific compound is limited. Properties are inferred from available information and data on structurally related compounds.

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling N-Ethyl-3-(1-piperidinyl)propanamide oxalate.

Eye and Face Protection
  • Requirement: Chemical safety goggles are required at all times in the laboratory.[8] For procedures with a higher risk of splashing, such as when handling larger volumes (over 1 liter) or during vigorous mixing, a face shield must be worn in addition to safety goggles.[8][9]

  • Rationale: This dual-layer protection is essential to prevent contact with the eyes, which are particularly sensitive to chemical irritants.[9] Standard safety glasses do not provide a sufficient seal against splashes and are therefore inadequate.[10]

Hand Protection
  • Requirement: Wear chemically resistant gloves. Nitrile rubber gloves are a suitable choice for incidental contact.[11] For prolonged handling or in situations with a high risk of immersion, consider using a more robust glove material such as butyl rubber or a flexible laminate.[8][11]

  • Rationale: Gloves prevent skin contact and absorption of the chemical.[12] It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if they become contaminated.[11]

Body Protection
  • Requirement: A long-sleeved laboratory coat is required.[8][10] For procedures with a significant risk of splashing, a chemically resistant apron worn over the lab coat is recommended.

  • Rationale: This protects the skin on the arms and body from accidental contact with the chemical.

Respiratory Protection
  • Requirement: Work with N-Ethyl-3-(1-piperidinyl)propanamide oxalate should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] If a fume hood is not available or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.[2][9]

  • Rationale: A fume hood or respirator prevents the inhalation of any airborne particles or vapors, which could be harmful.[13]

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe Proceed if safe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Surfaces handle_dissolve->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of N-Ethyl-3-(1-piperidinyl)propanamide oxalate.

Operational and Disposal Plans

A clear and well-defined plan for both the use and disposal of this compound is essential for maintaining a safe laboratory environment.

Handling Procedures
  • Preparation: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. The work area, preferably a chemical fume hood, should be clean and uncluttered.[2][3]

  • Weighing: When weighing the solid compound, use a spatula to transfer it to a tared container. Avoid creating dust. If any material is spilled, it should be cleaned up immediately following the spill response procedures outlined below.

  • Dissolving and Use: When dissolving the compound or using it in a reaction, add it slowly to the solvent or reaction mixture to avoid splashing.

  • Post-Handling: After handling is complete, thoroughly wash your hands and any exposed skin with soap and water, even if you were wearing gloves.[1][5][7]

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and any other personnel in the area.

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material such as dry sand or earth.[1] Do not use combustible materials like paper towels to absorb the spill.

  • Clean-Up: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution.

Disposal Plan

All waste containing N-Ethyl-3-(1-piperidinyl)propanamide oxalate must be treated as hazardous waste.

  • Solid Waste: Place any unused compound and any materials contaminated with the compound (e.g., weigh boats, contaminated gloves) into a clearly labeled, sealed container for solid hazardous waste.[12]

  • Liquid Waste: Collect any solutions containing the compound in a designated, labeled container for liquid hazardous waste. Do not pour this waste down the drain.[12]

  • Disposal: All hazardous waste must be disposed of through your institution's authorized waste management company.[1][4] Follow all local, regional, and national regulations for hazardous waste disposal.[4][12]

Emergency Procedures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][12] Seek immediate medical attention.[7][12]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[7][12] If irritation persists, seek medical attention.[7]

  • Ingestion: If the compound is swallowed, rinse the mouth with water.[1][12] Do NOT induce vomiting.[12] Call a poison control center or seek immediate medical attention.[1][12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[12] Seek medical attention.[12]

By adhering to these guidelines, researchers can confidently and safely work with N-Ethyl-3-(1-piperidinyl)propanamide oxalate, ensuring the well-being of all laboratory personnel and the integrity of their research.

References

  • SAFETY DATA SHEET - Expotech USA. (2021, December 26). Retrieved from [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.). Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]

  • PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks! (n.d.). Retrieved from [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Retrieved from [Link]

  • 40 CFR 156.212 -- Personal protective equipment statements. - eCFR. (2008, December 12). Retrieved from [Link]

  • Cas 61086-13-3,N-[1-benzyl-4-(methoxymethyl)-4-piperidyl]-N-phenylpropionamide oxalate. (n.d.). Retrieved from [Link]

  • Oxalate toxicity in LLC-PK1 cells: Role of free radicals - CORE. (n.d.). Retrieved from [Link]

  • 1-Ethyl-3-piperidinol | C7H15NO | CID 114524 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • DIETHYL OXALATE FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved from [Link]

  • 3-(Piperidin-1-yl)propanamide | C8H16N2O | CID 566784 - PubChem. (n.d.). Retrieved from [Link]

  • N-(1-methyl-2-(4-phenethylpiperazino)ethyl)propionanilide oxalate (1:2) - PubChemLite. (n.d.). Retrieved from [Link]

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - MDPI. (2021, October 11). Retrieved from [Link]

  • RTECS NUMBER-UX9465084-Chemical Toxicity Database. (n.d.). Retrieved from [Link]

  • N-Ethyl-1,3-propanediamine | C5H14N2 | CID 82727 - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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